molecular formula C8H6ClFO2 B1362240 3-Chloro-2-fluorophenylacetic acid CAS No. 261762-96-3

3-Chloro-2-fluorophenylacetic acid

Cat. No.: B1362240
CAS No.: 261762-96-3
M. Wt: 188.58 g/mol
InChI Key: LBGHWXGWKTZILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-fluorophenylacetic acid is a useful research compound. Its molecular formula is C8H6ClFO2 and its molecular weight is 188.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-chloro-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGHWXGWKTZILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378668
Record name 3-Chloro-2-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-96-3
Record name 3-Chloro-2-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-2-FLUOROPHENYLACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-fluorophenylacetic Acid (CAS 261762-96-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical methodologies related to 3-Chloro-2-fluorophenylacetic acid. The information is intended to support research and development activities in the pharmaceutical and chemical industries.

Core Properties

This compound is a halogenated phenylacetic acid derivative. Its chemical structure incorporates chlorine and fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and physical properties. It is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing synthetic routes, developing analytical methods, and ensuring safe handling.

PropertyValueReference
CAS Number 261762-96-3--INVALID-LINK--
Molecular Formula C₈H₆ClFO₂--INVALID-LINK--
Molecular Weight 188.58 g/mol --INVALID-LINK--
IUPAC Name 2-(3-Chloro-2-fluorophenyl)acetic acid--INVALID-LINK--
Synonyms This compound, 2-(3-Chloro-2-fluoro-phenyl)acetic acid--INVALID-LINK--
Appearance White to light yellow crystalline solid--INVALID-LINK--
Solubility Soluble in alcohols, ketones, and ether solvents; slightly soluble in water.--INVALID-LINK--
Melting Point Not available
Boiling Point Not available
Density Not available
Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

Hazard Statements:

  • Irritating to eyes, respiratory system and skin.[1][3]

Precautionary Statements:

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][3]

  • Wear suitable protective clothing, gloves and eye/face protection.[1][3]

Experimental Protocols

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound from 3-chloro-2-fluorobenzyl chloride is depicted below. This involves the conversion of the benzyl chloride to the corresponding nitrile, followed by hydrolysis to the carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis A 3-Chloro-2-fluorobenzyl chloride C 3-Chloro-2-fluorophenylacetonitrile A->C DMSO, Heat B Sodium Cyanide (NaCN) B->C D 3-Chloro-2-fluorophenylacetonitrile F This compound D->F Heat E Sulfuric Acid (H₂SO₄) / Water (H₂O) E->F

Proposed two-step synthesis of this compound.
General Experimental Procedure for Phenylacetonitrile Hydrolysis

The following is a generalized protocol based on the hydrolysis of similar chlorophenylacetonitriles as described in patent literature. This should be adapted and optimized for the specific substrate.

Materials:

  • 3-Chloro-2-fluorophenylacetonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution. The reaction is highly exothermic and should be performed in an ice bath.

  • To the cooled sulfuric acid solution, add 3-chloro-2-fluorophenylacetonitrile.

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature and then pour it over crushed ice with stirring.

  • The precipitated crude this compound is collected by vacuum filtration.

  • The crude product is washed with cold water to remove any residual acid.

  • Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or toluene).

Proposed Analytical Workflow

A standard workflow for the analysis and characterization of the synthesized this compound would involve a series of spectroscopic and chromatographic techniques to confirm its identity and purity.

Analytical_Workflow cluster_0 Purification cluster_1 Structure Elucidation cluster_2 Purity Assessment A Crude Product B Recrystallization A->B C Purified Product B->C D Purified Product E NMR Spectroscopy (¹H, ¹³C, ¹⁹F) D->E F Mass Spectrometry (MS) D->F G Infrared Spectroscopy (IR) D->G H Structural Confirmation E->H F->H G->H I Purified Product J HPLC Analysis I->J K Purity (%) J->K

Workflow for the purification and analysis of the final product.

Spectroscopic and Chromatographic Data

At the time of this writing, publicly available experimental spectroscopic data (NMR, IR, MS) for this compound is limited. For research purposes, it is imperative to acquire this data on synthesized and purified material to unequivocally confirm its structure and purity. The expected spectroscopic characteristics can be predicted based on the structure and data from similar compounds.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene (-CH₂-) protons of the acetic acid moiety. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the chloro and fluoro substituents.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons will be characteristic of the substitution pattern.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the single fluorine atom on the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H, C=C, C-Cl, and C-F bond vibrations.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method would be suitable for assessing the purity of this compound. A typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection would typically be by UV absorbance at a wavelength where the aromatic ring absorbs, for example, around 254 nm.

Conclusion

This compound is a valuable building block in organic synthesis. While detailed experimental data is not extensively published, its synthesis can be reasonably achieved through established methods for analogous compounds. For any research or development application, it is critical to perform thorough characterization of the synthesized material to confirm its identity and purity. This guide provides a foundational understanding of the properties and expected experimental behavior of this compound to aid in such endeavors.

References

In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-2-fluorophenylacetic acid, a compound of interest in synthetic and medicinal chemistry. The information is presented to support research and development activities, offering readily accessible data and detailed experimental methodologies.

Core Physicochemical Properties

This compound is a halogenated phenylacetic acid derivative. Its chemical structure, featuring both chlorine and fluorine atoms on the phenyl ring, imparts specific properties that are crucial for its reactivity and potential biological activity.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental sources, specific experimentally determined values for melting point, pKa, and LogP were not available in the public domain at the time of this compilation. Therefore, computationally predicted values are provided for these parameters and are clearly indicated.

PropertyValueSource
Molecular Formula C₈H₆ClFO₂[1][2][3]
Molecular Weight 188.58 g/mol [1][2]
Appearance White to light yellow crystalline solid[1]
Boiling Point 296.4°C at 760 mmHg[1]
Melting Point Predicted: 95-100 °CComputational Prediction
pKa Predicted: 3.85 ± 0.10Computational Prediction
LogP Predicted: 2.45Computational Prediction
Solubility Soluble in alcohols, ketones, and ether solvents; slightly soluble in water.[1]
Vapor Pressure 0.000648 mmHg at 25°C[1]
Flash Point 133.1°C[1]
Refractive Index 1.548[1]
Density 1.417 ± 0.06 g/cm³ (20°C, 760 Torr)[1]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These are generalized protocols applicable to organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind Sample B Pack Capillary Tube A->B Fine Powder C Place in Apparatus B->C D Heat Slowly C->D E Observe Melting D->E F Record T_initial & T_final E->F G Melting Range F->G

Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder. This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire solid has turned into a liquid (T_final) are recorded. The melting point is reported as the range between T_initial and T_final. A narrow melting range is indicative of high purity.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

pKa_Titration_Workflow cluster_setup Experimental Setup cluster_titration Titration Process cluster_analysis Data Analysis A Dissolve Acid in Water B Calibrate pH Meter A->B D Add Titrant in Increments B->D C Prepare Titrant (e.g., NaOH) C->D E Record pH after each addition D->E F Continue past Equivalence Point E->F G Plot Titration Curve (pH vs. Volume) H Determine Equivalence Point G->H I Find pH at Half-Equivalence Point H->I J pKa = pH at 1/2 Equiv. Pt. I->J LogP_ShakeFlask_Workflow cluster_preparation Preparation cluster_partitioning Partitioning cluster_analysis Analysis A Prepare Octanol & Water Phases B Dissolve Compound in one Phase A->B C Combine Phases B->C D Shake to Equilibrate C->D E Separate Phases D->E F Measure Concentration in Each Phase (e.g., UV-Vis, HPLC) E->F G Calculate P = [Octanol]/[Aqueous] F->G H LogP = log10(P) G->H Physicochemical_Relationships A Chemical Structure (this compound) B Molecular Weight A->B C Melting Point A->C D Solubility A->D E pKa A->E F LogP A->F H Formulation Development C->H G Absorption & Distribution (ADME Properties) D->G D->H E->G F->G

References

An In-Depth Technical Guide to 3-Chloro-2-fluorophenylacetic Acid: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluorophenylacetic acid is a valuable substituted phenylacetic acid derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern imparts unique chemical properties that are leveraged in the development of complex molecular architectures. This technical guide provides a comprehensive overview of the structure, properties, and, most notably, the synthetic routes to this compound. Detailed experimental protocols for the most common synthetic pathways are presented, along with a summary of relevant quantitative data to aid researchers in their synthetic endeavors.

Structure and Properties

This compound, with the chemical formula C₈H₆ClFO₂, is a white to light yellow crystalline solid.[1][2] Its structure consists of a phenyl ring substituted with a chlorine atom at the 3-position, a fluorine atom at the 2-position, and an acetic acid moiety at the 1-position.

Chemical Structure:

this compound structure

Figure 1. Chemical structure of this compound.

A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
CAS Number 261762-96-3[3][4]
Molecular Formula C₈H₆ClFO₂[3][4]
Molecular Weight 188.58 g/mol [4]
Appearance White to light yellow crystalline solid[1][2]
Boiling Point 296.4±25.0 °C (Predicted)[4]
Density 1.417±0.06 g/cm³ (Predicted)[4]
pKa 3.84±0.10 (Predicted)[4]
Solubility Soluble in alcohols, ketones, and ether solvents; slightly soluble in water.[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common and practical approaches involve the hydrolysis of the corresponding 3-chloro-2-fluorophenylacetonitrile or the oxidation of a suitable precursor such as 3-chloro-2-fluoroacetophenone via the Willgerodt-Kindler reaction.

Synthesis via Hydrolysis of 3-Chloro-2-fluorophenylacetonitrile

This two-step approach involves the preparation of 3-chloro-2-fluorophenylacetonitrile from 3-chloro-2-fluorobenzyl halide, followed by its hydrolysis to the desired carboxylic acid.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis 3-Chloro-2-fluorobenzyl halide 3-Chloro-2-fluorobenzyl halide 3-Chloro-2-fluorophenylacetonitrile 3-Chloro-2-fluorophenylacetonitrile 3-Chloro-2-fluorobenzyl halide->3-Chloro-2-fluorophenylacetonitrile Nucleophilic Substitution NaCN or KCN NaCN or KCN NaCN or KCN->3-Chloro-2-fluorophenylacetonitrile Solvent (e.g., Acetone, Ethanol) Solvent (e.g., Acetone, Ethanol) Solvent (e.g., Acetone, Ethanol)->3-Chloro-2-fluorophenylacetonitrile This compound This compound 3-Chloro-2-fluorophenylacetonitrile->this compound Hydrolysis Acid or Base Acid or Base Acid or Base->this compound Water Water Water->this compound

Diagram 1. Synthesis of this compound via nitrile hydrolysis.

Experimental Protocol: Hydrolysis of 3-Chloro-2-fluorophenylacetonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-chloro-2-fluorophenylacetonitrile and a solution of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide) in water. The molar ratio of acid/base to the nitrile is typically in the range of 1.2-5:1.[5]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-120 °C. The reaction is typically carried out for 1.5 to 5 hours.[5]

  • Work-up: After the reaction is complete, cool the mixture.

    • Acidic Hydrolysis: Add water to the cooled reaction mixture to precipitate the crude product. The precipitate is then collected by filtration, washed with water, and dried.[5]

    • Basic Hydrolysis: Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid. The precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system.

Synthesis via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a method to synthesize aryl-substituted carboxylic acids from the corresponding aryl ketones.[6][7] In this case, 3-chloro-2-fluoroacetophenone would be the starting material. The reaction proceeds through the formation of a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.[7][8]

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hydrolysis 3-Chloro-2-fluoroacetophenone 3-Chloro-2-fluoroacetophenone Thioamide Intermediate Thioamide Intermediate 3-Chloro-2-fluoroacetophenone->Thioamide Intermediate Willgerodt-Kindler Reaction Sulfur Sulfur Sulfur->Thioamide Intermediate Morpholine Morpholine Morpholine->Thioamide Intermediate This compound This compound Thioamide Intermediate->this compound Hydrolysis Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->this compound Water Water Water->this compound

Diagram 2. Synthesis of this compound via the Willgerodt-Kindler reaction.

Experimental Protocol: Willgerodt-Kindler Reaction of 3-Chloro-2-fluoroacetophenone

A general procedure for the Willgerodt-Kindler reaction of acetophenones is described and can be adapted for 3-chloro-2-fluoroacetophenone.[8]

  • Thioamide Formation: In a round-bottom flask, combine 3-chloro-2-fluoroacetophenone, elemental sulfur, and morpholine. A catalytic amount of a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBA), can be added to accelerate the reaction.[8] The mixture is typically heated at reflux (around 120-130 °C) for several hours.[8]

  • Hydrolysis: After the formation of the thioamide intermediate is complete (as monitored by TLC), the reaction mixture is cooled. A solution of a strong base, such as 20% sodium hydroxide, is added, and the mixture is heated at around 100 °C for several hours to hydrolyze the thioamide.[8]

  • Work-up: Upon completion of the hydrolysis, the reaction mixture is cooled and acidified with a dilute acid (e.g., HCl) to a pH of 2 to precipitate the crude phenylacetic acid.[8]

  • Purification: The crude product is collected by filtration. For further purification, it can be dissolved in a 10% sodium bicarbonate solution, washed with an organic solvent like ethyl acetate, and then re-precipitated by acidifying the aqueous layer.[8] The final product is then collected by filtration and dried.

Data Summary

The following table summarizes the key reactants and expected products for the synthesis of this compound.

Starting MaterialKey ReagentsIntermediate ProductFinal Product
3-Chloro-2-fluorobenzyl halideNaCN or KCN3-Chloro-2-fluorophenylacetonitrileThis compound
3-Chloro-2-fluorophenylacetonitrileStrong acid (e.g., HCl) or base (e.g., NaOH)-This compound
3-Chloro-2-fluoroacetophenoneSulfur, MorpholineThioamide intermediateThis compound

Conclusion

The synthesis of this compound is a critical process for the production of various fine chemicals and active pharmaceutical ingredients. The two primary routes, hydrolysis of the corresponding nitrile and the Willgerodt-Kindler reaction of the acetophenone, offer reliable methods for its preparation. The choice of synthetic route may depend on the availability of starting materials, desired scale of production, and the specific requirements for purity. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

Spectroscopic Analysis of 3-Chloro-2-fluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Chloro-2-fluorophenylacetic acid. Due to the limited availability of public domain spectral data for this specific compound, this document outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents an educated estimation of the expected spectral characteristics based on the analysis of structurally related compounds.

Predicted Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.2-7.5Multiplet3HAromatic CH
~3.7Singlet2H-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~175-COOH
~155-160 (d, ¹JCF)C-F
~135 (d)C-Cl
~120-130Aromatic CH
~115-125 (d)Aromatic CH
~40-CH₂-

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1470MediumC=C stretch (Aromatic)
~1250StrongC-O stretch
~1050MediumC-F stretch
~750MediumC-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
188/190[M]⁺ molecular ion peak (presence of Cl isotope)
143/145[M-COOH]⁺
125[M-COOH-H₂O]⁺

Experimental Protocols

The acquisition of high-quality spectral data is fundamental for the structural elucidation and characterization of organic compounds. The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. In many modern spectrometers, the solvent signal can be used as a secondary reference.[1]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]

  • Acquire a standard one-dimensional proton spectrum using a 90° pulse.

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Use a standard pulse sequence for proton-decoupled ¹³C NMR to obtain singlets for each unique carbon atom.[3][4]

  • Set the spectral width to cover the expected range (typically 0-200 ppm).

  • A sufficient number of scans and a suitable relaxation delay are crucial due to the low natural abundance of ¹³C and longer relaxation times.[3]

  • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).[5]

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or with a direct infusion source, using an ionization technique like Electron Ionization (EI).

Sample Preparation:

  • For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol). The concentration should be in the low ppm range.

  • For direct infusion, prepare a dilute solution of the sample in a suitable solvent.

Data Acquisition (EI-MS):

  • The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[6]

  • This causes the molecule to ionize and fragment.[6][7]

  • The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[6][7]

  • A detector records the abundance of each ion.

  • The resulting mass spectrum is a plot of relative intensity versus m/z. The presence of a chlorine atom is expected to produce a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.[8][9]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Integration - Coupling Patterns NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion Peak (M⁺) - Fragmentation Pattern - Isotopic Peaks MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Solubility Profile of 3-Chloro-2-fluorophenylacetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Chloro-2-fluorophenylacetic acid is a substituted phenylacetic acid derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Understanding its solubility in various organic solvents is a fundamental requirement for its purification, reaction optimization, and formulation into final products. The presence of a carboxylic acid group, along with halogen substituents on the aromatic ring, dictates its interaction with different solvent classes.

Predicted Solubility Behavior

Based on general chemical principles and qualitative data, this compound is expected to exhibit the following solubility characteristics:

  • High Solubility: In polar protic solvents such as alcohols (e.g., methanol, ethanol) and polar aprotic solvents like ketones (e.g., acetone) and ethers (e.g., diethyl ether), the compound is reported to be soluble.[1] This is attributed to the ability of the carboxylic acid group to form hydrogen bonds with these solvents.

  • Moderate to Low Solubility: In non-polar or weakly polar solvents, the solubility is anticipated to be significantly lower.

  • Slight Solubility in Water: The presence of the polar carboxylic acid group allows for some interaction with water, though the hydrophobic phenyl ring and halogen substituents limit its overall aqueous solubility.[1]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or molarity) for this compound in various organic solvents. The following table is presented as a template for researchers to populate once experimental data is obtained using the protocols outlined in the subsequent section.

Organic SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
MethanolAlcohol25Data not availableData not available
EthanolAlcohol25Data not availableData not available
AcetoneKetone25Data not availableData not available
Diethyl EtherEther25Data not availableData not available
Ethyl AcetateEster25Data not availableData not available
TolueneAromatic Hydrocarbon25Data not availableData not available
HeptaneAliphatic Hydrocarbon25Data not availableData not available

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols are widely accepted in the scientific community for determining the solubility of solid compounds in organic solvents.

Isothermal Shake-Flask Method

This gravimetric method is a reliable and commonly used technique for solubility determination.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Separation: The suspension is allowed to settle, and the supernatant saturated solution is carefully separated from the excess solid by filtration or centrifugation.

  • Quantification: A known volume or weight of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven).

  • Calculation: The weight of the remaining solid solute is measured, and the solubility is calculated in terms of g/100 mL or other desired units.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Add excess solute to solvent B Agitate at constant temperature A->B C Filter or centrifuge B->C D Evaporate solvent from known volume of supernatant C->D E Weigh remaining solid D->E F Calculate solubility E->F

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Analytical Method Using High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the solubility of compounds with high accuracy and requires less material.

Methodology:

  • Saturated Solution Preparation: A saturated solution is prepared as described in the isothermal shake-flask method (Steps 1 and 2).

  • Sample Preparation: A small, accurately measured aliquot of the clear supernatant is taken and diluted with a suitable solvent to a concentration within the linear range of the HPLC detector.

  • Calibration: A calibration curve is generated by preparing a series of standard solutions of this compound of known concentrations and analyzing them by HPLC.

  • Analysis: The diluted sample of the saturated solution is injected into the HPLC system, and the peak area corresponding to the solute is measured.

  • Calculation: The concentration of the solute in the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Prepare saturated solution D Dilute aliquot of saturated solution A->D B Prepare calibration standards C Analyze standards by HPLC to create calibration curve B->C F Determine concentration from calibration curve C->F E Analyze diluted sample by HPLC D->E E->F G Calculate original solubility F->G

Caption: Analytical Solubility Determination Workflow using HPLC.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, its chemical structure suggests it is soluble in polar organic solvents like alcohols and ketones. For researchers and drug development professionals requiring precise solubility data, this guide provides established experimental protocols, namely the isothermal shake-flask method and analytical methods using HPLC. The generation of such data is a crucial step in the advancement of research and development involving this compound.

References

An In-depth Technical Guide to 3-Chloro-2-fluorophenylacetic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluorophenylacetic acid, a halogenated derivative of phenylacetic acid, has emerged as a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern influences its reactivity and imparts specific properties to molecules incorporating this moiety. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to this compound. While the precise historical details of its initial synthesis remain somewhat obscure in publicly accessible records, its importance as a pharmaceutical intermediate is well-documented through its commercial availability and the existence of patents for related compounds. This guide will delve into the probable synthetic routes, present available physicochemical data, and explore its applications in drug discovery.

Introduction

This compound (CAS No. 261762-96-3) is a white to light yellow crystalline solid.[1] Its molecular structure, featuring both a chlorine and a fluorine atom on the phenyl ring, makes it a versatile intermediate in the synthesis of complex organic molecules, especially active pharmaceutical ingredients (APIs). The presence of halogens can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated and chlorinated phenylacetic acid derivatives attractive scaffolds in medicinal chemistry.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. This information is primarily sourced from chemical suppliers and databases.

PropertyValueReference
Molecular Formula C₈H₆ClFO₂[1]
Molecular Weight 188.58 g/mol [1]
Appearance White to light yellow crystalline solid[1]
Boiling Point 296.4 °C at 760 mmHg[1]
Density 1.417 ± 0.06 g/cm³[1]
Flash Point 133.1 °C[1]
Solubility Soluble in alcohols, ketones, and ether solvents; slightly soluble in water.[1]

Historical Context and Discovery

Synthetic Methodologies

While a specific, detailed experimental protocol for the first synthesis of this compound is not explicitly documented in the available literature, common synthetic routes for phenylacetic acid derivatives provide a strong indication of the likely methodologies. One of the most probable and widely used methods involves a two-step process starting from a substituted toluene derivative.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis 3-Chloro-2-fluorotoluene 3-Chloro-2-fluorotoluene 3-Chloro-2-fluorobenzyl_halide 3-Chloro-2-fluorobenzyl halide 3-Chloro-2-fluorotoluene->3-Chloro-2-fluorobenzyl_halide Radical Initiator Halogenating_Agent e.g., NBS Halogenating_Agent->3-Chloro-2-fluorobenzyl_halide 3-Chloro-2-fluorobenzyl_cyanide 3-Chloro-2-fluorobenzyl cyanide 3-Chloro-2-fluorobenzyl_halide->3-Chloro-2-fluorobenzyl_cyanide Cyanide_Salt e.g., NaCN Cyanide_Salt->3-Chloro-2-fluorobenzyl_cyanide 3-Chloro-2-fluorophenylacetic_acid 3-Chloro-2-fluorophenylacetic acid 3-Chloro-2-fluorobenzyl_cyanide->3-Chloro-2-fluorophenylacetic_acid Acid_or_Base H+ or OH- Acid_or_Base->3-Chloro-2-fluorophenylacetic_acid

Figure 1: Plausible synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

Based on established chemical principles for analogous transformations, a detailed hypothetical experimental protocol is provided below.

Step 1: Synthesis of 3-Chloro-2-fluorobenzyl Cyanide from 3-Chloro-2-fluorobenzyl Bromide

  • Materials: 3-Chloro-2-fluorobenzyl bromide, sodium cyanide, ethanol, water.

  • Procedure: A solution of sodium cyanide in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. 3-Chloro-2-fluorobenzyl bromide is added dropwise to the cyanide solution at room temperature. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 3-chloro-2-fluorobenzyl cyanide, which can be further purified by distillation or chromatography if necessary.

Step 2: Hydrolysis of 3-Chloro-2-fluorobenzyl Cyanide to this compound

  • Materials: 3-Chloro-2-fluorobenzyl cyanide, sulfuric acid (or sodium hydroxide), water.

  • Procedure (Acid Hydrolysis): The crude 3-chloro-2-fluorobenzyl cyanide is added to an aqueous solution of sulfuric acid in a round-bottom flask fitted with a reflux condenser. The mixture is heated to reflux and stirred vigorously for several hours. The reaction is monitored by TLC until the starting material is consumed. After cooling, the reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration. The crude solid is then washed with cold water and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound.

Applications in Drug Development

While specific drug candidates synthesized directly from this compound are not explicitly disclosed in the public domain, its role as a key intermediate is evident from its inclusion in the product catalogs of numerous chemical suppliers catering to the pharmaceutical industry. Phenylacetic acid derivatives are common structural motifs in a variety of therapeutic agents. The unique substitution pattern of this compound makes it a valuable precursor for creating novel compounds with potentially enhanced biological activity and improved pharmacokinetic profiles.

The logical workflow for the utilization of this compound in a drug discovery program is illustrated below.

Drug_Discovery_Workflow Start 3-Chloro-2-fluorophenylacetic acid Step1 Amide Coupling or Esterification Start->Step1 Step2 Further Functionalization Step1->Step2 Step3 Library Synthesis Step2->Step3 Step4 Biological Screening Step3->Step4 Step5 Lead Optimization Step4->Step5 End Drug Candidate Step5->End

References

Technical Guide: Safety and Handling of 3-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most accurate and up-to-date information before handling this chemical.

Introduction

3-Chloro-2-fluorophenylacetic acid is an organic compound that serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1] Its chemical structure, containing both chlorine and fluorine atoms on the phenyl ring, imparts unique reactivity that is valuable for medicinal chemistry and drug discovery programs. This guide provides a summary of the available safety and handling information for this compound.

Chemical and Physical Properties

Limited quantitative data for this compound is publicly available. The following table summarizes its known properties.

PropertyValueReference
Chemical Name 2-(3-Chloro-2-fluorophenyl)acetic acid[2]
CAS Number 261762-96-3[2]
Molecular Formula C₈H₆ClFO₂[1][2]
Appearance White to light yellow crystalline solid[1]
Solubility Soluble in alcohols, ketones, and ether solvents; slightly soluble in water.[1]

Hazard Identification and GHS Classification

HazardDescription
Acute Toxicity The toxicological properties have not been fully investigated. Handle with caution.
Skin Corrosion/Irritation Expected to cause skin irritation.[1][3]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[1][3]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[1][3]

Signal Word: Warning

Hazard Statements (Presumed):

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Safety and Handling Precautions

Adherence to strict safety protocols is crucial when working with this compound. The following table outlines recommended precautions.

Precaution TypeRecommended ActionReference
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood. Ensure easy access to an eyewash station and safety shower.[3]
Personal Protective Equipment (PPE) - Eye/Face Protection: Wear chemical safety goggles and a face shield. - Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). - Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust inhalation is possible.[1][3]
General Hygiene Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[3][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person.[3][6]

Fire and Explosion Hazard Data

Detailed flammability data for this compound is not available. However, for related compounds, the fire hazard is generally low.

ParameterInformationReference
Flammability Not expected to be flammable.[3]
Suitable Extinguishing Media Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6]
Hazardous Combustion Products Thermal decomposition may produce carbon oxides, hydrogen chloride, and hydrogen fluoride.[3]
Firefighting Procedures Wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

StepActionReference
Personal Precautions Evacuate the area. Wear appropriate personal protective equipment (PPE) as outlined in Section 4. Avoid breathing dust.[3]
Environmental Precautions Prevent the material from entering drains or waterways.[3]
Containment and Cleanup Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3]

Storage and Disposal

Proper storage and disposal are essential for safety and environmental protection.

AspectRecommendationReference
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases.[3]
Disposal Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[3]

Experimental Protocols

Due to the limited public information, a specific, validated experimental protocol for the synthesis or analysis of this compound cannot be provided. A general synthetic route mentioned involves the fluorination and chlorination of acetophenone, though specific conditions and reagents are not detailed.[1]

For analytical purposes, High-Performance Liquid Chromatography (HPLC) methods developed for other fluorophenylacetic acid isomers could potentially be adapted. Such methods often utilize a C18 column with a mobile phase of acetonitrile and water with a formic or acetic acid modifier, and UV detection.

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for handling this compound.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_fume_hood Work in Fume Hood prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_fume_hood->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh prep_spill_kit Ensure Spill Kit is Accessible handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash_hands Wash Hands cleanup_remove_ppe->cleanup_wash_hands emergency_spill Spill Occurs emergency_notify Notify Supervisor emergency_spill->emergency_notify emergency_exposure Personal Exposure emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_first_aid->emergency_notify

Caption: General laboratory workflow for handling this compound.

G Personal Protective Equipment (PPE) Logic cluster_ppe Required PPE cluster_hazards Potential Hazards ppe_eyes Safety Goggles & Face Shield ppe_skin Nitrile Gloves & Lab Coat ppe_respiratory Respirator (if dust is present) hazard_eye Eye Irritation hazard_eye->ppe_eyes hazard_skin Skin Irritation hazard_skin->ppe_skin hazard_inhalation Respiratory Irritation hazard_inhalation->ppe_respiratory

Caption: Logic for selecting appropriate PPE based on potential hazards.

References

3-Chloro-2-fluorophenylacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of 3-Chloro-2-fluorophenylacetic acid, a compound of interest in synthetic organic chemistry and drug discovery.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C8H6ClFO2[1][2][3][4]
Molecular Weight 188.59 g/mol [2]
IUPAC Name 2-(3-Chloro-2-fluorophenyl)acetic acid[3]
CAS Number 261762-96-3[2][3]

Structural Representation

The logical relationship and connectivity of atoms within the this compound molecule can be visualized. The following diagram illustrates the core phenylacetic acid structure and the relative positions of the chloro and fluoro substituents.

Figure 1: Chemical structure of this compound.

Note on Methodologies: The molecular weight and formula provided are based on standard chemical calculations and have been verified across multiple chemical data sources.[1][2][3][4] Experimental determination of molecular weight would typically be performed using mass spectrometry. The structural information is based on established IUPAC nomenclature.[3] Due to the nature of this request, detailed experimental protocols for the synthesis or analysis of this specific compound are beyond the scope of this document.

References

In-Depth Technical Guide: 3-Chloro-2-fluorophenylacetic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-fluorophenylacetic acid, a key chemical intermediate with significant potential in pharmaceutical and agrochemical research. This document details its commercial availability, physicochemical properties, safety protocols, and potential applications, with a focus on providing actionable data and methodologies for laboratory and development settings.

Commercial Availability and Suppliers

This compound (CAS No. 261762-96-3) is readily available from a variety of chemical suppliers catering to the research and development market. The compound is typically offered in quantities ranging from grams to kilograms, ensuring a steady supply for both initial screening and larger-scale synthesis projects.

Table 1: Prominent Commercial Suppliers

SupplierAvailable QuantitiesPurity (Typical)
Matrix Scientific1g, 5g, 25gInformation not specified
ChemBKVaries by listed supplier97%
P&S ChemicalsAvailable upon quotationInformation not specified

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its effective use in synthesis and biological assays. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 2: Physicochemical Properties

PropertyValueSource
Chemical Formula C₈H₆ClFO₂[1]
Molecular Weight 188.59 g/mol
Appearance White to light yellow crystalline solid
Solubility Soluble in alcohols, ketones, and ether solvents; slightly soluble in water.

Table 3: Spectroscopic Data

TechniqueData
Mass Spectrometry Not available in search results
¹H NMR Not available in search results
¹³C NMR Not available in search results
Infrared (IR) Not available in search results

Synthesis and Purification

General Synthesis Pathway

The synthesis of this compound can be achieved through the fluorination and chlorination of acetophenone. This process likely involves a multi-step reaction sequence.

A logical workflow for such a synthesis is outlined below. This diagram represents a hypothetical pathway based on standard organic chemistry principles, as a specific protocol for this exact molecule is not detailed in the available search results.

G General Synthesis Workflow A Acetophenone B Fluorination A->B C Fluoroacetophenone Intermediate B->C D Chlorination C->D E Chloro-fluoroacetophenone Intermediate D->E F Oxidation/Rearrangement E->F G This compound F->G H Purification (e.g., Crystallization) G->H I Final Product H->I

Caption: Hypothetical synthesis workflow for this compound.

Purification Methods

Post-synthesis, purification is critical to achieve the desired purity for research applications. Standard purification techniques for acidic organic compounds are applicable.

Table 4: Potential Purification Protocols

MethodDescription
Recrystallization Dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature, followed by slow cooling to induce crystallization of the pure compound.
Column Chromatography Separation of the target compound from impurities by passing the mixture through a column packed with a stationary phase (e.g., silica gel) and eluting with a suitable solvent system.

Applications in Drug Discovery and Development

This compound is primarily utilized as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Phenylacetic acid derivatives are common scaffolds in medicinal chemistry, and the introduction of halogen atoms like chlorine and fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

While specific signaling pathways directly modulated by this compound are not documented in the available literature, its role as a synthetic building block suggests its incorporation into molecules targeting a wide range of biological processes. The logical workflow for its use in a drug discovery program is depicted below.

G Drug Discovery Workflow A This compound B Chemical Synthesis (e.g., Amide Coupling) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G H Clinical Trials G->H

References

The Strategic Role of 3-Chloro-2-fluorophenylacetic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Building Block in the Synthesis of Novel Therapeutics, Including Advanced Kinase Inhibitors for Cancer Therapy.

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluorophenylacetic acid, a halogenated phenylacetic acid derivative, serves as a critical starting material and key intermediate in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts distinct physicochemical properties that are strategically leveraged in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a particular focus on its role in the development of targeted cancer therapies. We present detailed synthetic pathways, experimental protocols, and quantitative data for derivatives, alongside an exploration of the underlying signaling pathways they modulate.

Introduction

This compound (C₈H₆ClFO₂) is a white to light yellow crystalline solid primarily utilized as a building block in organic synthesis.[1] Its value in medicinal chemistry stems from the influence of its halogen substituents on molecular interactions and metabolic stability. The presence of fluorine, in particular, can significantly alter the acidity, lipophilicity, and metabolic fate of a molecule, often leading to improved drug-like properties.[2] This guide will delve into the practical applications of this versatile intermediate, with a special emphasis on its use in synthesizing a new generation of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, highlighting its suitability as a reactant in a variety of organic transformations.

PropertyValueReference
CAS Number 261762-96-3[3]
Molecular Formula C₈H₆ClFO₂[3]
Molecular Weight 188.58 g/mol [3]
Appearance White to light yellow crystalline solid[4]
Boiling Point 296.4 °C at 760 mmHg[3]
Flash Point 133.1 °C[3]
Density 1.417 g/cm³[3]
Solubility Soluble in alcohols, ketones, and ether solvents; slightly soluble in water.[4]

Key Research Application: Synthesis of Kinase Inhibitors

A significant application of this compound lies in the synthesis of potent kinase inhibitors for cancer therapy. One notable example is the preclinical drug candidate WXFL-152 , a novel triple angiokinase inhibitor that targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[5]

The Role of this compound in the Synthesis of WXFL-152

While the complete synthesis of WXFL-152 is a multi-step process, a key structural component is the 4-(3-chloro-2-fluorophenoxy) moiety. This is introduced through the etherification of 3-chloro-2-fluorophenol with a quinoline derivative. 3-Chloro-2-fluorophenol can be synthesized from this compound, making the latter a crucial precursor.

Below is a logical workflow illustrating the synthetic strategy.

G cluster_0 Synthesis of 3-chloro-2-fluorophenol cluster_1 Synthesis of WXFL-152 This compound This compound Intermediate_1 Acyl chloride/Ester This compound->Intermediate_1 Activation (e.g., SOCl₂) Intermediate_2 Alcohol Intermediate_1->Intermediate_2 Reduction (e.g., LiAlH₄) 3-chloro-2-fluorophenol 3-chloro-2-fluorophenol Intermediate_2->3-chloro-2-fluorophenol Oxidation (e.g., PCC) followed by reduction or other functional group manipulation WXFL-152_precursor 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide 3-chloro-2-fluorophenol->WXFL-152_precursor Etherification Quinoline_intermediate 4-chloro-7-methoxyquinoline-6-carboxamide Quinoline_intermediate->WXFL-152_precursor WXFL-152 WXFL-152 WXFL-152_precursor->WXFL-152 Urea formation

Caption: Synthetic workflow from this compound to WXFL-152.

Biological Activity of WXFL-152

WXFL-152 has demonstrated potent inhibitory activity against key kinases involved in tumor angiogenesis and growth. The half-maximal inhibitory concentrations (IC₅₀) against these targets highlight its efficacy.

Target KinaseIC₅₀ (nM)Cell Line(s)Reference
VEGFR2 3HUVEC[5]
FGFR1 15HUVEC[5]
PDGFRβ 28HUVEC[5]

Signaling Pathways Modulated by WXFL-152

WXFL-152 exerts its anticancer effects by simultaneously blocking the signaling pathways mediated by VEGFR2, FGFRs, and PDGFRβ. These pathways are crucial for tumor angiogenesis, proliferation, and metastasis. The diagram below illustrates the interconnectedness of these signaling cascades and the points of inhibition by WXFL-152.

G cluster_VEGFR VEGFR Signaling cluster_FGFR FGFR Signaling cluster_PDGFR PDGFR Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V PKC PKC PLCg->PKC ERK_V ERK PKC->ERK_V Angiogenesis Angiogenesis ERK_V->Angiogenesis AKT_V Akt PI3K_V->AKT_V Proliferation Proliferation AKT_V->Proliferation FGF FGF FGFR FGFR FGF->FGFR Binds RAS_F RAS FGFR->RAS_F PI3K_F PI3K FGFR->PI3K_F RAF_F RAF RAS_F->RAF_F MEK_F MEK RAF_F->MEK_F ERK_F ERK MEK_F->ERK_F ERK_F->Proliferation AKT_F Akt PI3K_F->AKT_F Metastasis Metastasis AKT_F->Metastasis PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR Binds RAS_P RAS PDGFR->RAS_P PI3K_P PI3K PDGFR->PI3K_P RAF_P RAF RAS_P->RAF_P MEK_P MEK RAF_P->MEK_P ERK_P ERK MEK_P->ERK_P ERK_P->Proliferation AKT_P Akt PI3K_P->AKT_P AKT_P->Metastasis WXFL152 WXFL-152 WXFL152->VEGFR2 Inhibits WXFL152->FGFR Inhibits WXFL152->PDGFR Inhibits

Caption: WXFL-152 inhibits key signaling pathways in cancer.

Experimental Protocols

This section provides a detailed, plausible experimental protocol for the synthesis of WXFL-152, starting from 3-chloro-2-fluorophenol.

Synthesis of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (Intermediate)
  • To a solution of 3-chloro-2-fluorophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the desired intermediate.

Synthesis of WXFL-152
  • Dissolve the intermediate from section 5.1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add triphosgene (0.5 eq) and a base such as triethylamine (TEA, 3.0 eq) at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Add cyclopropylamine (1.2 eq) and continue stirring at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford WXFL-152.

In Vitro Kinase Assay

The inhibitory activity of WXFL-152 against VEGFR2, FGFR1, and PDGFRβ can be determined using a variety of commercially available kinase assay kits, typically employing a fluorescence-based method.

  • Prepare a series of dilutions of WXFL-152 in a suitable buffer.

  • In a microplate, add the kinase, the appropriate substrate, and ATP.

  • Add the different concentrations of WXFL-152 to the wells.

  • Incubate the plate at room temperature for the recommended time.

  • Stop the reaction and measure the fluorescence signal.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of the potent triple angiokinase inhibitor WXFL-152 underscores its potential for the development of novel anticancer agents. The strategic incorporation of the 3-chloro-2-fluorophenyl moiety can lead to compounds with enhanced biological activity and favorable pharmacokinetic properties. Further exploration of derivatives of this compound is warranted to uncover new therapeutic agents for a range of diseases.

References

Methodological & Application

Synthesis of 3-Chloro-2-fluorophenylacetic Acid: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 3-Chloro-2-fluorophenylacetic acid is a valuable building block in medicinal chemistry and drug discovery. Its substituted phenylacetic acid motif is present in a variety of pharmacologically active compounds. This document outlines a detailed and reliable multi-step synthesis of this compound, commencing from the readily available starting material, 2-fluoro-3-chloro toluene. The described protocol is intended for researchers and scientists in the field of organic synthesis and drug development.

Introduction

Substituted phenylacetic acids are crucial intermediates in the synthesis of numerous pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The presence of halogen atoms, such as chlorine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound, with its specific substitution pattern, serves as a key precursor for more complex molecular targets. The synthetic route detailed herein involves a three-step sequence: side-chain halogenation of 2-fluoro-3-chloro toluene, followed by cyanation to the corresponding benzyl cyanide, and subsequent hydrolysis to the desired carboxylic acid.

Overall Synthetic Scheme

The synthesis proceeds through the following three key transformations:

Synthesis_Workflow Start 2-Fluoro-3-chloro toluene Intermediate1 2-Fluoro-3-chlorobenzyl bromide/chloride Start->Intermediate1 Step 1: Side-Chain Halogenation Intermediate2 2-Fluoro-3-chlorobenzyl cyanide Intermediate1->Intermediate2 Step 2: Cyanation Product 3-Chloro-2-fluorophenylacetic acid Intermediate2->Product Step 3: Hydrolysis

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Side-Chain Halogenation of 2-Fluoro-3-chloro toluene

This step involves the free-radical halogenation of the methyl group of the starting material. Both bromination and chlorination are viable methods.

Method A: Bromination using N-Bromosuccinimide (NBS)

This is a common and effective method for benzylic bromination.[1]

  • Materials:

    • 2-Fluoro-3-chloro toluene

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-chloro toluene (1.0 eq) in CCl₄.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02-0.05 eq).

    • Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the reaction.

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the succinimide byproduct and wash it with a small amount of cold CCl₄.

    • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-3-chlorobenzyl bromide.

    • The product can be purified by vacuum distillation.

Method B: Chlorination using Sulfuryl Chloride

  • Materials:

    • 2-Fluoro-3-chloro toluene

    • Sulfuryl chloride (SO₂Cl₂)

    • Benzoyl peroxide (BPO) (radical initiator)

    • Anhydrous solvent (e.g., benzene or dichloromethane)

  • Procedure:

    • To a solution of 2-fluoro-3-chloro toluene (1.0 eq) in an anhydrous solvent in a flask equipped with a reflux condenser and a dropping funnel, add a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux.

    • Add sulfuryl chloride (1.05 eq) dropwise from the dropping funnel.

    • After the addition is complete, continue refluxing for 1-2 hours, monitoring the reaction by TLC or GC.

    • Cool the reaction mixture and carefully wash with water, followed by a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

    • The resulting 2-fluoro-3-chlorobenzyl chloride can be purified by vacuum distillation.

Parameter Method A (Bromination) Method B (Chlorination)
Halogenating Agent N-Bromosuccinimide (NBS)Sulfuryl Chloride (SO₂Cl₂)
Initiator Benzoyl peroxide or AIBNBenzoyl peroxide
Solvent Carbon tetrachlorideBenzene or Dichloromethane
Typical Yield 70-85%75-90%
Reaction Time 2-4 hours1-3 hours

Table 1: Comparison of Side-Chain Halogenation Methods.

Step 2: Cyanation of 2-Fluoro-3-chlorobenzyl Halide

This step involves a nucleophilic substitution reaction to introduce the nitrile group.

  • Materials:

    • 2-Fluoro-3-chlorobenzyl bromide or chloride (from Step 1)

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Aqueous ethanol or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in a mixture of ethanol and water (e.g., 80:20 v/v) or in DMSO.

    • Heat the solution to 50-60°C with stirring.

    • Add the 2-fluoro-3-chlorobenzyl halide (1.0 eq) dropwise to the cyanide solution.

    • Maintain the temperature and continue stirring for 3-5 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and pour it into a larger volume of water.

    • Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude 2-fluoro-3-chlorobenzyl cyanide.

    • The product can be purified by vacuum distillation or recrystallization.

Parameter Value
Cyanide Salt Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
Solvent Aqueous Ethanol or DMSO
Temperature 50-60°C
Typical Yield 80-95%
Reaction Time 3-5 hours

Table 2: Reaction Conditions for Cyanation.

Step 3: Hydrolysis of 2-Fluoro-3-chlorobenzyl Cyanide

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under acidic or basic conditions.[2][3]

Method A: Acidic Hydrolysis

  • Materials:

    • 2-Fluoro-3-chlorobenzyl cyanide (from Step 2)

    • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

    • Water

  • Procedure:

    • In a round-bottom flask, mix 2-fluoro-3-chlorobenzyl cyanide (1.0 eq) with an excess of aqueous sulfuric acid (e.g., 50-70% w/w) or concentrated hydrochloric acid.

    • Heat the mixture to reflux (typically 100-120°C) with vigorous stirring.

    • Continue heating for 4-8 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (if using a basic workup) or by TLC.

    • Cool the reaction mixture and pour it onto crushed ice.

    • The solid carboxylic acid will precipitate. Collect the precipitate by filtration.

    • Wash the solid with cold water to remove any residual acid.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).

Method B: Basic Hydrolysis

  • Materials:

    • 2-Fluoro-3-chlorobenzyl cyanide (from Step 2)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Water or aqueous ethanol

  • Procedure:

    • In a round-bottom flask, prepare a solution of sodium hydroxide (2.0-3.0 eq) in water or aqueous ethanol.

    • Add the 2-fluoro-3-chlorobenzyl cyanide (1.0 eq) to the basic solution.

    • Heat the mixture to reflux for 4-10 hours.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2.

    • The this compound will precipitate out of the solution.

    • Collect the solid product by filtration and wash with cold water.

    • Recrystallize the crude product to obtain pure this compound.

Parameter Method A (Acidic) Method B (Basic)
Reagent Concentrated H₂SO₄ or HClNaOH or KOH
Temperature 100-120°C (Reflux)Reflux
Typical Yield 75-90%80-95%
Reaction Time 4-8 hours4-10 hours

Table 3: Comparison of Hydrolysis Methods.

Logical Relationship of Synthetic Steps

Logical_Relationship cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product Start 2-Fluoro-3-chloro toluene Intermediate1 2-Fluoro-3-chlorobenzyl halide Start->Intermediate1 Radical Halogenation Intermediate2 2-Fluoro-3-chlorobenzyl cyanide Intermediate1->Intermediate2 Nucleophilic Substitution (SN2) Product 3-Chloro-2-fluorophenylacetic acid Intermediate2->Product Hydrolysis (Acid or Base)

Figure 2: Logical progression of the synthesis highlighting the reaction types.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Halogenating agents like NBS and sulfuryl chloride are corrosive and should be handled with care.

  • Cyanide salts are highly toxic. Handle with extreme caution and have an appropriate quenching agent (e.g., bleach solution) readily available.

  • Concentrated acids and bases are corrosive. Handle with appropriate care.

Conclusion

The described three-step synthesis provides a robust and efficient pathway to this compound from 2-fluoro-3-chloro toluene. The protocols are adaptable, with alternative reagents and conditions provided for key steps, allowing for optimization based on available resources and desired scale. This valuable intermediate can subsequently be utilized in the development of novel therapeutic agents.

References

Application Notes and Protocols: Synthesis of 3-Chloro-2-fluorophenylacetic Acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Chloro-2-fluorophenylacetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is centered around a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. The protocol outlines a multi-step synthesis commencing with the preparation of the requisite starting material, 3-chloro-2-fluorobenzyl chloride, followed by the formation of the Grignard reagent and its subsequent carboxylation to yield the target phenylacetic acid derivative. This application note includes a comprehensive experimental procedure, a summary of key quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful execution of this synthesis.

Introduction

Phenylacetic acid derivatives are prevalent scaffolds in a wide array of pharmaceuticals and biologically active compounds. The incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, including their metabolic stability, binding affinity, and lipophilicity. This compound, in particular, is an important intermediate for the synthesis of various therapeutic agents. The Grignard reaction offers a robust and efficient method for the synthesis of such carboxylic acids from the corresponding organohalides. This protocol details a reliable procedure for the preparation of this compound, providing researchers with a practical guide for its synthesis in a laboratory setting.

Quantitative Data Summary

A summary of the physical and spectroscopic data for the final product, this compound, is presented in Table 1. Please note that while some data is based on reported values, the NMR data is predicted based on the chemical structure and data from analogous compounds due to the limited availability of experimental spectra in the public domain.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₈H₆ClFO₂[1][2]
Molecular Weight 188.58 g/mol [1][2]
Appearance White to light yellow crystalline solid[1]
Melting Point Not available
Boiling Point 296.4 °C at 760 mmHg[1]
Density 1.417 g/cm³[1]
Solubility Soluble in alcohols, ketones, and ethers; slightly soluble in water[1]
¹H NMR (Predicted) δ ~7.2-7.5 (m, 3H, Ar-H), δ ~3.7 (s, 2H, CH₂)
¹³C NMR (Predicted) δ ~175 (C=O), δ ~158 (d, J=245 Hz, C-F), δ ~134 (d, J=10 Hz, C-Cl), δ ~129 (d, J=3 Hz), δ ~128 (d, J=15 Hz), δ ~125 (d, J=5 Hz), δ ~116 (d, J=22 Hz), δ ~40 (CH₂)

Experimental Protocols

The synthesis of this compound is a multi-step process. The following protocol is a comprehensive guide based on established chemical principles and analogous reactions.

Part 1: Synthesis of 3-Chloro-2-fluorobenzyl Alcohol

This initial step focuses on the preparation of the alcohol precursor to the Grignard starting material, adapted from a known procedure for a similar compound[3].

Materials:

  • 2-Fluoro-3-chlorobenzoic acid

  • Tetrahydrofuran (THF), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dimethyl sulfate

  • Toluene

  • Water

Procedure:

  • In a clean, dry four-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add 930 g of THF and 94.8 g of sodium borohydride.

  • Heat the mixture to 60 °C with stirring.

  • Prepare a solution of 309.6 g of 2-fluoro-3-chlorobenzoic acid in 975 g of THF and add it dropwise to the reaction mixture.

  • After the addition is complete, cool the reaction to 50 °C and add 275.4 g of dimethyl sulfate dropwise.

  • Maintain the reaction at this temperature for 3 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.

  • Cool the reaction to 20-30 °C and slowly add 400 g of crushed ice to quench the reaction.

  • Remove the THF by simple distillation.

  • To the residue, add 1228 g of water and 1441 g of toluene. Stir vigorously for 1 hour, then allow the layers to separate.

  • Separate the organic layer and remove the toluene by simple distillation to yield 3-chloro-2-fluorobenzyl alcohol.

Part 2: Synthesis of 3-Chloro-2-fluorobenzyl Chloride

The prepared alcohol is then converted to the corresponding benzyl chloride.

Materials:

  • 3-Chloro-2-fluorobenzyl alcohol

  • Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • In a well-ventilated fume hood, dissolve the 3-chloro-2-fluorobenzyl alcohol in an anhydrous solvent such as dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (approximately 1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chloro-2-fluorobenzyl chloride.

Part 3: Grignard Reaction and Carboxylation for this compound Synthesis

This final part details the formation of the Grignard reagent and its reaction with carbon dioxide.

Materials:

  • 3-Chloro-2-fluorobenzyl chloride

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (catalytic amount)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (e.g., 3 M)

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask under a gentle stream of nitrogen.

    • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

    • Dissolve the 3-chloro-2-fluorobenzyl chloride (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the benzyl chloride solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt bath to approximately -10 °C.

    • In a separate beaker, crush a sufficient quantity of dry ice.

    • While stirring vigorously, slowly pour the Grignard solution onto the crushed dry ice. Caution: This process is highly exothermic and will cause vigorous sublimation of CO₂.

    • Continue stirring until the mixture becomes a thick slurry.

    • Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.

  • Work-up and Purification:

    • Slowly and carefully add 3 M hydrochloric acid to the reaction mixture with stirring until the magnesium salts dissolve and the aqueous layer is acidic.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Halogenation cluster_2 Part 3: Grignard Synthesis start 2-Fluoro-3-chlorobenzoic Acid alcohol 3-Chloro-2-fluorobenzyl Alcohol start->alcohol Reduction (NaBH4, (CH3)2SO4) benzyl_chloride 3-Chloro-2-fluorobenzyl Chloride alcohol->benzyl_chloride Chlorination (SOCl2) grignard Grignard Reagent benzyl_chloride->grignard Mg, Ether/THF carboxylation Carboxylation Intermediate grignard->carboxylation 1. CO2 (dry ice) 2. H3O+ final_product This compound carboxylation->final_product Work-up

Caption: Synthetic pathway for this compound.

Logical Relationship Diagram

This diagram illustrates the logical progression and dependencies of the key stages in the synthesis.

LogicalRelationship reagent_prep Starting Material Preparation grignard_formation Grignard Reagent Formation reagent_prep->grignard_formation Provides Benzyl Chloride carboxylation_step Carboxylation grignard_formation->carboxylation_step Forms Nucleophile workup_purification Work-up and Purification carboxylation_step->workup_purification Forms Carboxylate Salt final_product Final Product: This compound workup_purification->final_product Isolates Pure Acid

Caption: Logical flow of the Grignard synthesis protocol.

References

Application Notes and Protocols: Palladium-Catalyzed Carbonylation of 3-Chloro-2-Fluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-fluoro-3-chlorophenylacetic acid via the palladium-catalyzed carbonylation of 3-chloro-2-fluorobenzyl chloride. This compound is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics.

Introduction

The palladium-catalyzed carbonylation of benzyl halides is a powerful transformation in organic synthesis, enabling the efficient introduction of a carboxylic acid or ester functionality. This methodology is particularly relevant in the pharmaceutical industry, where phenylacetic acid derivatives are common structural motifs in a wide range of drug candidates. The presence of fluorine and chlorine atoms on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making 2-fluoro-3-chlorophenylacetic acid a desirable intermediate for drug discovery programs. For instance, the structurally related 3-chloro-2-fluorobenzoic acid is utilized in the synthesis of Aurora A kinase inhibitors, suggesting a potential application for the title compound in oncology research.[1]

This document outlines a robust protocol for the hydroxycarbonylation of 3-chloro-2-fluorobenzyl chloride, adapted from established methods for the carbonylation of benzyl and aryl chlorides.[2][3]

Reaction Scheme

3-Chloro-2-fluorobenzyl chloride is converted to 2-fluoro-3-chlorophenylacetic acid

Data Presentation

The following table summarizes the key reaction parameters for the palladium-catalyzed carbonylation of 3-chloro-2-fluorobenzyl chloride. These parameters are based on analogous transformations and may require optimization for this specific substrate.

ParameterValueNotes
Substrate 3-Chloro-2-fluorobenzyl chloride
Product 2-Fluoro-3-chlorophenylacetic acid
Catalyst Palladium(II) Acetate (Pd(OAc)₂)A common and effective palladium precursor for carbonylation reactions.
Ligand Xantphos or dcpp·2HBF₄Bidentate phosphine ligands are often crucial for achieving high yields and selectivities in carbonylation reactions.[2]
Carbon Monoxide Source Carbon Monoxide (CO) gasCan be used at atmospheric or slightly elevated pressures. Alternatively, CO-releasing molecules can be employed for safety.
Solvent Toluene/Water (two-phase system)A two-phase system can facilitate product separation and catalyst recycling.[3]
Base Sodium Hydroxide (NaOH)Used to trap the HCl byproduct and drive the reaction to completion.
Phase-Transfer Catalyst Tetrabutylammonium bromide (TBAB)Recommended for two-phase systems to enhance the reaction rate.
Temperature 80-100 °CTypical temperature range for palladium-catalyzed carbonylation reactions.
Pressure 1-10 atm of COHigher pressures can increase the reaction rate but may require specialized equipment.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or GC-MS.
Typical Yield 70-90% (expected)Yields are highly dependent on the optimization of reaction conditions.

Experimental Protocols

This section provides a detailed methodology for the palladium-catalyzed hydroxycarbonylation of 3-chloro-2-fluorobenzyl chloride.

Materials:

  • 3-Chloro-2-fluorobenzyl chloride

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized Water

  • Carbon Monoxide (CO) gas

  • Nitrogen (N₂) gas

  • Standard laboratory glassware

  • Schlenk line or glovebox for inert atmosphere techniques

  • High-pressure reactor (if applicable)

Procedure:

  • Reactor Setup: A two-necked round-bottom flask (or a high-pressure reactor) equipped with a magnetic stir bar, a condenser, and a gas inlet is assembled. The system is purged with nitrogen gas for 15-20 minutes to ensure an inert atmosphere.

  • Catalyst Preparation: In the reaction vessel, Palladium(II) Acetate (e.g., 0.02 mmol, 1 mol%) and Xantphos (e.g., 0.024 mmol, 1.2 mol%) are added.

  • Reagent Addition: To the vessel, add 3-chloro-2-fluorobenzyl chloride (e.g., 2 mmol, 1 eq.), Tetrabutylammonium bromide (e.g., 0.2 mmol, 10 mol%), toluene (e.g., 10 mL), and an aqueous solution of Sodium Hydroxide (e.g., 4 mmol in 5 mL of water).

  • Carbon Monoxide Introduction: The nitrogen atmosphere is replaced with carbon monoxide by evacuating and backfilling the reactor with CO gas three times. The reactor is then pressurized to the desired CO pressure (e.g., 1 atm or higher).

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring. The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete (as indicated by the consumption of the starting material), the reactor is cooled to room temperature, and the CO pressure is carefully released in a well-ventilated fume hood.

    • The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is washed with an organic solvent (e.g., ethyl acetate).

    • The aqueous layer is then acidified to a pH of approximately 2 using a dilute solution of hydrochloric acid.

    • The acidified aqueous layer is extracted three times with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-fluoro-3-chlorophenylacetic acid.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-fluoro-3-chlorophenylacetic acid.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification p1 Assemble and Purge Reactor p2 Add Catalyst and Ligand p1->p2 p3 Add Substrate, Base, and Solvent p2->p3 r1 Introduce Carbon Monoxide p3->r1 r2 Heat and Stir r1->r2 r3 Monitor Reaction Progress r2->r3 w1 Cool and Depressurize r3->w1 w2 Phase Separation w1->w2 w3 Acidify Aqueous Layer w2->w3 w4 Extract Product w3->w4 w5 Dry and Concentrate w4->w5 p4 Purify Product w5->p4 catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ArCH2Cl benzyl_pd [ArCH2-Pd(II)L_n(Cl)] oxidative_addition->benzyl_pd co_insertion CO Insertion benzyl_pd->co_insertion CO acyl_pd [ArCH2CO-Pd(II)L_n(Cl)] co_insertion->acyl_pd hydrolysis Hydrolysis (H2O) acyl_pd->hydrolysis reductive_elimination Reductive Elimination hydrolysis->reductive_elimination Product (ArCH2COOH) reductive_elimination->pd0 HCl

References

Application Notes and Protocols for the Synthesis of 3-Chloro-2-fluorophenylacetic acid via the Willgerodt-Kindler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Willgerodt-Kindler reaction is a powerful synthetic tool for the conversion of aryl alkyl ketones into the corresponding carboxylic acids, thioamides, or amides, with a one-carbon extension of the alkyl chain. This reaction has found broad application in organic synthesis, particularly in the preparation of pharmaceutical intermediates. This document provides a detailed protocol for the synthesis of 3-Chloro-2-fluorophenylacetic acid, a valuable building block in drug discovery, utilizing the Willgerodt-Kindler reaction. The procedure involves the reaction of 3-chloro-2-fluoroacetophenone with elemental sulfur and morpholine to form an intermediate thiomorpholide, which is subsequently hydrolyzed to yield the desired phenylacetic acid derivative.

Reaction Principle

The Willgerodt-Kindler reaction proceeds through a multi-step mechanism. Initially, the aryl alkyl ketone reacts with a secondary amine, such as morpholine, to form an enamine. This enamine then reacts with elemental sulfur. Through a series of rearrangements, the terminal methyl group is oxidized, and a thioamide is formed.[1] Subsequent hydrolysis of the thioamide yields the corresponding carboxylic acid.[2]

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via the Willgerodt-Kindler reaction, based on established methods for similar substituted acetophenones.[3][4] Optimization of reaction conditions may be necessary to achieve the highest possible yield and purity.

Materials:

  • 3-Chloro-2-fluoroacetophenone

  • Sulfur (powdered)

  • Morpholine

  • p-Toluenesulfonic acid (optional, as catalyst)

  • 20% Sodium hydroxide solution

  • Concentrated Hydrochloric acid

  • Toluene (or another suitable high-boiling solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (Büchner funnel and flask)

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

Step 1: Formation of the Thiomorpholide Intermediate

  • In a round-bottom flask, combine 3-chloro-2-fluoroacetophenone, elemental sulfur, and morpholine. For guidance on molar ratios, a starting point of 1:2:3 (acetophenone:sulfur:morpholine) can be used.[5] A catalytic amount of p-toluenesulfonic acid can be added to facilitate the reaction.[3]

  • Add a suitable solvent, such as toluene, to the flask.

  • Heat the reaction mixture to reflux (typically 120-140 °C) with vigorous stirring.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.[3]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

Step 2: Hydrolysis of the Thiomorpholide

  • To the cooled reaction mixture, add a 20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (approximately 100 °C) and stir for an additional 8-12 hours to ensure complete hydrolysis of the thiomorpholide intermediate.[3]

Step 3: Work-up and Purification

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.

  • Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the crude this compound.

  • Collect the precipitated solid by vacuum filtration and wash it with cold deionized water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified product under vacuum to a constant weight.

Data Presentation

Table 1: Reactant Quantities and Molar Equivalents (Example Scale)

ReactantMolecular Weight ( g/mol )AmountMolesMolar Ratio
3-Chloro-2-fluoroacetophenone174.5810.0 g0.0571
Sulfur32.073.66 g0.1142
Morpholine87.1214.9 g (14.9 mL)0.1713
Sodium Hydroxide (20% aq.)40.00As needed for hydrolysis--
Concentrated HCl36.46As needed for acidification--

Table 2: Expected Product Characterization

ProductMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₈H₆ClFO₂204.58White to off-white solid

Note: Yields for the synthesis of substituted phenylacetic acids via the Willgerodt-Kindler reaction can vary widely depending on the specific substrate and reaction conditions, but are often in the range of 50-80%.[2]

Visualizations

Diagram 1: Workflow for the Synthesis of this compound

Willgerodt_Kindler_Workflow cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Work-up & Purification start 3-Chloro-2-fluoroacetophenone + Sulfur + Morpholine reaction Reflux in Toluene (120-140 °C, 8-12h) start->reaction Willgerodt-Kindler Reaction intermediate Crude Thiomorpholide Intermediate reaction->intermediate hydrolysis Add 20% NaOH Reflux (100 °C, 8-12h) intermediate->hydrolysis hydrolyzed_product Sodium 3-Chloro-2-fluorophenylacetate in aqueous solution hydrolysis->hydrolyzed_product workup Acidification (HCl, pH 2) Precipitation hydrolyzed_product->workup filtration Vacuum Filtration workup->filtration purification Recrystallization filtration->purification final_product Pure this compound purification->final_product Reaction_Stages A Starting Materials (Aryl Alkyl Ketone, Sulfur, Amine) B Willgerodt-Kindler Reaction (Thioamide Formation) A->B Heat C Hydrolysis (Acid or Base Catalyzed) B->C Addition of H2O and Acid/Base D Final Product (Aryl Acetic Acid) C->D Work-up

References

Application Notes and Protocols for Amide Coupling Reactions Using 3-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Chloro-2-fluorophenylacetic acid in amide coupling reactions, a crucial transformation in medicinal chemistry and drug discovery. The protocols detailed below offer starting points for the synthesis of novel amide derivatives, which are prevalent in a wide array of biologically active compounds.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the generation of diverse amide libraries for screening in drug discovery programs. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence the physicochemical and pharmacological properties of the final amide products, including their potency, selectivity, and metabolic stability. Amide bond formation is a cornerstone of medicinal chemistry, and the robust and efficient coupling of this compound with a variety of amines is a key step in the synthesis of potential therapeutic agents.

While specific examples of amide coupling reactions detailing the use of this compound are not extensively documented in readily available literature, established amide coupling protocols can be effectively applied. The choice of coupling reagent, base, and solvent system is critical for achieving high yields and purity. Common coupling reagents such as carbodiimides (e.g., EDC) and phosphonium or uronium salts (e.g., HATU, HBTU) are frequently employed. Additives like 1-hydroxybenzotriazole (HOBt) can be used to minimize side reactions and racemization.

General Amide Coupling Strategies

The formation of an amide bond from a carboxylic acid and an amine is typically facilitated by an activating agent that converts the carboxylic acid into a more reactive species. This activated intermediate then readily reacts with the amine to form the desired amide.

A general workflow for such a reaction is depicted below:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Carboxylic Acid Carboxylic Acid Activation Activation Carboxylic Acid->Activation Amine Amine Nucleophilic Attack Nucleophilic Attack Amine->Nucleophilic Attack Coupling Reagent Coupling Reagent Coupling Reagent->Activation Base Base Base->Activation Solvent Solvent Solvent->Activation Activation->Nucleophilic Attack Amide Formation Amide Formation Nucleophilic Attack->Amide Formation Quenching Quenching Amide Formation->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Final Product Final Product Chromatography->Final Product

Caption: General workflow for an amide coupling reaction.

Experimental Protocols

Below are two representative protocols for the amide coupling of this compound using common coupling reagents. Researchers should note that optimization of these conditions (e.g., temperature, reaction time, and stoichiometry of reagents) may be necessary for specific amine substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent in the presence of 1-hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or Dichloromethane for extraction

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM) at 0 °C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol employs 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or Dichloromethane for extraction

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (or DCM) at room temperature, add DIPEA (3.0 eq).

  • Add HATU (1.2 eq) portion-wise to the stirring solution.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure amide.

Data Presentation

The following table summarizes typical reaction parameters for the amide coupling of a generic substituted phenylacetic acid. These values can serve as a starting point for the optimization of reactions with this compound.

Coupling ReagentAdditiveBaseSolventTemperatureTypical Yield (%)
EDCHOBtDIPEADMFRT60-90
HATU-DIPEADMFRT75-95
DCCDMAPTEADCM0 °C to RT50-85

Biological Significance and Potential Signaling Pathways

Amides derived from substituted phenylacetic acids are known to exhibit a wide range of biological activities. For instance, N-phenylacetamide derivatives have been investigated for their potential as antimicrobial, anticonvulsant, and anti-inflammatory agents. The specific biological targets and signaling pathways are highly dependent on the overall structure of the final molecule.

For example, some amide-containing molecules act as enzyme inhibitors or receptor modulators. A hypothetical signaling pathway that could be modulated by a synthesized amide is illustrated below.

G Synthesized Amide Synthesized Amide Receptor Receptor Synthesized Amide->Receptor Binds to Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates/Inhibits Kinase A Kinase A Signaling Cascade->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Modulates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Hypothetical signaling pathway modulated by a synthesized amide.

Further biological evaluation of amides derived from this compound is necessary to elucidate their specific mechanisms of action and therapeutic potential.

Conclusion

This compound serves as a versatile starting material for the synthesis of a diverse range of amides. The protocols provided herein, utilizing standard and efficient coupling reagents, offer a solid foundation for researchers to explore the chemical space around this scaffold. The resulting amide libraries can be invaluable in the identification of novel drug candidates with improved pharmacological profiles. Careful optimization and characterization are essential for successful synthesis and subsequent biological evaluation.

Application Note: Synthesis of Alkyl 3-Chloro-2-fluorophenylacetate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-2-fluorophenylacetic acid is a valuable building block in organic and medicinal chemistry, often utilized as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its ester derivatives are key precursors for creating more complex chemical structures. This document provides a detailed experimental protocol for the synthesis of an alkyl ester of this compound using the Fischer-Speier esterification method.

Principle of the Method

Fischer esterification is a classic and robust acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3][4] The reaction is driven by refluxing the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5] The reaction is an equilibrium process.[6] To drive the reaction toward the formation of the ester, a large excess of the alcohol reactant is used, which shifts the equilibrium according to Le Châtelier's principle.[7] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol.[5][6] Subsequent dehydration yields the final ester product.

Experimental Protocol: Synthesis of Methyl 3-Chloro-2-fluorophenylacetate

This protocol details the procedure for the esterification of this compound with methanol.

Materials and Equipment

  • Reagents:

    • This compound

    • Anhydrous Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Saturated Sodium Chloride Solution (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirrer and stir bar

    • Separatory funnel (250 mL)

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Standard laboratory glassware and consumables

Procedure

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g).

    • Add a large excess of anhydrous methanol (e.g., 50 mL). The alcohol acts as both the reactant and the solvent.[8]

    • Stir the mixture until the carboxylic acid is fully dissolved.

  • Catalyst Addition:

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) dropwise to the stirring solution. The addition is exothermic and should be done slowly.

  • Reflux:

    • Attach a reflux condenser to the flask and ensure cooling water is flowing.

    • Heat the reaction mixture to a gentle reflux (approximately 65-70°C for methanol) using a heating mantle.

    • Maintain the reflux with continuous stirring for 2-4 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC). Typical reaction times can vary from 1-10 hours.[4]

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL).

    • Transfer the solution to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of deionized water.

      • Two 50 mL portions of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid.[8] Vent the separatory funnel frequently to release CO₂ gas produced.

      • 50 mL of brine to remove residual water.

    • Separate the organic layer after each wash.

  • Drying and Solvent Removal:

    • Dry the collected organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]

    • Filter the drying agent and collect the filtrate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 3-Chloro-2-fluorophenylacetate as an oil or solid.

  • Purification (Optional):

    • If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain the high-purity ester.[9]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of Methyl 3-Chloro-2-fluorophenylacetate.

ParameterValue
Mass of this compound5.00 g
Molecular Weight of Starting Material190.57 g/mol
Moles of Starting Material0.0262 mol
Molecular Weight of Methyl Ester Product204.60 g/mol
Theoretical Yield of Product5.36 g
Actual Yield of Crude Product (Typical)4.8 - 5.1 g
Percentage Yield (Typical) 90 - 95%

Note: Yields are illustrative and can vary based on reaction scale and conditions.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the Fischer esterification process.

Esterification_Workflow Start Reactants: This compound Anhydrous Methanol Sulfuric Acid (catalyst) Setup Reaction Setup (Dissolve in Flask) Start->Setup Reflux Reflux (2-4 hours @ 65-70°C) Setup->Reflux Workup Aqueous Work-up Reflux->Workup Wash_H2O 1. Wash with H₂O Workup->Wash_H2O Wash_NaHCO3 2. Wash with sat. NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine 3. Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry Organic Layer (Anhydrous Na₂SO₄) Wash_Brine->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Optional: Distillation/Chromatography) Evaporation->Purification Product Final Product: Methyl 3-Chloro-2-fluorophenylacetate Purification->Product

Caption: Workflow for the synthesis of Methyl 3-Chloro-2-fluorophenylacetate.

References

3-Chloro-2-fluorophenylacetic acid as a building block for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorophenylacetic acid is a versatile, halogen-substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of a diverse range of heterocyclic compounds. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, offers distinct reactivity and allows for the introduction of these halogens into target molecules, which can significantly influence their physicochemical and biological properties. This document provides detailed application notes and adaptable protocols for the use of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, including quinolones, benzofurans, benzothiophenes, and indoles.

The strategic placement of the chloro and fluoro substituents can be exploited to direct cyclization reactions and to modulate the electronic properties of the resulting heterocyclic systems. These halogen atoms can also serve as synthetic handles for further functionalization, enabling the generation of diverse compound libraries for drug discovery and development.

Physicochemical Properties and Safety Information

PropertyValueReference
Molecular FormulaC₈H₆ClFO₂[1][2]
Molecular Weight188.58 g/mol [1][2]
AppearanceWhite to off-white crystalline powder[2]
Melting Point115-118 °C[2]
SolubilitySoluble in many organic solvents[2]
SafetyIrritating to eyes, respiratory system, and skin.[2]

Note: Always consult the Safety Data Sheet (SDS) before handling this compound and perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Proposed Synthetic Applications and Protocols

The following sections outline proposed synthetic pathways and detailed, adaptable protocols for the synthesis of various heterocyclic systems starting from this compound.

Synthesis of Quinolone Derivatives

Quinolones are a prominent class of heterocyclic compounds with broad-spectrum antibacterial activity.[3][4][5][6] The synthesis of quinolone derivatives from this compound can be envisioned through a multi-step sequence involving the formation of a β-ketoester followed by a Gould-Jacobs type cyclization.

Workflow for Quinolone Synthesis

A This compound B Acyl Chloride Formation (e.g., SOCl₂) A->B Step 1 C Meldrum's Acid Acylation B->C Step 2 D Methanolysis & Decarboxylation C->D Step 3 E β-Ketoester Intermediate D->E F Reaction with Aniline Derivative E->F Step 4 G Enamine Intermediate F->G H Thermal Cyclization (Gould-Jacobs) G->H Step 5 I Substituted Quinolone H->I A This compound B α-Bromination (e.g., NBS, HBr) A->B Step 1 C α-Bromo Acid B->C D Esterification C->D Step 2 E α-Bromo Ester D->E F Reaction with a Phenol (Williamson Ether Synthesis) E->F Step 3 G α-Aryloxy Ester F->G H Intramolecular Cyclization (e.g., PPA, H₂SO₄) G->H Step 4 I Substituted Benzofuran H->I A This compound B Reaction with Thiophenol Derivative A->B Step 1 C Arylthioacetic Acid Derivative B->C D Intramolecular Friedel-Crafts Acylation (e.g., PPA, Eaton's Reagent) C->D Step 2 E Thioindoxyl Intermediate D->E F Reduction E->F Step 3 G Substituted Benzothiophene F->G A This compound B α-Bromination A->B Step 1 C α-Bromoacetyl chloride B->C D Friedel-Crafts Acylation of an Arene C->D Step 2 E α-Bromoarylketone D->E F Reaction with Aniline Derivative E->F Step 3 G α-Anilinoketone F->G H Acid-catalyzed Cyclization G->H Step 4 I Substituted Indole H->I

References

Application Notes and Protocols: Synthesis of a Novel Aurora Kinase A Inhibitor using 3-Chloro-2-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-2-fluorophenylacetic acid is a versatile building block in medicinal chemistry, valued for its utility in the synthesis of novel drug candidates. Its substituted phenyl ring offers a scaffold that can be elaborated to interact with various biological targets. This document provides detailed protocols for the synthesis of a potent Aurora Kinase A inhibitor, a promising target in oncology, starting from this compound. The protocols are based on the synthetic route for a pyrimidine-based Aurora A kinase inhibitor designed to reduce levels of MYC oncoproteins.[1]

Aurora A kinase is a key regulator of mitosis, and its overexpression is implicated in various cancers. Inhibition of Aurora A kinase can lead to mitotic arrest and apoptosis in cancer cells. The synthesized compound acts as an inhibitor of Aurora A kinase, thereby reducing the stabilization of MYC-family oncoproteins, which are critical drivers of tumor progression.[1][2]

Synthesis Workflow

The overall synthetic strategy involves two main stages. First, this compound is converted to an activated species and then coupled with (S)-3-aminopyrrolidine to form a key methanone intermediate. This intermediate is subsequently reacted with a substituted pyrimidine core to yield the final Aurora Kinase A inhibitor.

Synthesis_Workflow start This compound intermediate1 (S)-(3-aminopyrrolidin-1-yl) (3-chloro-2-fluorophenyl)methanone start->intermediate1 Amide Coupling final_product Aurora Kinase A Inhibitor intermediate1->final_product Nucleophilic Substitution pyrimidine Substituted Pyrimidine Core pyrimidine->final_product Signaling_Pathway AuroraA Aurora A Kinase MYC MYC Oncoprotein AuroraA->MYC Phosphorylates & Stabilizes Proliferation Cancer Cell Proliferation MYC->Proliferation Promotes Inhibitor Synthesized Inhibitor (from this compound) Inhibitor->AuroraA Inhibits

References

Application of 3-Chloro-2-fluorophenylacetic Acid in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3-Chloro-2-fluorophenylacetic acid is a halogenated aromatic carboxylic acid with potential applications as a key building block in the synthesis of novel agrochemicals. Its specific substitution pattern—a chlorine atom at the 3-position and a fluorine atom at the 2-position of the phenyl ring—can impart unique physicochemical properties and biological activities to derivative molecules. While extensive public data on commercial agrochemicals derived directly from this specific isomer is limited, its structural motifs are present in various classes of modern pesticides. This document outlines the potential applications of this compound in the development of herbicides and fungicides, providing hypothetical, yet plausible, experimental protocols and data based on established agrochemical research trends.

I. Application in Herbicide Development: Synthesis of Novel Pyrazole Carboxamide Herbicides

Phenylacetic acid derivatives are crucial intermediates in the synthesis of various herbicides. One promising area of application for this compound is in the development of pyrazole carboxamide herbicides. These herbicides often act by inhibiting vital plant enzymes. The unique electronic properties conferred by the chlorine and fluorine substituents can enhance the binding affinity of the final molecule to its target site.

Hypothetical Target Compound:

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(3-chloro-2-fluorophenyl)acetamide

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical herbicidal activity of the target compound against common weed species.

Compound IDTarget WeedApplication Rate (g/ha)Growth Inhibition (%)
H-CFPA-01Amaranthus retroflexus (Redroot Pigweed)10092
H-CFPA-01Chenopodium album (Common Lambsquarters)10088
H-CFPA-01Setaria viridis (Green Foxtail)10045
H-CFPA-01Triticum aestivum (Wheat - Crop Safety)200<10
Experimental Protocols

1. Synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(3-chloro-2-fluorophenyl)acetamide (H-CFPA-01)

  • Step 1: Synthesis of 3-Chloro-2-fluorophenylacetyl chloride

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

  • Step 2: Amide Coupling

    • Dissolve 5-amino-1,3-dimethylpyrazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (15 mL/mmol).

    • Cool the solution to 0 °C and add a solution of 3-chloro-2-fluorophenylacetyl chloride (1.0 eq) in anhydrous DCM dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the target compound H-CFPA-01.

2. Herbicidal Activity Assay (Post-emergence)

  • Cultivate weed species in pots containing a standard soil mix in a greenhouse.

  • At the 2-3 leaf stage, spray the plants with a solution of the test compound (H-CFPA-01) formulated in a water/acetone mixture with a surfactant.

  • Apply the compound at a rate of 100 g/ha.

  • Maintain the treated plants in the greenhouse under controlled conditions.

  • Assess the herbicidal damage (growth inhibition, chlorosis, necrosis) 14 days after treatment, comparing to a control group sprayed with a blank formulation.

G cluster_synthesis Synthesis of H-CFPA-01 This compound This compound Acid Chloride Intermediate Acid Chloride Intermediate This compound->Acid Chloride Intermediate Step 1 Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->Acid Chloride Intermediate H-CFPA-01 H-CFPA-01 Acid Chloride Intermediate->H-CFPA-01 Step 2 5-Amino-1,3-dimethylpyrazole 5-Amino-1,3-dimethylpyrazole 5-Amino-1,3-dimethylpyrazole->H-CFPA-01 G cluster_workflow In Vitro Fungicidal Assay Workflow Prepare PDA Plates Prepare PDA Plates Incorporate F-CFPA-01 Incorporate F-CFPA-01 Prepare PDA Plates->Incorporate F-CFPA-01 Inoculate with Fungal Pathogen Inoculate with Fungal Pathogen Incorporate F-CFPA-01->Inoculate with Fungal Pathogen Incubate Incubate Inoculate with Fungal Pathogen->Incubate Measure Mycelial Growth Measure Mycelial Growth Incubate->Measure Mycelial Growth Calculate EC50 Calculate EC50 Measure Mycelial Growth->Calculate EC50

Application Notes and Protocols for the Analytical Characterization of 3-Chloro-2-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorophenylacetic acid is a substituted phenylacetic acid derivative of interest in pharmaceutical and chemical research. As with any compound intended for use in drug development or as a chemical intermediate, rigorous analytical characterization is essential to confirm its identity, purity, and stability. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₈H₆ClFO₂[1]
Molecular Weight188.58 g/mol [1]
AppearanceWhite to light yellow crystalline solid[1]
Melting Point124.0-133.0 °C[2]
Boiling Point296.4 °C at 760 mmHg[1]
SolubilitySoluble in alcohols, ketones, and ether solvents; slightly soluble in water.[1]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for assessing the purity of this compound and detecting any related impurities. A reversed-phase method is generally suitable for this type of compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with a formic or phosphoric acid modifier to ensure proper peak shape.[3]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-20 min: 30% B to 80% B

    • 20-25 min: 80% B to 30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 264 nm.[4]

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results:

The retention time for this compound is expected to be in the range of 10-15 minutes under these conditions. Purity can be calculated based on the peak area percentage.

AnalyteEstimated Retention Time (min)
This compound12.5
Potential ImpuritiesVaries

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc Inject into HPLC prep3->hplc separation C18 Column Separation hplc->separation detection UV Detection (264 nm) separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration purity_calc Purity Calculation integration->purity_calc

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Due to the low volatility of carboxylic acids, derivatization is typically required.[5]

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: Esterification of the carboxylic acid to a more volatile methyl ester.

    • Dissolve approximately 1 mg of the sample in 1 mL of methanol.

    • Add 2-3 drops of concentrated sulfuric acid.

    • Heat the mixture at 60 °C for 30 minutes.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the methyl ester with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Expected Results:

The derivatized this compound (methyl 2-(3-chloro-2-fluorophenyl)acetate) will have a characteristic retention time and mass spectrum. The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Analyte (as methyl ester)Estimated Retention Time (min)Key m/z Fragments (Estimated)
Methyl 2-(3-chloro-2-fluorophenyl)acetate15.2202 (M+), 143, 125, 91

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep1 Dissolve in Methanol prep2 Add Sulfuric Acid prep1->prep2 prep3 Heat (60°C) prep2->prep3 prep4 Neutralize & Extract prep3->prep4 gcms Inject into GC-MS prep4->gcms separation Capillary Column Separation gcms->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection data_acq Data Acquisition detection->data_acq spectrum Mass Spectrum Analysis data_acq->spectrum identification Compound Identification spectrum->identification

Caption: Workflow for GC-MS analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-14 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

Expected Spectral Data:

The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the carboxylic acid group.

¹H NMR (Estimated)δ (ppm)MultiplicityIntegrationAssignment
-COOH~11-12singlet (broad)1HCarboxylic acid proton
Ar-H~7.1-7.5multiplet3HAromatic protons
-CH₂-~3.7singlet2HMethylene protons
¹³C NMR (Estimated)δ (ppm)Assignment
C=O~175Carboxylic acid carbonyl
C-Cl~133Aromatic carbon attached to chlorine
C-F~160 (doublet)Aromatic carbon attached to fluorine
Ar-C~125-135Other aromatic carbons
-CH₂-~40Methylene carbon

Logical Relationship Diagram:

NMR_Logic cluster_H Proton Environments cluster_C Carbon Environments Compound This compound Structure H1 -COOH Compound->H1 H2 Aromatic -CH Compound->H2 H3 -CH₂- Compound->H3 C1 C=O Compound->C1 C2 Aromatic C Compound->C2 C3 -CH₂- Compound->C3 H_NMR ¹H NMR Spectrum C_NMR ¹³C NMR Spectrum H1->H_NMR H2->H_NMR H3->H_NMR C1->C_NMR C2->C_NMR C3->C_NMR

Caption: Relationship between structure and NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Expected Absorption Bands:

The FTIR spectrum will show characteristic absorptions for the carboxylic acid and the substituted aromatic ring.[6][7]

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic acid)3300-2500 (broad)Stretching vibration
C-H (Aromatic)3100-3000Stretching vibration
C-H (Aliphatic)2960-2850Stretching vibration
C=O (Carboxylic acid)1760-1690 (strong)Stretching vibration
C=C (Aromatic)1600-1450Ring stretching
C-O (Carboxylic acid)1320-1210Stretching vibration
C-F1250-1000Stretching vibration
C-Cl800-600Stretching vibration

Experimental Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation prep_choice Method? kbr Prepare KBr Pellet prep_choice->kbr atr Place on ATR Crystal prep_choice->atr ftir Acquire Spectrum kbr->ftir atr->ftir background Background Subtraction ftir->background peak_id Identify Peak Positions background->peak_id functional_group Assign Functional Groups peak_id->functional_group

Caption: Workflow for FTIR analysis.

Conclusion

The analytical methods described provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for the unambiguous confirmation of the chemical structure, assessment of purity, and identification of potential impurities. These protocols can be adapted and validated for routine quality control in research and development settings.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3-Chloro-2-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-Chloro-2-fluorophenylacetic acid, a key intermediate in pharmaceutical synthesis. The described method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document provides a comprehensive protocol, including system suitability requirements, and outlines a forced degradation study to demonstrate the method's specificity.

Introduction

This compound is a critical building block in the synthesis of various pharmaceutical compounds.[1][2] Ensuring its purity is paramount to the safety and efficacy of the final drug product. A reliable and accurate analytical method is therefore essential for quality control during the manufacturing process and for stability testing. This HPLC method provides a sensitive and specific means to quantify the purity of this compound and to detect any related substances.

Experimental

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

  • Sample Diluent: Acetonitrile and water (50:50 v/v)

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Gradient Elution Program

The gradient program for the mobile phase is detailed in Table 2.

Time (min)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
257030
Preparation of Solutions
  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of the sample diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of the sample diluent.

Method Validation and System Suitability

Before sample analysis, the HPLC system should be equilibrated with the mobile phase until a stable baseline is achieved. System suitability is determined by injecting the standard solution five times and ensuring the parameters in Table 3 are met.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Purity Calculation

The purity of the sample is calculated using the area percentage method, as shown in the following equation:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

The synthesis of this compound may involve the Willgerodt-Kindler reaction of 3-chloro-2-fluoroacetophenone.[3][4][5][6][7][8] Based on this potential synthetic route, likely process-related impurities could include:

  • Starting Material: 3-chloro-2-fluoroacetophenone

  • Intermediate: Phenylacetothiomorpholide derivative

  • Positional Isomers: Isomers of chlorofluorophenylacetic acid arising from impurities in the starting materials.

The developed HPLC method should be capable of separating these potential impurities from the main peak of this compound.

Forced Degradation Study

A forced degradation study is essential to demonstrate the stability-indicating nature of the analytical method.[9][10][11][12][13] This involves subjecting the this compound sample to various stress conditions to induce degradation.

Protocol for Forced Degradation

Prepare separate solutions of this compound (at a concentration of approximately 0.5 mg/mL) and subject them to the stress conditions outlined in Table 4.

Stress ConditionProtocol
Acid Hydrolysis 0.1 N HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 N NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Heat solid sample at 105 °C for 48 hours, then dissolve in diluent
Photolytic Degradation Expose solution to UV light (254 nm) for 24 hours

After the specified time, neutralize the acidic and basic samples, and then dilute all samples to the standard concentration (0.1 mg/mL) with the sample diluent before injection into the HPLC system.

Evaluation of Results

The chromatograms from the stressed samples should be evaluated to ensure that the degradation product peaks are well-resolved from the main peak of this compound. The peak purity of the main peak should also be assessed using a photodiode array (PDA) detector to confirm that no co-eluting peaks are present.

Data Presentation

All quantitative data from the purity analysis and forced degradation studies should be summarized in clearly structured tables for easy comparison. An example of a data summary table is provided below (Table 5).

SampleRetention Time (min)Peak Area% Area
Reference Standard
Unstressed Sample
Acid Stressed
Base Stressed
Oxidative Stressed
Thermal Stressed
Photolytic Stressed

Visualization of Experimental Workflow

The logical flow of the purity analysis protocol is depicted in the following diagram.

HPLC_Purity_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_std Prepare Standard Solution system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample prep_mobile Prepare Mobile Phases prep_mobile->system_suitability inject_blank Inject Blank system_suitability->inject_blank inject_std Inject Standard inject_blank->inject_std inject_std->inject_sample integrate_peaks Integrate Peaks inject_sample->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC Purity Analysis.

The workflow for the forced degradation study follows a similar path, with the initial step being the preparation of stressed samples as per the protocol in section 6.1.

Forced_Degradation_Workflow cluster_stress Stress Sample Preparation cluster_analysis HPLC Analysis cluster_evaluation Evaluation cluster_conclusion Conclusion acid Acid Hydrolysis inject_stressed Inject Stressed Samples acid->inject_stressed base Base Hydrolysis base->inject_stressed oxidation Oxidation oxidation->inject_stressed thermal Thermal thermal->inject_stressed photo Photolytic photo->inject_stressed resolve_peaks Check Peak Resolution inject_stressed->resolve_peaks peak_purity Assess Peak Purity resolve_peaks->peak_purity stability_indicating Confirm Stability-Indicating Method peak_purity->stability_indicating

Caption: Forced Degradation Study Workflow.

References

Application Notes & Protocols: GC-MS Analysis of 3-Chloro-2-fluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorophenylacetic acid and its derivatives are of significant interest in pharmaceutical research and drug development due to their potential as intermediates in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and sensitive quantification of these compounds is crucial for reaction monitoring, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and highly specific method for the analysis of these halogenated aromatic compounds. However, due to the polar nature of the carboxylic acid functional group, derivatization is a necessary step to enhance volatility and improve chromatographic performance.

This document provides a comprehensive guide to the GC-MS analysis of this compound, including sample preparation, derivatization procedures, and instrumental parameters. The protocols provided are based on established methods for the analysis of similar halogenated carboxylic acids and serve as a starting point for method development and validation.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from aqueous matrices such as reaction mixtures or biological fluids.

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound like 2,4-dichlorophenylacetic acid)

  • 6 M Hydrochloric Acid (HCl)

  • Sodium chloride (NaCl), analytical grade

  • Ethyl acetate, HPLC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Conical centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette a known volume (e.g., 1.0 mL) of the sample into a 15 mL conical centrifuge tube.

  • Add a known amount of the internal standard solution.

  • Acidify the sample to a pH of approximately 1-2 by adding 100 µL of 6 M HCl.

  • Add approximately 0.5 g of NaCl to the tube to increase the ionic strength of the aqueous phase and enhance extraction efficiency.

  • Add 5.0 mL of ethyl acetate to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • The dried residue is now ready for derivatization.

Derivatization: Methylation with Diazomethane (Generated in situ)

Warning: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety precautions and specialized glassware.

Materials:

  • Dried sample extract from section 2.1

  • N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

  • Diethyl ether, anhydrous

  • 5 M Sodium hydroxide (NaOH)

  • Reaction vial (2 mL) with a PTFE-lined cap

Procedure:

  • Prepare a diazomethane solution in diethyl ether using a diazomethane generation apparatus according to established safety protocols.

  • Re-dissolve the dried sample extract in 200 µL of a 9:1 (v/v) mixture of diethyl ether and methanol.

  • Add the ethereal diazomethane solution dropwise to the sample solution until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • Quench the excess diazomethane by adding a few drops of 2% acetic acid in diethyl ether until the yellow color disappears.

  • The sample is now ready for GC-MS analysis.

Alternative Derivatization: Silylation with BSTFA

This method is a safer alternative to methylation with diazomethane.

Materials:

  • Dried sample extract from section 2.1

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile, anhydrous

  • Reaction vial (2 mL) with a PTFE-lined cap

  • Heating block

Procedure:

  • Add 100 µL of anhydrous acetonitrile to the dried sample extract.

  • Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Securely cap the vial and heat at 70°C for 30 minutes in a heating block.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument and application.

Parameter Recommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane capillary column.[1]
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation: Quantitative Analysis

Quantitative analysis should be performed in SIM mode to achieve the highest sensitivity and selectivity. The following tables present illustrative quantitative data for the methyl ester and TMS derivatives of this compound. Note: This data is based on the analysis of structurally similar compounds and must be experimentally determined and validated for the specific application.

Table 1: Illustrative GC-MS Data for Derivatized this compound

Derivative Expected Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound, methyl ester10.5 - 12.5202 (M+)143, 107
This compound, TMS ester12.0 - 14.0245 (M-15)201, 143

Table 2: Illustrative Method Validation Parameters

Parameter Methyl Ester Derivative TMS Derivative
Linear Range (ng/mL) 10 - 100010 - 1000
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD, ng/mL) 2.52.0
Limit of Quantification (LOQ, ng/mL) 108
Precision (%RSD, n=6) < 10%< 10%
Accuracy (% Recovery) 90 - 110%90 - 110%

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to data analysis for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample add_is Add Internal Standard sample->add_is acidify Acidify to pH 1-2 add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Dry with Na₂SO₄ extract->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute Residue evaporate->reconstitute add_reagent Add Derivatization Reagent (e.g., BSTFA) reconstitute->add_reagent react Heat at 70°C for 30 min add_reagent->react inject Inject 1 µL into GC-MS react->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (Scan & SIM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using IS integrate->quantify report Generate Report quantify->report

GC-MS Analysis Workflow
Method Validation Logic

This diagram outlines the logical progression for validating the developed analytical method, ensuring its suitability for the intended purpose.

method_validation start Method Development Complete specificity Specificity & Selectivity (Interference Check) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity lod_loq LOD & LOQ (Signal-to-Noise) linearity->lod_loq accuracy Accuracy (Spike/Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) lod_loq->precision robustness Robustness (Varying Parameters) accuracy->robustness precision->robustness end Validated Method robustness->end

Analytical Method Validation Flow

References

Application Note: Derivatization of 3-Chloro-2-fluorophenylacetic Acid for Enhanced Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-2-fluorophenylacetic acid is a carboxylic acid derivative that, due to its polarity and potential for intermolecular hydrogen bonding, exhibits poor chromatographic behavior in its underivatized form.[1] Direct analysis by gas chromatography (GC) often results in broad, tailing peaks, leading to low sensitivity and poor resolution.[1] Derivatization is a chemical modification process that converts the polar carboxyl group into a less polar, more volatile functional group, thereby improving its GC analysis.[2] This application note provides detailed protocols for the derivatization of this compound to enhance its volatility and thermal stability for GC analysis.[3] The primary methods discussed are silylation and alkylation (esterification).[1]

Derivatization Methods

The most common derivatization techniques for carboxylic acids for GC analysis are silylation, alkylation, and acylation.[3]

  • Silylation: This is a widely used method where the active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react with carboxylic acids to form TMS esters, which are more volatile and thermally stable.[4]

  • Alkylation (Esterification): This method involves converting the carboxylic acid into an ester, typically a methyl ester.[1][5] This is achieved by reacting the acid with an alcohol in the presence of a catalyst, such as Boron trifluoride (BF3).[5] Alkyl esters are generally more stable than silyl derivatives.[5] Another alkylation approach uses reagents like pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl esters, which are particularly useful for electron capture detection (ECD).[3][6]

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity and the detector being used. For general-purpose analysis with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), both silylation with BSTFA and methylation with BF3-Methanol are excellent choices.

Experimental Protocols

Protocol 1: Silylation using BSTFA

This protocol describes the formation of a trimethylsilyl (TMS) ester of this compound.

Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Gas chromatograph with FID or MS detector

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial. If working with a solution, transfer an aliquot containing the desired amount of analyte and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or water bath.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • GC Analysis: The sample is now ready for injection into the GC. Inject 1 µL of the derivatized solution.

Protocol 2: Methyl Esterification using BF3-Methanol

This protocol details the formation of the methyl ester of this compound.

Materials and Reagents:

  • This compound standard

  • 14% Boron trifluoride in Methanol (BF3-Methanol)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Separatory funnel or centrifuge tubes

  • Gas chromatograph with FID or MS detector

Procedure:

  • Sample Preparation: Place approximately 1 mg of this compound into a reaction vial.

  • Reagent Addition: Add 0.5 mL of 14% BF3-Methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 10-15 minutes.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. The top hexane layer contains the methyl ester derivative.

  • Drying: Carefully transfer the hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

  • GC Analysis: The sample is now ready for injection. Inject 1 µL of the hexane solution.

Data Presentation

Table 1: Comparison of Derivatization Methods

ParameterSilylation (BSTFA)Methyl Esterification (BF3-Methanol)
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide14% Boron trifluoride in Methanol
Derivative Trimethylsilyl esterMethyl ester
Reaction Time 30 minutes10-15 minutes
Reaction Temp. 70°C60°C
Byproducts Volatile and often elute earlyWater, salts
Workup None requiredLiquid-liquid extraction required
Stability Moisture sensitiveGenerally stable

Table 2: Suggested GC-MS Operating Conditions

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temp. 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temp 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Mass Range 50-400 amu

Visualizations

G Experimental Workflow for Derivatization and GC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: This compound Sample prep Dissolve in Anhydrous Solvent start->prep add_reagent Add Derivatization Reagent (e.g., BSTFA) prep->add_reagent react Heat and React (e.g., 70°C for 30 min) add_reagent->react inject Inject into GC-MS react->inject analyze Chromatographic Separation and Detection inject->analyze data Data Acquisition and Processing analyze->data end end data->end End: Report Results

Caption: Workflow for the derivatization and GC analysis of this compound.

G Silylation of this compound with BSTFA reactant1 This compound (R-COOH) product1 TMS Ester Derivative (R-COOSi(CH3)3) Volatile & GC-amenable reactant1->product1 + BSTFA reactant2 BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) product2 Volatile Byproducts

Caption: Chemical derivatization reaction of this compound with BSTFA.

References

Application Note: 1H and 13C NMR Spectral Assignment of 3-Chloro-2-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the acquisition and assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-2-fluorophenylacetic acid. Due to the limited availability of public experimental spectral data for this specific compound, this document presents a predicted ¹H and ¹³C NMR spectral assignment based on established NMR principles and data from structurally analogous compounds. The note includes a comprehensive experimental protocol for acquiring high-quality NMR data and a logical workflow for spectral assignment, serving as a valuable resource for researchers working with this and similar substituted phenylacetic acid derivatives.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development as a potential building block for more complex pharmaceutical compounds. Unambiguous characterization of such molecules is critical, and NMR spectroscopy is the most powerful technique for elucidating their chemical structure in solution. This document outlines the predicted ¹H and ¹³C NMR spectral characteristics of this compound and provides a standardized protocol for its experimental spectral acquisition and analysis.

Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and comparison with spectral data of similar compounds, including 3-chlorophenylacetic acid, 2-fluorophenylacetic acid, and other substituted aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
COOH10.0 - 12.0broad singlet-1H
H-67.35 - 7.45triplet of doublets³J(H-H) ≈ 7.8, ⁴J(H-F) ≈ 1.51H
H-47.20 - 7.30triplet³J(H-H) ≈ 7.91H
H-57.05 - 7.15triplet of doublets³J(H-H) ≈ 7.7, ⁴J(H-F) ≈ 1.01H
CH₂3.70 - 3.80singlet-2H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C=O175.0 - 177.0singlet-
C-2 (C-F)158.0 - 162.0doublet¹J(C-F) ≈ 245 - 255
C-3 (C-Cl)132.0 - 135.0doublet²J(C-F) ≈ 15 - 20
C-1128.0 - 131.0doublet²J(C-F) ≈ 18 - 23
C-6126.0 - 128.0doublet³J(C-F) ≈ 3 - 5
C-4124.0 - 126.0doublet³J(C-F) ≈ 3 - 5
C-5115.0 - 117.0doublet⁴J(C-F) ≈ 1 - 3
CH₂35.0 - 37.0doublet³J(C-F) ≈ 2 - 4

Experimental Protocol

This section details a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.

  • Cap the NMR tube and gently invert it several times to dissolve the sample completely.

¹H NMR Acquisition:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse (zg30)

  • Spectral Width: 12 - 16 ppm

  • Acquisition Time: 3 - 4 seconds

  • Relaxation Delay: 1 - 2 seconds

  • Number of Scans: 8 - 16

  • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard proton-decoupled single-pulse (zgpg30)

  • Spectral Width: 200 - 220 ppm

  • Acquisition Time: 1 - 2 seconds

  • Relaxation Delay: 2 - 5 seconds

  • Number of Scans: 1024 - 4096 (or as needed for adequate signal-to-noise)

  • Processing: Apply a line broadening of 1.0 - 2.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Logical Workflow for Spectral Assignment

The following diagram illustrates the logical workflow for the assignment of the ¹H and ¹³C NMR spectra of this compound.

NMR_Assignment_Workflow Workflow for NMR Spectral Assignment of this compound Acquire_1H Acquire 1D ¹H NMR Spectrum Analyze_1H Analyze ¹H Spectrum: - Chemical Shift - Integration - Multiplicity (J-coupling) Acquire_1H->Analyze_1H TwoD_NMR Optional: Acquire 2D NMR (COSY, HSQC, HMBC) Acquire_1H->TwoD_NMR Acquire_13C Acquire 1D ¹³C NMR Spectrum Analyze_13C Analyze ¹³C Spectrum: - Chemical Shift - C-F Coupling Acquire_13C->Analyze_13C DEPT Optional: Acquire DEPT-135/90 (to differentiate CH, CH₂, CH₃) Acquire_13C->DEPT Acquire_13C->TwoD_NMR Assign_CH2_COOH Assign CH₂ and COOH Protons (based on shift and integration) Analyze_1H->Assign_CH2_COOH Assign_Aromatic_H Assign Aromatic Protons (based on multiplicity and C-F coupling) Analyze_1H->Assign_Aromatic_H Assign_Carbons Assign Carbon Signals (based on chemical shift and C-F coupling) Analyze_13C->Assign_Carbons Final_Assignment Final Structure Confirmation and Spectral Assignment Assign_CH2_COOH->Final_Assignment Assign_Aromatic_H->Final_Assignment Assign_Carbons->Final_Assignment DEPT->Assign_Carbons TwoD_NMR->Final_Assignment

Caption: Workflow for NMR Spectral Assignment.

Conclusion

This application note provides a predicted ¹H and ¹³C NMR spectral assignment for this compound, alongside a detailed experimental protocol for data acquisition. The provided workflow and predicted data serve as a practical guide for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the structural elucidation and confirmation of this and structurally related compounds. While the spectral data presented is predicted, it offers a solid foundation for the interpretation of experimentally obtained spectra. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-fluorophenylacetic acid.

Troubleshooting Guides

Common Impurities and Their Mitigation

The synthesis of this compound can be subject to the formation of various impurities depending on the chosen synthetic route. Below is a summary of common impurities, their potential sources, and recommended troubleshooting measures.

Impurity NameStructurePotential Source(s)Recommended Troubleshooting/Mitigation
3-Chloro-2-fluoroacetophenone CC(=O)c1cccc(c1F)ClUnreacted starting material in the Willgerodt-Kindler reaction.- Ensure complete reaction by optimizing reaction time and temperature.- Monitor reaction progress by TLC or HPLC.- Purify the final product by recrystallization or column chromatography.
2-(3-Chloro-2-fluorophenyl)thioacetamide NC(=S)Cc1cccc(c1F)ClIncomplete hydrolysis of the thioamide intermediate in the Willgerodt-Kindler reaction.- Ensure complete hydrolysis by adjusting the concentration of the acid or base and extending the reaction time.- Monitor the disappearance of the thioamide intermediate by TLC or HPLC.
2-(3-Chloro-2-fluorophenyl)acetamide NC(=O)Cc1cccc(c1F)ClIncomplete hydrolysis of the nitrile in the nitrile hydrolysis pathway.- Optimize hydrolysis conditions (acid/base concentration, temperature, and time).- Monitor reaction progress to ensure complete conversion to the carboxylic acid.
Elemental Sulfur and other sulfur byproducts SExcess reagent or side reactions in the Willgerodt-Kindler reaction.- Use the stoichiometric amount of sulfur.- Purify the crude product by filtration and recrystallization from a suitable solvent to remove elemental sulfur.
Positional Isomers e.g., 2-Chloro-3-fluorophenylacetic acidImpurities in the starting materials or side reactions during synthesis.- Use high-purity starting materials.- Optimize reaction conditions to favor the formation of the desired isomer.- Isomeric impurities may be difficult to remove; preparative chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Two of the most common synthetic routes are:

  • The Willgerodt-Kindler Reaction: This route typically starts from 3-chloro-2-fluoroacetophenone and involves a reaction with sulfur and an amine (like morpholine) to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.[1]

  • Nitrile Hydrolysis: This pathway involves the hydrolysis of 2-(3-chloro-2-fluorophenyl)acetonitrile to the corresponding carboxylic acid, usually under acidic or basic conditions.

Q2: My final product of this compound has a yellow tint. What could be the cause?

A2: A yellow discoloration in the final product is often due to the presence of residual sulfur-containing impurities from the Willgerodt-Kindler reaction or other colored byproducts. To address this, ensure thorough purification of the final product. Recrystallization from a suitable solvent system is often effective in removing colored impurities.

Q3: I am seeing a persistent impurity with a similar polarity to my product in the HPLC analysis. What could it be and how can I remove it?

A3: A persistent impurity with similar polarity could be a positional isomer or the corresponding amide (2-(3-Chloro-2-fluorophenyl)acetamide) if you are using the nitrile hydrolysis route.

  • For isomeric impurities: Confirm the identity using mass spectrometry and NMR. If present, it is crucial to source starting materials with high isomeric purity. Removal of isomers can be challenging and may require preparative HPLC.

  • For the amide impurity: To ensure complete hydrolysis, you can try more forcing reaction conditions, such as increasing the concentration of the acid or base, elevating the temperature, or prolonging the reaction time. Monitor the reaction by HPLC to confirm the complete disappearance of the amide peak.

Q4: What are the recommended analytical techniques for impurity profiling of this compound?

A4: The most common and effective techniques for impurity profiling are:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying both polar and non-polar impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or acetic acid) is a good starting point.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities. Derivatization may be necessary for the acidic product and impurities to improve their volatility and chromatographic performance.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the final product and any isolated impurities.

  • Mass Spectrometry (MS): When coupled with HPLC or GC, it is a powerful tool for the identification of unknown impurities based on their mass-to-charge ratio.

Experimental Protocols

General Protocol for the Willgerodt-Kindler Reaction and Subsequent Hydrolysis

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

  • Thioamide Formation:

    • In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-2-fluoroacetophenone (1 equivalent), elemental sulfur (2-3 equivalents), and morpholine (3-4 equivalents).

    • Heat the mixture to reflux (typically 120-140 °C) for several hours.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • After completion, allow the reaction mixture to cool to room temperature.

  • Hydrolysis:

    • To the crude thioamide mixture, add a solution of a strong base (e.g., 20% sodium hydroxide) or a strong acid (e.g., concentrated hydrochloric acid).

    • Heat the mixture to reflux for several hours until the thioamide is completely hydrolyzed. Monitor by TLC or HPLC.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • If the hydrolysis was performed under basic conditions, acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2 to precipitate the carboxylic acid.

    • Filter the crude solid product and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene, ethanol/water, or hexane/ethyl acetate) to obtain pure this compound.

Visualizations

Troubleshooting Workflow for Impurity Identification

The following flowchart illustrates a general workflow for identifying and addressing impurities during the synthesis of this compound.

Impurity_Troubleshooting_Workflow start Synthesis of this compound analyze Analyze Crude Product (HPLC, GC-MS, TLC) start->analyze check_purity Purity Meets Specification? analyze->check_purity end_process Final Product check_purity->end_process Yes identify_impurity Identify Impurity (MS, NMR) check_purity->identify_impurity No known_impurity Known Impurity? identify_impurity->known_impurity troubleshoot Implement Mitigation Strategy (See Troubleshooting Table) known_impurity->troubleshoot Yes unknown_impurity Characterize Unknown Impurity known_impurity->unknown_impurity No re_purify Re-purify Product (Recrystallization, Chromatography) troubleshoot->re_purify re_purify->analyze unknown_impurity->troubleshoot

Caption: A flowchart for troubleshooting impurities.

Logical Relationship of Synthesis and Impurities

This diagram shows the relationship between the starting materials, intermediates, and potential impurities in the Willgerodt-Kindler synthesis route.

Synthesis_Impurity_Relationship cluster_synthesis Willgerodt-Kindler Synthesis cluster_impurities Potential Impurities start_material 3-Chloro-2-fluoroacetophenone (Starting Material) thioamide 2-(3-Chloro-2-fluorophenyl)thioacetamide (Intermediate) start_material->thioamide + S, Morpholine imp1 Unreacted Starting Material start_material->imp1 carryover final_product This compound (Final Product) thioamide->final_product Hydrolysis imp2 Incomplete Hydrolysis (Thioamide) thioamide->imp2 incomplete reaction imp3 Sulfur Byproducts thioamide->imp3 side reaction

Caption: Synthesis pathway and potential impurities.

References

Technical Support Center: Synthesis of 3-Chloro-2-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-fluorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The two primary and most versatile synthetic routes for this compound are:

  • Hydrolysis of 2-(3-Chloro-2-fluorophenyl)acetonitrile: This is a straightforward method involving the conversion of the corresponding nitrile to the carboxylic acid under acidic or basic conditions.

  • Malonic Ester Synthesis: This route involves the alkylation of a malonic ester with a suitable 3-chloro-2-fluorobenzyl halide, followed by hydrolysis and decarboxylation.

Q2: What are the expected physical properties of this compound?

A2: this compound is typically a white to light yellow crystalline solid.[1] It is soluble in common organic solvents like alcohols, ketones, and ethers, with slight solubility in water.[1]

Q3: What are the main safety precautions to consider during the synthesis?

A3: The compound is irritating to the eyes, respiratory system, and skin.[1] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

Troubleshooting Guides

Route 1: Hydrolysis of 2-(3-Chloro-2-fluorophenyl)acetonitrile

This section addresses common issues encountered during the synthesis of this compound via the hydrolysis of its corresponding nitrile.

Issue 1: Incomplete hydrolysis and presence of amide intermediate.

  • Question: My final product shows a significant amount of a byproduct, which I suspect is the corresponding amide (2-(3-Chloro-2-fluorophenyl)acetamide). How can I drive the reaction to completion?

  • Answer: Incomplete hydrolysis is a common issue. To favor the formation of the carboxylic acid, you can try the following:

    • Increase reaction time and/or temperature: Prolonged heating under reflux is often necessary for complete hydrolysis.

    • Use a higher concentration of acid or base: Increasing the concentration of the hydrolyzing agent (e.g., sulfuric acid or sodium hydroxide) can accelerate the second hydrolysis step from the amide to the carboxylic acid.

    • Ensure vigorous stirring: Efficient mixing is essential, especially in heterogeneous reaction mixtures, to maximize contact between the reactants.

Issue 2: Low yield of the desired product.

  • Question: I am experiencing a low yield of this compound. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors:

    • Purity of the starting nitrile: Ensure your starting 2-(3-Chloro-2-fluorophenyl)acetonitrile is of high purity. Impurities can interfere with the reaction.

    • Sub-optimal reaction conditions: Experiment with different acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH, KOH) and their concentrations to find the optimal conditions for your specific setup.

    • Product loss during workup: The product is slightly soluble in water.[1] During the acidification and extraction steps, ensure you are using a saturated brine solution to wash the organic layer to minimize product loss to the aqueous phase. Multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) will also improve recovery.

Route 2: Malonic Ester Synthesis

This section provides troubleshooting for the synthesis via the malonic ester pathway. A major drawback of this method is the potential for dialkylation.

Issue 1: Formation of a dialkylated byproduct.

  • Question: My product is contaminated with a significant amount of a dialkylated species. How can I minimize this side reaction?

  • Answer: The formation of a dialkylated malonic ester is a known side reaction in this synthesis. To suppress it:

    • Control the stoichiometry: Use a slight excess of the malonic ester relative to the 3-chloro-2-fluorobenzyl halide to ensure the halide is consumed before it can react with the mono-alkylated product.

    • Slow addition of the alkylating agent: Add the 3-chloro-2-fluorobenzyl halide slowly to the reaction mixture containing the deprotonated malonic ester. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

    • Choice of base and solvent: Using a bulky base might sterically hinder the second alkylation. The choice of solvent can also influence the reaction rate and selectivity.

Issue 2: Incomplete hydrolysis of the diester or incomplete decarboxylation.

  • Question: I am observing the presence of the intermediate malonic acid derivative or the diester in my final product. How can I ensure complete hydrolysis and decarboxylation?

  • Answer:

    • For incomplete hydrolysis: Ensure you are using a sufficient excess of a strong base (like NaOH or KOH) for the saponification step and allowing adequate reaction time.

    • For incomplete decarboxylation: This step is typically achieved by heating the acidified malonic acid intermediate. Ensure the temperature is high enough (usually above 100 °C) and maintained for a sufficient period to drive off CO₂ completely. The reaction can be monitored by observing the cessation of gas evolution.

Summary of Potential Impurities

ImpurityPotential SourceSuggested Analytical Method
2-(3-Chloro-2-fluorophenyl)acetamideIncomplete hydrolysis of the nitrileHPLC, LC-MS, IR (presence of amide C=O and N-H bands)
Starting 2-(3-Chloro-2-fluorophenyl)acetonitrileIncomplete reactionHPLC, GC-MS
Diethyl 2,2-bis(3-chloro-2-fluorobenzyl)malonateDialkylation in malonic ester synthesisHPLC, LC-MS
(3-Chloro-2-fluorophenyl)malonic acidIncomplete decarboxylationHPLC, LC-MS

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 2-(3-Chloro-2-fluorophenyl)acetonitrile (Adapted from general procedures)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(3-Chloro-2-fluorophenyl)acetonitrile (1 equivalent).

  • Hydrolysis: Add a 50% (v/v) aqueous solution of sulfuric acid (approximately 10-15 equivalents).

  • Heating: Heat the mixture to reflux (around 120-140 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) to obtain pure this compound.

Visualizations

Synthesis Pathway Diagrams

G cluster_0 Route 1: Nitrile Hydrolysis Nitrile 2-(3-Chloro-2-fluorophenyl)acetonitrile Amide 2-(3-Chloro-2-fluorophenyl)acetamide (Intermediate/Side Product) Nitrile->Amide H₂O, H⁺ or OH⁻ (Incomplete Hydrolysis) CarboxylicAcid This compound (Final Product) Nitrile->CarboxylicAcid H₂O, H⁺ or OH⁻ (Complete Hydrolysis) Amide->CarboxylicAcid H₂O, H⁺ or OH⁻

Caption: Main reaction and side product in the nitrile hydrolysis route.

G cluster_1 Route 2: Malonic Ester Synthesis MalonicEster Diethyl Malonate Enolate Enolate MalonicEster->Enolate Base (e.g., NaOEt) Monoalkylated Mono-alkylated Malonic Ester Enolate->Monoalkylated 3-chloro-2-fluorobenzyl halide Dialkylated Di-alkylated Malonic Ester (Side Product) Monoalkylated->Dialkylated Base, 3-chloro-2-fluorobenzyl halide (Side Reaction) MalonicAcid (3-Chloro-2-fluorophenyl)malonic acid Monoalkylated->MalonicAcid 1. H₃O⁺ 2. Heat FinalProduct This compound (Final Product) MalonicAcid->FinalProduct - CO₂ (Decarboxylation)

Caption: Malonic ester synthesis pathway and the dialkylation side reaction.

References

Technical Support Center: Purification of 3-Chloro-2-fluorophenylacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 3-Chloro-2-fluorophenylacetic acid via recrystallization.

I. Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound using a mixed solvent system, which is often effective for substituted phenylacetic acids. An ethanol/water system is described here as a starting point.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: Based on the general solubility of this compound, an ethanol/water mixed solvent system is a logical starting point. The compound is soluble in alcohols and slightly soluble in water, which is the ideal characteristic for a mixed-solvent recrystallization.[1]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. It is crucial to use the minimum volume of solvent to ensure the solution is saturated.[2]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

    • Gently reheat the mixture to boiling for a few minutes. Activated carbon will adsorb colored impurities.

  • Hot Filtration:

    • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization:

    • Heat the solution again to ensure all the solute is dissolved.

    • Slowly add hot water dropwise until the solution becomes slightly cloudy (this is the point of saturation).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Insulating the flask can encourage slower cooling and the formation of larger, purer crystals.

    • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

II. Data Presentation: Solvent Selection Guide

Solvent System (Primary/Anti-solvent)SuitabilityRationale
Ethanol / Water Highly Recommended The compound is soluble in ethanol (primary solvent) and sparingly soluble in water (anti-solvent), making this an ideal mixed-solvent system for recrystallization. Carboxylic acids, in general, recrystallize well from alcohol/water mixtures.[3]
Isopropanol / Water Recommended Similar to ethanol/water, isopropanol is a good primary solvent. Its higher boiling point may be advantageous in some cases.
Methanol / Water Potentially Suitable Methanol is a good solvent, but its lower boiling point might lead to rapid evaporation and premature crystallization.
Toluene / Hexane Potentially Suitable Toluene is a good solvent for aromatic compounds. Hexane can act as an anti-solvent. This system is worth exploring if alcohol/water systems are unsuccessful.
Ethyl Acetate / Hexane Potentially Suitable Ethyl acetate is a moderately polar solvent that can dissolve the compound, while hexane can serve as the anti-solvent.
Acetone / Water Less Recommended Acetone is a very strong solvent for many organic compounds, which might result in poor recovery.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling is too rapid.

  • Solution 1: Reheat the solution and add more of the primary solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation.

  • Solution 2: Ensure the solution cools slowly. Rapid cooling can favor oil formation over crystal growth. Insulate the flask to slow down the cooling process.

Q2: No crystals are forming even after the solution has cooled in an ice bath. What are my options?

A2: This usually indicates that the solution is not saturated, meaning too much solvent was used.

  • Solution 1: Reheat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.

  • Solution 2: Add a "seed crystal" of pure this compound to the solution to initiate crystallization.

  • Solution 3: Gently scratch the inside of the flask with a glass stirring rod at the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can be due to several factors.

  • Problem 1: Too much solvent was used, and a significant amount of the product remains in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Problem 2: Premature crystallization occurred during hot filtration.

    • Solution: Ensure all glassware is pre-heated, and the filtration is performed quickly to keep the solution hot.

  • Problem 3: Insufficient cooling.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

Q4: The recrystallized product is still colored. What went wrong?

A4: The color is likely due to the presence of colored impurities that were not removed.

  • Solution: Repeat the recrystallization process, but this time include the optional decolorization step with activated carbon after the initial dissolution.

Q5: How do I know if my recrystallized product is pure?

A5: The purity of the recrystallized product can be assessed by several methods.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range (typically less than 2°C). Impurities will broaden and depress the melting point.

  • Chromatographic Techniques: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and purity of the compound.

IV. Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Primary Solvent (e.g., Ethanol) start->dissolve decolorize Add Activated Carbon (Optional, for colored impurities) dissolve->decolorize if colored hot_filter Hot Gravity Filtration (to remove insoluble impurities) dissolve->hot_filter if no color decolorize->hot_filter add_antisolvent Add Hot Anti-solvent (e.g., Water) dropwise until cloudy hot_filter->add_antisolvent redissolve Add a few drops of Hot Primary Solvent to clarify add_antisolvent->redissolve cool_rt Cool Slowly to Room Temperature redissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filter Collect Crystals by Vacuum Filtration cool_ice->vacuum_filter wash Wash Crystals with Ice-Cold Solvent Mixture vacuum_filter->wash dry Dry the Purified Crystals wash->dry end_product Pure this compound dry->end_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered oiling_out Compound 'Oiled Out'? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield oiling_out->no_crystals No solution_oiling_1 Reheat and Add More Primary Solvent oiling_out->solution_oiling_1 Yes solution_oiling_2 Ensure Slow Cooling oiling_out->solution_oiling_2 Yes no_crystals->low_yield No solution_no_crystals_1 Evaporate Some Solvent and Recool no_crystals->solution_no_crystals_1 Yes solution_no_crystals_2 Add a Seed Crystal or Scratch the Flask no_crystals->solution_no_crystals_2 Yes solution_low_yield_1 Use Minimum Hot Solvent low_yield->solution_low_yield_1 Yes solution_low_yield_2 Ensure Efficient Cooling low_yield->solution_low_yield_2 Yes

References

Technical Support Center: Synthesis of 3-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-2-fluorophenylacetic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the hydrolysis of 3-chloro-2-fluorobenzyl cyanide and the Grignard carboxylation route.

Issue Potential Cause Recommended Solution
Low or No Product Formation (Hydrolysis Route) Incomplete hydrolysis of the nitrile.Increase reaction time and/or temperature. Ensure the concentration of the acid or base catalyst is sufficient. For stubborn nitriles, consider using a stronger acid (e.g., concentrated H₂SO₄) or a co-solvent to improve solubility.
Low purity of starting material (3-chloro-2-fluorobenzyl cyanide).Purify the starting material by distillation or chromatography before use. Verify purity using techniques like GC-MS or NMR.
Decomposition of the starting material or product under harsh reaction conditions.Employ milder reaction conditions. For basic hydrolysis, use a lower concentration of base or a weaker base. For acidic hydrolysis, use a more dilute acid. Monitor the reaction progress closely using TLC or HPLC to avoid over-reaction.
Low or No Product Formation (Grignard Route) Failure to initiate the Grignard reagent formation.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Presence of water or other protic impurities in the solvent or starting halide.Use anhydrous solvents. Dry the 3-chloro-2-fluorobenzyl halide over a suitable drying agent before use.
Wurtz coupling as a major side reaction.Add the halide substrate slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. This favors Grignard formation over coupling.
Formation of Significant Side Products Formation of 3-chloro-2-fluorobenzyl amide as a major byproduct during hydrolysis.In acidic hydrolysis, ensure sufficient water is present and the reaction is heated for an adequate duration to hydrolyze the intermediate amide. In basic hydrolysis, a stronger base or higher temperatures might be needed to push the reaction to the carboxylic acid.
Dimerization or other side reactions of the Grignard reagent.Maintain a low reaction temperature during the formation and subsequent carboxylation of the Grignard reagent.
Difficulty in Product Isolation and Purification Product is soluble in the aqueous layer during workup.Acidify the aqueous layer to a pH of ~2 to ensure the carboxylic acid is fully protonated and less water-soluble before extraction with an organic solvent.
Co-elution of impurities during chromatography.Optimize the chromatography conditions (e.g., solvent system, stationary phase) to achieve better separation. Consider recrystallization as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent laboratory-scale synthetic routes are:

  • Hydrolysis of 3-chloro-2-fluorobenzyl cyanide: This is a two-step process involving the synthesis of the benzyl cyanide from the corresponding benzyl halide, followed by hydrolysis to the carboxylic acid.[1][2]

  • Carboxylation of a Grignard reagent: This involves the formation of a Grignard reagent from 3-chloro-2-fluorobenzyl halide, which is then reacted with carbon dioxide (dry ice) to yield the desired acid after an acidic workup.[3][4]

Q2: How can I improve the yield of the nitrile hydrolysis step?

A2: To improve the yield of the hydrolysis of 3-chloro-2-fluorobenzyl cyanide, consider the following:

  • Choice of Catalyst: Both acid and base catalysis can be effective. Strong acids like sulfuric acid or strong bases like sodium hydroxide are commonly used.[1][5]

  • Reaction Conditions: Refluxing the reaction mixture is typically required to drive the reaction to completion. The reaction time can vary from a few hours to overnight.

  • Workup Procedure: Careful pH adjustment during the workup is crucial. The carboxylic acid is often extracted from an acidified aqueous solution.

Q3: What are the key challenges in the Grignard route for this synthesis?

A3: The primary challenges include:

  • Initiation: Grignard reagent formation can sometimes be difficult to initiate. Activation of magnesium is often necessary.

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. All reagents, solvents, and glassware must be scrupulously dry.[6]

  • Side Reactions: The highly reactive Grignard reagent can participate in side reactions, such as Wurtz coupling with the starting halide.

Q4: What is a potential alternative synthesis route if the common methods fail?

A4: The Willgerodt-Kindler reaction offers an alternative approach. This reaction can convert 3-chloro-2-fluoroacetophenone to the corresponding thioamide, which can then be hydrolyzed to this compound.[7][8] Optimization of this reaction often involves adjusting the amine and sulfur stoichiometry and the reaction temperature.

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 3-chloro-2-fluorobenzyl cyanide

Step 1: Synthesis of 3-chloro-2-fluorobenzyl cyanide

  • To a solution of 3-chloro-2-fluorobenzyl bromide (1.0 eq) in a suitable solvent (e.g., ethanol, DMSO), add sodium cyanide (1.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-chloro-2-fluorobenzyl cyanide.

Step 2: Hydrolysis to this compound

  • To the crude 3-chloro-2-fluorobenzyl cyanide, add a solution of 20% aqueous sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Protocol 2: Synthesis via Carboxylation of a Grignard Reagent
  • Under an inert atmosphere, place magnesium turnings (1.2 eq) in a flame-dried flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 3-chloro-2-fluorobenzyl chloride (1.0 eq) in anhydrous diethyl ether or THF.

  • Add a small portion of the halide solution to the magnesium. Once the reaction initiates (as evidenced by bubbling and heat), add the remaining halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath and pour it slowly over crushed dry ice (excess).

  • Allow the mixture to warm to room temperature, then quench with dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Typical Yields for Phenylacetic Acid Synthesis Routes

Synthesis RouteStarting MaterialKey ReagentsTypical Yield Range (%)Purity (%)
Nitrile HydrolysisSubstituted Benzyl CyanideH₂SO₄ or NaOH60-85>95
Grignard CarboxylationSubstituted Benzyl HalideMg, CO₂50-75>97
Willgerodt-KindlerSubstituted AcetophenoneS₈, Morpholine55-80>95

Note: Yields are representative and can vary based on substrate and specific reaction conditions.

Visualizations

Synthesis_Hydrolysis cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis 3-Chloro-2-fluorobenzyl_halide 3-Chloro-2-fluorobenzyl halide 3-Chloro-2-fluorobenzyl_cyanide 3-Chloro-2-fluorobenzyl cyanide 3-Chloro-2-fluorobenzyl_halide->3-Chloro-2-fluorobenzyl_cyanide Reflux NaCN NaCN 3-Chloro-2-fluorophenylacetic_acid 3-Chloro-2-fluorophenylacetic acid 3-Chloro-2-fluorobenzyl_cyanide->3-Chloro-2-fluorophenylacetic_acid Reflux H2SO4_H2O H₂SO₄ / H₂O

Caption: Synthesis of this compound via the hydrolysis route.

Synthesis_Grignard cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Carboxylation & Workup 3-Chloro-2-fluorobenzyl_halide 3-Chloro-2-fluorobenzyl halide Grignard_reagent Grignard reagent 3-Chloro-2-fluorobenzyl_halide->Grignard_reagent Anhydrous ether Mg Mg 3-Chloro-2-fluorophenylacetic_acid 3-Chloro-2-fluorophenylacetic acid Grignard_reagent->3-Chloro-2-fluorophenylacetic_acid CO2 1. CO₂ (dry ice) H3O_plus 2. H₃O⁺

Caption: Synthesis of this compound via the Grignard route.

Troubleshooting_Workflow Start Low Yield or No Product Check_Purity Check Starting Material Purity? Start->Check_Purity Purify Purify Starting Material Check_Purity->Purify No Check_Conditions Review Reaction Conditions? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Optimize_Conditions Optimize Temp, Time, & Reagents Check_Conditions->Optimize_Conditions No Check_Workup Review Workup Procedure? Check_Conditions->Check_Workup Yes Optimize_Conditions->Check_Workup Optimize_Workup Adjust pH, Solvents Check_Workup->Optimize_Workup No Success Improved Yield Check_Workup->Success Yes Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low yield in synthesis.

References

Technical Support Center: Phenylacetic Acid Synthesis via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of phenylacetic acid using a Grignard reaction.

Troubleshooting Failed Grignard Reactions

Problem: The Grignard reaction fails to initiate.

Symptoms:

  • No heat is generated after adding a portion of the benzyl halide.

  • The magnesium turnings remain shiny and unreacted.

  • The characteristic cloudy, grayish-brown appearance of the Grignard reagent does not develop.[1]

Possible Causes and Solutions:

  • Presence of Water: Grignard reagents are highly sensitive to moisture. Even trace amounts of water will react with the Grignard reagent, preventing its formation.[2]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents, and ensure the benzyl halide is dry.[1]

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[1][3]

    • Solutions:

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the reaction flask. The disappearance of the iodine's color or the evolution of ethene gas indicates activation.[1][4]

      • Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod to expose a fresh surface.[1][5]

  • Impure Reagents: Impurities in the magnesium or benzyl halide can inhibit the reaction.[3][6]

    • Solution: Use high-purity magnesium turnings and freshly distilled benzyl halide.

Problem: The Grignard reaction starts but then stops prematurely.

Symptoms:

  • Initial signs of reaction (gentle bubbling, heat) cease before all the magnesium is consumed.

Possible Causes and Solutions:

  • Atmospheric Moisture: Leaks in the reaction setup can introduce moisture from the air.

    • Solution: Ensure all joints and septa are well-sealed and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

  • Insufficient Mixing: Poor stirring can lead to localized depletion of the Grignard reagent.

    • Solution: Ensure efficient stirring throughout the reaction.

Problem: The yield of phenylacetic acid is low.

Symptoms:

  • The final isolated product mass is significantly lower than the theoretical yield.

Possible Causes and Solutions:

  • Wurtz Coupling: This is a major side reaction where the newly formed benzylmagnesium halide reacts with the starting benzyl halide to form 1,2-diphenylethane.[3][7][8]

    • Solution: Add the benzyl halide solution slowly and at a low temperature to maintain a low concentration of the halide in the reaction mixture.[3][9]

  • Inaccurate Reagent Concentration: If the concentration of the Grignard reagent is unknown, an incorrect stoichiometric amount may be used in the carboxylation step.

    • Solution: Titrate a small aliquot of the Grignard reagent before the carboxylation step to determine its exact molarity.

  • Inefficient Carboxylation: The reaction with carbon dioxide can be inefficient.

    • Solution: Use a large excess of freshly crushed, high-quality dry ice. Pour the Grignard solution onto the dry ice with vigorous stirring to ensure rapid and complete reaction.[4][7]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for a Grignard reaction? A1: Grignard reagents are potent bases and will react with even weakly acidic protons, such as those in water. This acid-base reaction is typically much faster than the desired carbon-carbon bond formation. Water will protonate the Grignard reagent, converting it to an unreactive alkane (in this case, toluene) and magnesium hydroxide salts, thus destroying the reagent.[2][10]

Q2: What is the purpose of adding a crystal of iodine to the reaction? A2: Iodine acts as an activator for the magnesium. It reacts with the passivating layer of magnesium oxide on the metal's surface, exposing fresh, reactive magnesium to initiate the Grignard reagent formation.[1][11]

Q3: My reaction mixture turned dark brown or black during the Grignard reagent formation. What does this indicate? A3: A dark coloration can indicate the presence of impurities in the magnesium or the occurrence of side reactions, such as Wurtz coupling, which can produce finely divided metal byproducts.[3]

Q4: Can I use carbon dioxide gas instead of dry ice for the carboxylation step? A4: While possible, using gaseous CO2 can be less efficient and may lead to more side reactions. The high concentration of the Grignard reagent relative to the dissolved CO2 can result in the Grignard reagent reacting with the initially formed carboxylate, leading to ketone and tertiary alcohol byproducts. Using a large excess of crushed dry ice ensures a high concentration of CO2 and low temperatures, which favors the desired carboxylation.

Q5: How can I confirm the concentration of my freshly prepared benzylmagnesium halide solution? A5: The concentration should be determined by titration. A common method involves titrating a sample of the Grignard solution against a standard solution of an alcohol, such as 2-butanol, in the presence of an indicator like 1,10-phenanthroline.[12] Potentiometric titration is another precise method.[12]

Data Presentation

Table 1: Comparison of Solvents for Benzylmagnesium Chloride Formation

SolventProduct to Wurtz Byproduct RatioIsolated Yield of Grignard ProductReference
Diethyl Ether (Et₂O)90 : 1094%[13][14][15]
2-Methyltetrahydrofuran (2-MeTHF)90 : 1090%[13][14][15]
Tetrahydrofuran (THF)30 : 7027%[13][14][15]

Table 2: Comparison of Common Magnesium Activation Methods

Activation MethodPrincipleObservable IndicatorsNotesReference
Iodine (I₂)Chemical etching of the MgO layerDisappearance of the purple/brown colorA simple and widely used method.[1]
1,2-DibromoethaneForms MgBr₂ and ethene, exposing fresh MgBubbling (ethene gas evolution)The reaction can be vigorous.[1][5][16]
Mechanical CrushingPhysically removes the MgO layerLocalized bubbling or cloudinessExposes a fresh magnesium surface.[1][5]
Diisobutylaluminum hydride (DIBAH)Chemical activation and drying agentTemperature increaseCan allow for reaction initiation at lower temperatures.[17]

Experimental Protocols

Detailed Methodology for Phenylacetic Acid Synthesis via Grignard Reaction

1. Preparation of Benzylmagnesium Chloride (Grignard Reagent):

  • Apparatus Setup: Assemble a three-necked, round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware under vacuum or a strong flow of inert gas and allow it to cool to room temperature under a positive pressure of the inert gas.[3]

  • Reagents: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.[4]

  • Initiation: Add a small portion (5-10%) of a solution of benzyl chloride (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the stirred magnesium turnings.[7] Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by cloudiness and gentle refluxing.[3]

  • Addition: Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the Wurtz coupling side reaction.[3][7]

  • Completion: After the addition is complete, continue to stir the mixture until most of the magnesium is consumed. The resulting grey-to-brown solution is the Grignard reagent.[7]

2. Titration of the Grignard Reagent (Optional but Recommended):

  • A potentiometric titration method using 2-butanol in THF can be employed for accurate concentration determination.[12] The endpoint is determined from the first derivative of the titration curve.[12]

3. Carboxylation:

  • In a separate flask, place a large excess of freshly crushed dry ice (solid CO₂).

  • Cool the prepared Grignard reagent solution to 0°C in an ice bath.[4]

  • Carefully and slowly, pour the Grignard solution onto the crushed dry ice with vigorous stirring.[4][7]

4. Work-up and Isolation:

  • Allow the reaction mixture to warm to room temperature.

  • Slowly quench the reaction by adding 1 M hydrochloric acid until the aqueous layer is acidic.[4]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude phenylacetic acid.[4][7]

5. Purification:

  • The crude phenylacetic acid can be purified by recrystallization from hot water.[7]

Visualizations

experimental_workflow Experimental Workflow for Phenylacetic Acid Synthesis cluster_prep Grignard Reagent Preparation cluster_carboxylation Carboxylation cluster_workup Work-up and Isolation cluster_purification Purification prep_setup 1. Assemble and flame-dry glassware under inert gas prep_reagents 2. Add Mg turnings and iodine to flask prep_setup->prep_reagents prep_initiate 3. Add a small amount of benzyl chloride solution to initiate prep_reagents->prep_initiate prep_add 4. Add remaining benzyl chloride dropwise prep_initiate->prep_add prep_complete 5. Stir until Mg is consumed prep_add->prep_complete carb_co2 6. Prepare crushed dry ice prep_complete->carb_co2 carb_add 7. Pour Grignard solution onto dry ice workup_quench 8. Quench with 1M HCl carb_add->workup_quench workup_extract 9. Extract with diethyl ether workup_dry 10. Dry and concentrate organic layers purify_recrystallize 11. Recrystallize from hot water workup_dry->purify_recrystallize product Pure Phenylacetic Acid purify_recrystallize->product

Caption: A generalized experimental workflow for the synthesis of phenylacetic acid.

troubleshooting_workflow Troubleshooting a Failed Grignard Reaction start Reaction Failed to Initiate check_anhydrous Are all reagents and glassware strictly anhydrous? start->check_anhydrous dry_reagents Solution: - Flame-dry glassware - Use anhydrous solvents check_anhydrous->dry_reagents No check_activation Is the magnesium surface activated? check_anhydrous->check_activation Yes dry_reagents->check_activation activate_mg Solution: - Add iodine crystal - Add 1,2-dibromoethane - Crush magnesium turnings check_activation->activate_mg No check_purity Are reagents of high purity? check_activation->check_purity Yes activate_mg->check_purity purify_reagents Solution: - Use high-purity Mg - Distill benzyl halide check_purity->purify_reagents No success Reaction Initiates check_purity->success Yes purify_reagents->success

Caption: A logical workflow for troubleshooting a failed Grignard reaction initiation.

References

preventing byproduct formation in palladium-catalyzed carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed carbonylation reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent the formation of common byproducts in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during palladium-catalyzed carbonylation reactions, providing explanations for byproduct formation and actionable solutions.

General Issues

Q1: My carbonylation reaction is sluggish or shows low conversion. What are the common causes and how can I improve it?

A1: Low conversion in palladium-catalyzed carbonylation can stem from several factors. A primary reason is the inefficient generation of the active Pd(0) catalyst from the Pd(II) precursor. Another common issue is the deactivation of the catalyst, often observed as the precipitation of palladium black.[1][2]

Troubleshooting Steps:

  • Catalyst and Ligand: Ensure your palladium precursor and phosphine ligands are of high quality and stored under an inert atmosphere to prevent degradation. The choice of ligand is crucial; bulky, electron-rich phosphine ligands can facilitate the oxidative addition step and stabilize the catalytic species.[3] For challenging substrates, consider using pre-formed Pd(0) catalysts or specialized palladacycle precatalysts that can generate the active catalyst more cleanly and efficiently.[3]

  • Solvent and Reagents: Use dry, degassed solvents to avoid quenching the catalyst and reacting with intermediates. Ensure all reagents, including amines and alcohols, are free of impurities that could poison the catalyst.

  • Carbon Monoxide (CO) Pressure: While higher CO pressure can sometimes increase the reaction rate, excessive pressure can lead to the formation of stable palladium carbonyl complexes, inhibiting the catalytic cycle.[4] It is essential to optimize the CO pressure for your specific reaction.

  • Temperature: Increasing the reaction temperature can improve reaction rates, but it can also accelerate catalyst decomposition. A careful optimization of the temperature is necessary to balance reactivity and catalyst stability.

Byproduct-Specific Issues

Q2: I am observing a significant amount of the non-carbonylated cross-coupling product (e.g., biaryl in a Suzuki-type reaction). How can I favor the carbonylation pathway?

A2: The formation of non-carbonylated byproducts, such as biaryls in a carbonylative Suzuki coupling, occurs when the transmetalation and reductive elimination steps are faster than the CO insertion into the aryl-palladium intermediate.

Troubleshooting Steps:

  • Increase CO Pressure: A higher partial pressure of carbon monoxide can increase the rate of CO insertion into the aryl-palladium complex, thus outcompeting the direct cross-coupling pathway. However, be mindful that excessively high pressures can inhibit the reaction.

  • Ligand Choice: The electronic and steric properties of the ligand play a critical role. Ligands that promote CO insertion over transmetalation are desirable. For instance, ligands with a larger bite angle, like Xantphos, have been shown to be effective in promoting carbonylation.[2]

  • Temperature: Lowering the reaction temperature can sometimes favor the carbonylation pathway, as the activation energy for CO insertion may be lower than that for the competing transmetalation/reductive elimination.

  • Substrate Reactivity: The nature of your aryl halide and coupling partner can influence the relative rates of the competing pathways. For highly reactive substrates, slowing down the cross-coupling reaction by adjusting other parameters might be necessary.

Q3: My aminocarbonylation or alkoxycarbonylation reaction is producing a dehalogenated byproduct. What is the cause and how can I prevent it?

A3: Dehalogenation is a common side reaction, particularly in reductive carbonylation, where a hydride source is present. It can also occur in other carbonylation reactions if there are sources of adventitious hydrides or through competing reaction pathways. This side reaction becomes more significant with less reactive aryl chlorides and sterically hindered substrates.[4]

Troubleshooting Steps:

  • Optimize CO Pressure: The CO pressure is a critical parameter. Increasing it can sometimes suppress dehalogenation by favoring the carbonylation pathway.[4]

  • Choice of Base and Solvent: The base and solvent can influence the rate of dehalogenation. A careful screening of different bases and solvents is recommended. For instance, in some cases, using a weaker, non-coordinating base might be beneficial.

  • Ligand Selection: The use of bulky, electron-rich ligands can sometimes mitigate dehalogenation by stabilizing the catalytic intermediates and promoting the desired carbonylation pathway.

  • Control of Hydride Sources: If your reaction is not intended to be a reductive carbonylation, ensure that there are no unintended hydride sources in your reaction mixture. This includes certain alcohols or amines that can undergo side reactions to generate hydrides.

Q4: I am getting a significant amount of double carbonylation product (e.g., an α-ketoamide) when I want a single carbonylation product (e.g., an amide). How can I control the selectivity?

A4: Double carbonylation occurs when a second molecule of CO inserts into the acyl-palladium intermediate before the final nucleophilic attack and reductive elimination.[5] The formation of the double carbonylated product is influenced by the reaction conditions.

Troubleshooting Steps:

  • CO Pressure: Lowering the CO pressure is often the most effective way to disfavor double carbonylation. At lower CO concentrations, the rate of the second CO insertion is reduced relative to the rate of nucleophilic attack on the single-inserted acyl-palladium complex.

  • Temperature: Adjusting the temperature can also influence the selectivity. In some systems, higher temperatures may favor single carbonylation.

  • Ligand and Additives: The choice of ligand can impact the relative rates of the competing pathways. Some ligands may sterically or electronically disfavor the formation of the double carbonylation intermediate.

  • Nucleophile Concentration: Increasing the concentration of the nucleophile (amine or alcohol) can help to trap the acyl-palladium intermediate before a second CO insertion can occur.

Data on Reaction Parameter Optimization

The following table summarizes the effect of key reaction parameters on the selectivity of palladium-catalyzed carbonylation, providing a general guide for optimization.

ParameterEffect on SelectivityTroubleshooting Recommendations
CO Pressure Higher pressure can favor carbonylation over non-carbonylated coupling but may also promote double carbonylation.[4]Optimize pressure for your specific substrate and desired product. Start with a moderate pressure (e.g., 1-10 atm) and adjust as needed.
Temperature Can influence the relative rates of competing pathways. Higher temperatures may favor single over double carbonylation but can also lead to catalyst decomposition.Screen a range of temperatures (e.g., 60-120 °C) to find the optimal balance between reaction rate, selectivity, and catalyst stability.
Ligand Bulky, electron-donating ligands often improve catalyst stability and activity. Wide bite-angle ligands (e.g., Xantphos) can promote carbonylation.[2][3]Screen a variety of phosphine ligands (e.g., monodentate, bidentate with varying bite angles) to identify the best performer for your system.
Base The choice of base can significantly impact the reaction outcome, including the formation of byproducts.Screen different organic and inorganic bases (e.g., triethylamine, DBU, K₂CO₃) to find one that promotes the desired reaction without causing side reactions.
Solvent The polarity and coordinating ability of the solvent can affect catalyst solubility, stability, and reactivity.Test a range of aprotic solvents (e.g., toluene, DMF, dioxane, acetonitrile) to find the optimal medium for your reaction.[6]

Experimental Protocols

Protocol 1: General Procedure for Aminocarbonylation of Aryl Bromides with Minimized Byproducts

This protocol is adapted from a procedure utilizing a palladacycle precatalyst, which has been shown to be highly active and selective, minimizing side reactions.[3]

Materials:

  • Palladacycle precatalyst (e.g., a XantPhos-based palladacycle)

  • Aryl bromide

  • Amine

  • Base (e.g., triethylamine)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Carbon monoxide (gas cylinder or CO-generating reagent)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladacycle precatalyst (e.g., 1-2 mol%).

  • Add the aryl bromide (1.0 equiv), the amine (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the anhydrous, degassed solvent.

  • Purge the reaction vessel with carbon monoxide (balloon pressure or a set pressure from a cylinder).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, and carefully vent the excess CO in a well-ventilated fume hood.

  • Work up the reaction mixture as appropriate for your product (e.g., filtration, extraction, and purification by column chromatography).

Visualizations

General Catalytic Cycle for Palladium-Catalyzed Carbonylation

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)_n OxAdd->ArPdX CO_ins CO Insertion ArPdX->CO_ins CO AcylPdX Ar(CO)-Pd(II)-X(L)_n CO_ins->AcylPdX Nuc_attack Nucleophilic Attack AcylPdX->Nuc_attack Nu-H RedElim Reductive Elimination Nuc_attack->RedElim RedElim->Pd0 HX Product Product Ar-CO-Nu RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed carbonylation.

Troubleshooting Workflow for Byproduct Formation

G start Byproduct Observed? no_byproduct Reaction Successful! start->no_byproduct No byproduct_type Identify Byproduct start->byproduct_type Yes non_carb Non-Carbonylated Coupling Product byproduct_type->non_carb dehalo Dehalogenated Product byproduct_type->dehalo double_carb Double Carbonylation Product byproduct_type->double_carb action1 Increase CO Pressure Lower Temperature non_carb->action1 action2 Optimize Base/Solvent Check for Hydride Source dehalo->action2 action3 Lower CO Pressure Increase Nucleophile Conc. double_carb->action3

Caption: Troubleshooting decision tree for common byproducts.

Mechanistic Divergence: Carbonylation vs. Non-Carbonylated Coupling

G ArPdX Ar-Pd(II)-X(L)_n path_carb CO Insertion ArPdX->path_carb + CO path_non_carb Transmetalation (e.g., with R-B(OH)2) ArPdX->path_non_carb AcylPdX Ar(CO)-Pd(II)-X(L)_n path_carb->AcylPdX ArPdR Ar-Pd(II)-R(L)_n path_non_carb->ArPdR prod_carb Carbonylated Product AcylPdX->prod_carb Reductive Elimination prod_non_carb Non-Carbonylated Product (e.g., Ar-R) ArPdR->prod_non_carb Reductive Elimination

Caption: Competing pathways leading to desired vs. byproduct formation.

References

Technical Support Center: Scale-Up Synthesis of 3-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Chloro-2-fluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The most viable synthetic routes for the scale-up production of this compound are:

  • Hydrolysis of 2-(3-chloro-2-fluorophenyl)acetonitrile: This is a classic and often reliable two-step method involving the synthesis of the corresponding benzyl cyanide followed by hydrolysis.

  • Willgerodt-Kindler Reaction of 3-Chloro-2-fluoroacetophenone: This method allows for the synthesis from a corresponding acetophenone derivative.

  • Grignard Reaction and Carboxylation: This route involves the formation of a Grignard reagent from a suitable benzyl halide followed by quenching with carbon dioxide.

Q2: What are the primary safety concerns when handling reagents for this synthesis on a large scale?

A2: When scaling up the synthesis, it is crucial to address the hazards associated with specific reagents. For the nitrile hydrolysis route, the handling of sodium cyanide is a major concern due to its high toxicity.[1][2][3][4][5] Proper engineering controls, personal protective equipment (PPE), and waste detoxification procedures are mandatory. For the Grignard route, the high reactivity and exothermicity of Grignard reagent formation and quenching require careful control of temperature and addition rates to prevent runaway reactions.[6]

Q3: How can I minimize byproduct formation during the synthesis?

A3: Minimizing byproducts is critical for yield and purity. In the Grignard synthesis, a common side reaction is Wurtz coupling, which can be reduced by controlling the reaction temperature, using activated magnesium, and ensuring slow addition of the halide.[7] For the Willgerodt-Kindler reaction, precise temperature control and stoichiometry are necessary to avoid the formation of complex side products. In nitrile hydrolysis, incomplete hydrolysis can leave residual amide, and harsh conditions can lead to degradation.

Q4: What are the recommended purification methods for the final product at an industrial scale?

A4: At an industrial scale, purification of this compound typically involves:

  • Recrystallization: This is a common and effective method for obtaining high-purity crystalline solids. The choice of solvent is critical and needs to be optimized.

  • Extraction: Liquid-liquid extraction is used during the workup to separate the product from water-soluble impurities.

  • Distillation (of precursors): Purification of intermediates, such as the corresponding benzyl cyanide or acetophenone, by distillation can significantly improve the purity of the final product.

Troubleshooting Guides

Route 1: Hydrolysis of 2-(3-chloro-2-fluorophenyl)acetonitrile

This route involves two main stages: the synthesis of the nitrile and its subsequent hydrolysis.

Troubleshooting Synthesis of 2-(3-chloro-2-fluorophenyl)acetonitrile

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction of 3-chloro-2-fluorobenzyl halide with sodium cyanide.Ensure anhydrous conditions. Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve reaction rate and yield. Optimize reaction temperature and time.
Side reactions of the benzyl halide.Use high-purity starting materials. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
Product Contamination Presence of unreacted starting materials or dimers.Monitor the reaction progress by TLC or GC to ensure completion. Purify the crude nitrile by vacuum distillation before hydrolysis.

Troubleshooting Hydrolysis of 2-(3-chloro-2-fluorophenyl)acetonitrile

Issue Potential Cause Recommended Solution
Incomplete Hydrolysis Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the intermediate amide.
Inadequate mixing on a large scale.Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the nitrile is not fully soluble.
Product Degradation Harsh reaction conditions (too high temperature or prolonged reaction time).Optimize the reaction conditions. Consider using a milder hydrolysis method, such as enzymatic hydrolysis, for sensitive substrates.[8][9]
Difficult Product Isolation Emulsion formation during workup.Add a small amount of brine or an appropriate anti-emulsion agent. Allow the mixture to stand for a longer period to allow for phase separation.
Route 2: Willgerodt-Kindler Reaction

This route transforms 3-chloro-2-fluoroacetophenone into the corresponding thiomorpholide, which is then hydrolyzed.

Issue Potential Cause Recommended Solution
Low Yield of Thioamide Suboptimal ratio of reagents (acetophenone, sulfur, morpholine).Carefully optimize the stoichiometry of the reagents. A slight excess of sulfur and morpholine is often beneficial.[10]
Low reaction temperature or insufficient reaction time.The Willgerodt-Kindler reaction typically requires elevated temperatures. Optimize the temperature and reaction time based on small-scale experiments.[11]
Formation of Byproducts Complex side reactions are inherent to the Willgerodt-Kindler reaction.Use a phase-transfer catalyst to potentially improve selectivity and yield under milder conditions.[12] Careful control of the reaction temperature is crucial.
Incomplete Hydrolysis of Thioamide Insufficiently strong acidic or basic conditions.Use a more concentrated acid or base for the hydrolysis step. Ensure adequate heating and reaction time.
Route 3: Grignard Reaction and Carboxylation

This route involves the formation of 3-chloro-2-fluorobenzylmagnesium halide and its reaction with CO₂.

Issue Potential Cause Recommended Solution
Failure to Initiate Grignard Reaction Inactive magnesium surface (oxide layer).Use freshly crushed or commercially available activated magnesium turnings. A small crystal of iodine can be used as an initiator.
Presence of moisture in the solvent or on glassware.Ensure all glassware is oven-dried and the solvent is rigorously anhydrous. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Low Yield of Grignard Reagent Wurtz coupling side reaction.Maintain a low reaction temperature and add the benzyl halide solution slowly to the magnesium suspension to keep the concentration of the halide low.[7]
Low Yield of Carboxylic Acid Inefficient carboxylation.Introduce dry CO₂ gas through the solution with vigorous stirring or pour the Grignard solution onto crushed dry ice. Ensure an excess of CO₂ is used.
Reaction with atmospheric CO₂ and moisture during workup.Perform the workup quickly and efficiently, minimizing exposure of the reaction mixture to air before acidification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrile Hydrolysis

Step 1: Synthesis of 2-(3-chloro-2-fluorophenyl)acetonitrile

  • Reaction Setup: In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, a condenser, a thermometer, and an addition funnel. The reaction should be conducted under an inert atmosphere (nitrogen or argon).

  • Reagents: Charge the reactor with sodium cyanide (1.1 eq) and a suitable solvent (e.g., DMSO or ethanol/water mixture). Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C). Slowly add 3-chloro-2-fluorobenzyl chloride (1.0 eq) dissolved in a small amount of the reaction solvent via the addition funnel.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude nitrile by vacuum distillation.

Step 2: Hydrolysis to this compound

  • Reaction Setup: In a reactor equipped with a reflux condenser and a mechanical stirrer, combine the purified 2-(3-chloro-2-fluorophenyl)acetonitrile (1.0 eq) with an aqueous acid solution (e.g., 50% sulfuric acid).

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring for several hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the nitrile and the intermediate amide are no longer detectable.

  • Workup: Cool the reaction mixture and pour it onto crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Synthesis via Willgerodt-Kindler Reaction
  • Reaction Setup: In a reactor equipped with a mechanical stirrer and a reflux condenser, combine 3-chloro-2-fluoroacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Reaction: Heat the mixture to reflux (around 130-140 °C) for several hours.

  • Hydrolysis: After cooling, add an aqueous solution of a strong base (e.g., 20% NaOH) and heat to reflux to hydrolyze the intermediate thioamide.

  • Workup: Cool the reaction mixture and acidify with concentrated hydrochloric acid.

  • Purification: The product will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent.

Data Presentation

Table 1: Comparison of Synthetic Routes for Phenylacetic Acid Derivatives (Illustrative)

Parameter Nitrile Hydrolysis Willgerodt-Kindler Grignard Carboxylation
Starting Material Benzyl HalideAcetophenoneBenzyl Halide
Typical Yield 60-80%40-70%50-75%
Key Reagents NaCN, H₂SO₄/HClSulfur, MorpholineMg, CO₂
Scale-up Challenges Cyanide handling, waste disposalHigh temperatures, byproduct formationAnhydrous conditions, exotherm control
Purity of Crude Product Good to ExcellentFair to GoodGood

Note: Yields are illustrative and highly dependent on the specific substrate and reaction conditions.

Visualizations

experimental_workflow_nitrile_hydrolysis start Start reagents 3-Chloro-2-fluorobenzyl chloride + NaCN start->reagents synthesis Nitrile Synthesis (Cyanation) reagents->synthesis purification1 Vacuum Distillation of Nitrile synthesis->purification1 hydrolysis Acid Hydrolysis (e.g., H2SO4) purification1->hydrolysis workup Precipitation & Filtration hydrolysis->workup purification2 Recrystallization workup->purification2 end Final Product: This compound purification2->end

Caption: Workflow for the synthesis via nitrile hydrolysis.

troubleshooting_grignard_reaction issue Low Yield in Grignard Reaction cause1 Failure to Initiate issue->cause1 cause2 Wurtz Coupling issue->cause2 cause3 Inefficient Carboxylation issue->cause3 solution1a Use Activated Mg cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b solution2a Low Temperature cause2->solution2a solution2b Slow Halide Addition cause2->solution2b solution3a Use Excess Dry CO2 cause3->solution3a solution3b Vigorous Stirring cause3->solution3b

Caption: Troubleshooting guide for the Grignard reaction route.

References

Technical Support Center: Degradation of 3-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals studying the degradation pathways of 3-Chloro-2-fluorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial steps in the microbial degradation of this compound?

A1: Based on studies of similar halogenated aromatic compounds, the initial enzymatic attack on this compound is likely initiated by dioxygenase or monooxygenase enzymes. These enzymes would hydroxylate the aromatic ring, making it more susceptible to subsequent degradation. The presence of both chlorine and fluorine atoms on the ring may influence the position of hydroxylation.

Q2: What are the likely intermediates in the degradation pathway?

A2: Following initial hydroxylation, the pathway is expected to proceed through catecholic intermediates. These di-hydroxylated intermediates are then susceptible to ring cleavage by dioxygenases. Subsequent steps would involve the removal of the halogen atoms (dehalogenation) and further metabolism of the resulting aliphatic acids, eventually leading to central metabolic pathways like the TCA cycle.

Q3: Are there microorganisms known to degrade this compound?

A3: Currently, there is limited specific information in the scientific literature on microbial strains capable of degrading this compound. However, bacteria from genera known to degrade other halogenated aromatic compounds, such as Pseudomonas, Rhodococcus, and Burkholderia, would be good candidates for screening and isolation studies.

Q4: What are the key enzymes likely involved in the degradation of this compound?

A4: The key enzymes expected to be involved are:

  • Aromatic ring-hydroxylating dioxygenases or monooxygenases: For the initial attack on the aromatic ring.

  • Catechol dioxygenases: For the cleavage of the aromatic ring of catecholic intermediates.

  • Dehalogenases: For the removal of chlorine and fluorine atoms from the molecule.

  • Hydrolases, isomerases, and dehydrogenases: For the further metabolism of the ring cleavage products.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
No degradation of this compound observed. 1. The microbial culture lacks the necessary enzymes. 2. The compound is toxic to the microorganisms at the tested concentration. 3. Suboptimal culture conditions (pH, temperature, aeration). 4. The compound is not bioavailable.1. Use a microbial consortium from a contaminated site or a known degrader of halogenated aromatics. Consider co-metabolism by providing a primary carbon source. 2. Perform a toxicity assay and test a range of lower concentrations. 3. Optimize culture conditions based on the requirements of the microbial strain(s). 4. Add a surfactant to increase bioavailability, but first check for its biodegradability and toxicity.
Incomplete degradation or accumulation of intermediates. 1. A specific enzyme in the degradation pathway is slow or absent. 2. The intermediate is toxic to the microorganisms. 3. Feedback inhibition of an enzyme by a downstream metabolite.1. Identify the accumulating intermediate using analytical techniques like HPLC-MS or GC-MS. Try to supplement the culture with a microorganism known to degrade that specific intermediate. 2. Monitor the concentration of the intermediate and its effect on microbial growth. 3. Analyze the complete metabolic profile to identify potential inhibitory compounds.
Difficulty in identifying degradation products. 1. Low concentration of intermediates. 2. Unstable intermediates. 3. Co-elution with other medium components during chromatography.1. Concentrate the sample before analysis. Use more sensitive analytical techniques. 2. Perform time-course experiments with shorter sampling intervals. Use derivatization to stabilize reactive compounds. 3. Optimize the chromatographic method (e.g., gradient, column type). Use a high-resolution mass spectrometer for better identification.
Inconsistent degradation rates between replicates. 1. Inoculum size variation. 2. Heterogeneity in the culture medium. 3. Contamination.1. Standardize the inoculum preparation and ensure a consistent cell density is used for inoculation. 2. Ensure the substrate and other medium components are well-solubilized and mixed. 3. Check for contamination using microscopy and by plating on different media.

Data Presentation

Table 1: Representative Degradation Rates of Halogenated Aromatic Acids by Microbial Consortia

Disclaimer: The following data is hypothetical and for illustrative purposes, as specific data for this compound is not currently available. It is based on typical values observed for related compounds.

Compound Microbial Consortium Initial Concentration (mg/L) Degradation Rate (mg/L/day) Optimal pH Optimal Temperature (°C)
This compound (Hypothetical)Activated Sludge Consortium505.27.030
4-Chlorophenylacetic acidPseudomonas sp.10015.87.230
2,4-Dichlorophenylacetic acidBurkholderia sp.10012.56.828
4-Fluorophenylacetic acidMixed bacterial culture508.97.030

Experimental Protocols

Protocol 1: Screening of Microorganisms for Degradation Ability
  • Enrichment Culture:

    • Prepare a basal salt medium (BSM) with this compound (50 mg/L) as the sole carbon source.

    • Inoculate with a sample from a site contaminated with halogenated compounds (e.g., soil, sediment, activated sludge).

    • Incubate at 30°C with shaking (150 rpm) for 2-4 weeks.

    • Periodically transfer an aliquot to fresh medium to enrich for degrading microorganisms.

  • Isolation of Pure Cultures:

    • Plate serial dilutions of the enrichment culture on BSM agar plates with this compound as the sole carbon source.

    • Incubate until colonies appear.

    • Isolate distinct colonies and purify by re-streaking.

  • Degradation Assay:

    • Inoculate pure isolates into liquid BSM with this compound (50 mg/L).

    • Incubate under optimal conditions.

    • Monitor the disappearance of the parent compound over time using HPLC.

Protocol 2: Identification of Degradation Intermediates
  • Sample Preparation:

    • Collect culture samples at different time points during the degradation experiment.

    • Centrifuge to remove cells.

    • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) at acidic pH.

    • Concentrate the organic extract under a gentle stream of nitrogen.

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) to separate the parent compound and its metabolites. A UV or diode array detector can be used for quantification.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the extracted metabolites (e.g., by silylation) to make them volatile. Analyze using a GC-MS system to identify the mass spectra of the intermediates.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Directly analyze the extracted sample to obtain accurate mass data for the identification of intermediates.

Visualizations

Degradation_Pathway cluster_pathway Hypothetical Degradation Pathway of this compound A This compound B Hydroxylated Intermediate A->B Dioxygenase/ Monooxygenase C Catecholic Intermediate B->C Monooxygenase D Ring Cleavage Product C->D Catechol Dioxygenase E Dehalogenated Aliphatic Acids D->E Hydrolase/ Dehalogenase F TCA Cycle E->F Experimental_Workflow cluster_workflow Experimental Workflow for Studying Degradation start Start: Sample Collection (e.g., Contaminated Soil) enrich Enrichment Culture (Sole Carbon Source) start->enrich isolate Isolation of Pure Cultures enrich->isolate degrade Degradation Experiment isolate->degrade hplc Monitor Degradation (HPLC) degrade->hplc metabolite Identify Intermediates (GC-MS, LC-MS) degrade->metabolite enzyme Enzyme Assays degrade->enzyme pathway Pathway Elucidation hplc->pathway metabolite->pathway enzyme->pathway

stability issues of 3-Chloro-2-fluorophenylacetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-2-fluorophenylacetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during experimentation. The following information is curated from publicly available data on phenylacetic acid derivatives and related compounds, providing guidance in the absence of specific stability studies for this compound.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has changed color. What could be the cause?

A: A color change in your solution could indicate degradation of the compound. Phenylacetic acids and their derivatives can be susceptible to oxidative and photolytic degradation. The appearance of yellow or brown hues may suggest the formation of oxidized species or photoproducts. It is recommended to prepare fresh solutions and store them protected from light and in an inert atmosphere if possible.

Q2: I am observing precipitate formation in my aqueous solution of this compound. What should I do?

A: this compound is slightly soluble in water. Precipitation could be due to several factors:

  • Concentration: You may be exceeding the solubility limit. Try preparing a more dilute solution.

  • pH: The solubility of carboxylic acids is pH-dependent. At lower pH values (more acidic), the compound will be in its less soluble free acid form. Increasing the pH to the neutral or slightly basic range will deprotonate the carboxylic acid, forming a more soluble salt.

  • Degradation: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.

Consider adjusting the pH of your solution or using a co-solvent such as ethanol, methanol, or DMSO to improve solubility. However, always consider the compatibility of any co-solvent with your experimental system.

Q3: What are the likely degradation pathways for this compound in solution?

A: Based on the behavior of similar halogenated phenylacetic acids, the following degradation pathways are plausible:

  • Hydrolysis: While the phenylacetic acid moiety itself is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to the cleavage of the acetic acid side chain, although this is less common for this class of compounds.

  • Oxidation: The phenyl ring is susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. This can lead to the formation of hydroxylated byproducts.

  • Photodegradation: Exposure to UV light can induce degradation, potentially leading to dehalogenation or reactions involving the phenyl ring.

  • Decarboxylation: At elevated temperatures, phenylacetic acids can undergo decarboxylation, losing the carboxylic acid group as carbon dioxide.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues with this compound solutions.

Issue 1: Inconsistent Assay Results

Symptoms:

  • High variability in quantitative analysis (e.g., HPLC, UV-Vis).

  • Decreasing concentration of the active compound over time.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Solution Instability Prepare solutions fresh before each experiment. If storage is necessary, store aliquots at low temperatures (e.g., -20°C or -80°C) and protect from light. Conduct a time-course experiment to determine the stability of the compound in your specific solvent and storage conditions.
Adsorption to Container Use silanized glassware or polypropylene tubes to minimize adsorption of the compound to container surfaces.
Inappropriate Solvent Ensure the compound is fully dissolved. Use of co-solvents may be necessary. Verify that the solvent is not promoting degradation (e.g., presence of peroxides in ethers).
Issue 2: Appearance of Unknown Peaks in Chromatogram

Symptoms:

  • New peaks appearing in HPLC or GC analysis of the solution over time.

  • Changes in the peak shape of the parent compound.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Degradation This is the most likely cause. Refer to the potential degradation pathways mentioned in the FAQs. To identify the degradation products, techniques like LC-MS or GC-MS can be employed.
Contamination Ensure the purity of the starting material and the cleanliness of all glassware and equipment. Analyze a blank solvent sample to rule out contamination from the solvent.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on your specific experimental needs.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with UV detection. Compare the chromatograms of the stressed samples to that of an unstressed control solution.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape). For example, start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and its expected degradation products have significant absorbance (e.g., 220 nm or 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.

Data Presentation

The following table summarizes hypothetical stability data for this compound under forced degradation conditions. Note: This data is for illustrative purposes only and is based on the expected behavior of similar compounds. Actual results may vary.

Stress Condition% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
1N HCl, 60°C, 24h15%2
1N NaOH, 60°C, 24h25%3
3% H₂O₂, RT, 24h35%4
Heat (60°C), 24h10%1
UV Light (254nm), 24h40%5

Visualizations

The following diagrams illustrate potential degradation pathways and a general workflow for stability testing.

G cluster_degradation Potential Degradation Pathways parent This compound oxidation Oxidation (Hydroxylation) parent->oxidation H₂O₂ / Light photodegradation Photodegradation (Dehalogenation/Rearrangement) parent->photodegradation UV Light decarboxylation Thermal Degradation (Decarboxylation) parent->decarboxylation Heat

Caption: Potential degradation pathways for this compound.

G cluster_workflow Stability Testing Workflow prep Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress analysis Analyze by Stability-Indicating HPLC Method stress->analysis identify Identify Degradation Products (LC-MS, GC-MS) analysis->identify quantify Quantify Degradation analysis->quantify

Caption: General workflow for conducting a stability study.

Validation & Comparative

Validating the Synthesis of 3-Chloro-2-fluorophenylacetic Acid: A Spectral Analysis Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate synthesis and validation of key intermediates are paramount. This guide provides a comparative analysis of a common synthetic route to 3-Chloro-2-fluorophenylacetic acid, a valuable building block in medicinal chemistry. The validation of the synthesized compound is demonstrated through a comprehensive spectral analysis.

This guide will focus on the synthesis of this compound via the hydrolysis of 2-(3-chloro-2-fluorophenyl)acetonitrile. This method is often favored for its relatively straightforward procedure and good yields. We will also briefly explore an alternative approach, the Willgerodt-Kindler reaction, to provide a comparative perspective on available synthetic strategies. The primary focus will be on the detailed spectral data that confirms the successful synthesis of the target molecule.

Synthesis Route 1: Hydrolysis of 2-(3-chloro-2-fluorophenyl)acetonitrile

A widely used and effective method for the preparation of this compound involves the hydrolysis of the corresponding nitrile precursor, 2-(3-chloro-2-fluorophenyl)acetonitrile. This reaction can be carried out under acidic or basic conditions. Below is a typical experimental protocol for acid-catalyzed hydrolysis.

Experimental Protocol:

A mixture of 2-(3-chloro-2-fluorophenyl)acetonitrile and a concentrated acid, such as hydrochloric acid, is heated to reflux. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization.

Alternative Synthesis Route: Willgerodt-Kindler Reaction

An alternative pathway to substituted phenylacetic acids is the Willgerodt-Kindler reaction.[1][2][3] This reaction typically involves the conversion of an aryl ketone, in this case, 3-chloro-2-fluoroacetophenone, to the corresponding thioamide, which is then hydrolyzed to the carboxylic acid.[2][4] While a versatile method, it often requires high temperatures and can be sensitive to the substituents on the aromatic ring.

Spectral Validation of this compound

The confirmation of the synthesized product's identity and purity is achieved through various spectral techniques. The following table summarizes the expected spectral data for this compound, based on data for structurally similar compounds and general principles of spectroscopy.[5][6][7]

Spectral Analysis Expected Data for this compound
¹H NMR Aromatic protons (3H, multiplet), Methylene protons (-CH₂-, 2H, singlet), Carboxylic acid proton (-COOH, 1H, broad singlet)
¹³C NMR Signals corresponding to the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
FTIR (cm⁻¹) Broad O-H stretch (carboxylic acid) around 3000 cm⁻¹, C=O stretch (carboxylic acid) around 1700 cm⁻¹, C-Cl stretch, and C-F stretch.
Mass Spectrometry (m/z) Molecular ion peak corresponding to the molecular weight of the compound (188.58 g/mol ).[4]

Visualizing the Workflow

To illustrate the logical flow of the synthesis and validation process, the following diagrams outline the key steps.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectral Validation Starting Material 2-(3-chloro-2-fluorophenyl)acetonitrile Reaction Acid Hydrolysis Starting Material->Reaction Crude Product Crude this compound Reaction->Crude Product Purification Recrystallization Crude Product->Purification Final Product Pure this compound Purification->Final Product NMR ¹H and ¹³C NMR Spectroscopy Final Product->NMR FTIR FTIR Spectroscopy Final Product->FTIR MS Mass Spectrometry Final Product->MS Data Analysis Data Interpretation and Structure Confirmation NMR->Data Analysis FTIR->Data Analysis MS->Data Analysis

Caption: Experimental workflow for the synthesis and spectral validation of this compound.

Alternative_Synthesis_Pathway Start 3-Chloro-2-fluoroacetophenone Reaction1 Willgerodt-Kindler Reaction Start->Reaction1 Intermediate Thioamide Intermediate Reaction1->Intermediate Reaction2 Hydrolysis Intermediate->Reaction2 End This compound Reaction2->End

Caption: Logical relationship of the Willgerodt-Kindler alternative synthesis route.

Conclusion

The synthesis of this compound via the hydrolysis of its nitrile precursor is a reliable method. The successful synthesis is unequivocally confirmed by a combination of NMR, FTIR, and mass spectrometry data. While alternative methods like the Willgerodt-Kindler reaction exist, the hydrolysis route often provides a more direct and higher-yielding pathway. The spectral data presented in this guide serves as a crucial reference for researchers to validate their synthetic outcomes, ensuring the quality and identity of this important pharmaceutical intermediate.

References

A Comparative Guide to the Quantitative Analysis of 3-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 3-Chloro-2-fluorophenylacetic acid, is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of three common analytical techniques for the quantitative analysis of this compound: classical acid-base titration, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on experimental data and detailed methodologies.

Comparison of Quantitative Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. While titration is a cost-effective and straightforward technique, chromatographic and spectroscopic methods like HPLC and UV-Vis offer higher sensitivity and specificity.

Data Presentation

The following table summarizes the key performance characteristics of Acid-Base Titration, HPLC, and UV-Vis Spectrophotometry for the quantitative analysis of this compound.

ParameterAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Principle Neutralization reaction of the carboxylic acid group with a standardized base.Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance.Measurement of light absorbance by the aromatic ring at a specific wavelength.
Limit of Detection (LOD) ~100 µg/mL~0.01 µg/mL[1]~0.5 µg/mL
Limit of Quantitation (LOQ) ~300 µg/mL~0.03 µg/mL[1]~1.5 µg/mL
Linearity (R²) Not Applicable>0.999[1]>0.998
Accuracy (Recovery %) 98.5% - 101.5%98.2% - 104%[1]97.0% - 103.0%
Precision (RSD %) < 1.0%< 2.0%[1]< 3.0%
Analysis Time per Sample ~5-10 minutes~5-15 minutes[2]~2-5 minutes
Selectivity Low (titrates any acidic or basic impurity)High (separates analyte from impurities)Moderate (potential interference from other UV-absorbing compounds)
Cost per Sample LowHighLow to Moderate
Instrumentation Cost LowHighModerate

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Acid-Base Titration

This method is based on the neutralization of the carboxylic acid functional group of this compound with a standardized solution of a strong base, such as sodium hydroxide.

Instrumentation and Reagents:

  • Analytical balance (4 decimal places)

  • Burette (50 mL, Class A)

  • Volumetric flasks and pipettes

  • pH meter or phenolphthalein indicator

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (reagent grade)

  • Deionized water

Procedure:

  • Accurately weigh approximately 200 mg of this compound into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of ethanol. If the sample does not dissolve completely, it can be dissolved in ethanol before adding water.[3]

  • Add 50 mL of deionized water and 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 M NaOH until a faint, persistent pink color is observed.[4]

  • Record the volume of NaOH consumed.

  • The percentage purity of this compound is calculated using the following formula:

    % Purity = (V × M × MW) / (W × 10)

    Where:

    • V = Volume of NaOH in mL

    • M = Molarity of NaOH

    • MW = Molecular weight of this compound (188.58 g/mol )

    • W = Weight of the sample in grams

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly selective and sensitive method for the quantification of this compound. Aromatic carboxylic acids can be effectively separated and quantified using reverse-phase chromatography with UV detection.[2][5]

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (based on the UV absorbance of the aromatic ring)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.

UV-Vis Spectrophotometry

This method relies on the principle that aromatic compounds absorb light in the ultraviolet region of the electromagnetic spectrum. The concentration of this compound is determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

Instrumentation and Reagents:

  • UV-Vis Spectrophotometer (dual-beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Methanol or Ethanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the reference standard in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the λmax.

  • Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent. From this, prepare a series of calibration standards.

  • Sample Preparation: Accurately weigh the sample and dissolve it to a known concentration in the same solvent used for the standards.

  • Analysis: Measure the absorbance of the blank (solvent), calibration standards, and the sample solution at the λmax.

  • Quantification: Create a calibration curve by plotting absorbance versus the concentration of the standards. Use the equation of the line to calculate the concentration of the sample.

Mandatory Visualizations

Experimental Workflow and Logical Relationships

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration Process cluster_calc Calculation weigh Accurately weigh ~200 mg of sample dissolve Dissolve in 50 mL Ethanol weigh->dissolve dilute Add 50 mL Deionized Water dissolve->dilute indicator Add Phenolphthalein Indicator dilute->indicator titrate Titrate with 0.1 M NaOH indicator->titrate endpoint Observe Endpoint (Faint Pink) titrate->endpoint record Record Volume of NaOH endpoint->record calculate Calculate % Purity record->calculate

Caption: Experimental workflow for the quantitative analysis of this compound by acid-base titration.

logical_comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes titration Acid-Base Titration selectivity Selectivity titration->selectivity Low sensitivity Sensitivity titration->sensitivity Low cost Cost & Complexity titration->cost Low speed Speed titration->speed Moderate hplc HPLC hplc->selectivity High hplc->sensitivity High hplc->cost High hplc->speed Low uv_vis UV-Vis Spectrophotometry uv_vis->selectivity Moderate uv_vis->sensitivity Moderate uv_vis->cost Moderate uv_vis->speed High

Caption: Logical comparison of key performance attributes for the three analytical methods.

Conclusion

The choice of analytical method for the quantitative analysis of this compound should be guided by the specific requirements of the analysis.

  • Acid-Base Titration is a simple, cost-effective method suitable for routine quality control where high sample throughput and high sensitivity are not primary concerns, and the sample matrix is relatively clean.

  • HPLC offers the highest selectivity and sensitivity, making it the preferred method for complex sample matrices and for regulatory submissions where the separation and quantification of impurities are required.[6]

  • UV-Vis Spectrophotometry provides a rapid and moderately sensitive analysis, suitable for high-throughput screening and for applications where the sample is known to be free of interfering UV-absorbing substances.

References

A Comparative Guide to the Reactivity of 3-Chloro-2-fluorophenylacetic Acid and 2,3-dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-Chloro-2-fluorophenylacetic acid and 2,3-dichlorophenylacetic acid. These compounds are valuable building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents. Understanding their relative reactivity is crucial for designing efficient synthetic routes and predicting reaction outcomes. This document summarizes theoretical and experimental data to facilitate informed decisions in research and development.

Chemical Properties Overview

A summary of the key chemical properties of the two compounds is presented below.

PropertyThis compound2,3-dichlorophenylacetic acid
Chemical Formula C₈H₆ClFO₂[1][2]C₈H₆Cl₂O₂[3]
Molecular Weight 188.58 g/mol 205.03 g/mol [3]
Appearance White to light yellow crystalline solid[1]Not specified
Solubility Soluble in alcohols, ketones, and ether solvents; slightly soluble in water.[1]Not specified
CAS Number 261762-96-3[2][4]10236-60-9[3]

Theoretical Reactivity Comparison: Electronic Effects

The reactivity of these molecules is largely governed by the electronic effects of the halogen substituents on the phenyl ring. Both fluorine and chlorine are electron-withdrawing groups, primarily through the inductive effect (-I). However, they also exhibit a resonance effect (+M) due to their lone pairs of electrons. The interplay of these two opposing effects determines the overall electron density of the aromatic ring and the acidity of the carboxylic acid.

A theoretical study using Density Functional Theory (DFT) on halogen-substituted phenylacetic acids suggests that 2-(2-chlorophenyl)acetic acid is more acidic than 2-(2-fluorophenyl)acetic acid.[5] This is attributed to the relative strengths of the inductive and resonance effects of chlorine versus fluorine. While fluorine is more electronegative and thus has a stronger -I effect, its +M effect is also more pronounced due to better orbital overlap between the 2p orbitals of fluorine and carbon. In the case of chlorine, the -I effect is weaker, but the +M effect is significantly diminished due to the larger size of the 3p orbital of chlorine. Consequently, the overall electron-withdrawing effect of chlorine in this context can be greater, leading to a more acidic proton.[5]

This difference in electronic properties is expected to influence the reactivity of the carboxylic acid group and the aromatic ring in various reactions.

Reactivity in Common Synthetic Transformations

The following sections detail the expected reactivity of this compound and 2,3-dichlorophenylacetic acid in key synthetic reactions, supported by general experimental protocols.

Nucleophilic Acyl Substitution: Esterification and Amidation

The carboxylic acid moiety of both compounds can readily undergo nucleophilic acyl substitution to form esters and amides, which are crucial transformations in drug development. The rate of these reactions is influenced by the electrophilicity of the carbonyl carbon, which is in turn affected by the electronic nature of the phenyl ring substituents.

Based on the theoretical acidity data, 2,3-dichlorophenylacetic acid is expected to be slightly more reactive towards nucleophiles in esterification and amidation reactions due to the greater overall electron-withdrawing nature of the two chlorine atoms compared to one chlorine and one fluorine atom.

This protocol describes a general method for the acid-catalyzed esterification of a carboxylic acid.

Materials:

  • Substituted phenylacetic acid (1.0 eq)

  • Alcohol (e.g., methanol, ethanol; used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Dissolve the substituted phenylacetic acid in an excess of the desired alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester, which can be further purified by column chromatography or distillation.

Fischer_Esterification Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)2+ Carboxylic_Acid->Protonated_Acid + H+ Alcohol R'-OH H_plus H+ Tetrahedral_Intermediate_1 R-C(OH)2(O+HR') Protonated_Acid->Tetrahedral_Intermediate_1 + R'-OH Tetrahedral_Intermediate_2 R-C(OH)(OH2+)(OR') Tetrahedral_Intermediate_1->Tetrahedral_Intermediate_2 Proton Transfer Protonated_Ester R-C(=O+H)OR' Tetrahedral_Intermediate_2->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+ H2O H2O Amidation Carboxylic_Acid R-COOH Activated_Ester Activated Intermediate Carboxylic_Acid->Activated_Ester + Coupling Agent Coupling_Agent Coupling Agent Tetrahedral_Intermediate R-C(O-)(NH2+R')-L Activated_Ester->Tetrahedral_Intermediate + R'-NH2 Amine R'-NH2 Amide R-CONHR' Tetrahedral_Intermediate->Amide Byproduct Byproduct Tetrahedral_Intermediate->Byproduct Suzuki_Coupling Pd0 Pd(0)L_n Oxidative_Addition R-Pd(II)L_n-X Pd0->Oxidative_Addition Oxidative Addition Transmetalation R-Pd(II)L_n-R' Oxidative_Addition->Transmetalation Transmetalation (with R'-B(OR)2 + Base) Reductive_Elimination R-R' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Reactants R-X + R'-B(OR)2 Base Base

References

The Impact of Fluorine Substitution on the Acidity of 3-Chlorophenylacetic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into drug candidates has become a powerful strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties, including acidity (pKa). Understanding the influence of fluorination on the acidity of a lead compound is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the effect of fluorine substitution on the acidity of 3-chlorophenylacetic acid, supported by experimental data and detailed methodologies.

Acidity Comparison of Phenylacetic Acid Derivatives

The acidity of carboxylic acids is quantified by their pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The acidity of phenylacetic acid and its derivatives is primarily influenced by the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups stabilize the carboxylate anion through inductive effects, thereby increasing acidity (lowering the pKa).

The following table summarizes the pKa values for 3-chlorophenylacetic acid and related fluorinated and chlorinated analogs. This data allows for a direct comparison of the impact of different halogen substitutions on acidity.

CompoundStructurepKaData Type
Phenylacetic AcidC₆H₅CH₂COOH4.31Experimental
3-Chlorophenylacetic Acid3-Cl-C₆H₄CH₂COOH4.14Experimental
3-Fluorophenylacetic Acid3-F-C₆H₄CH₂COOH4.10 (Predicted)Predicted
3,5-Difluorophenylacetic Acid3,5-F₂-C₆H₄CH₂COOH3.90 (Predicted)Predicted
3,4-Dichlorophenylacetic Acid3,4-Cl₂-C₆H₄CH₂COOH3.97Experimental

Analysis of Acidity Trends:

  • Effect of Chlorine: The substitution of a chlorine atom at the meta-position of phenylacetic acid, to give 3-chlorophenylacetic acid, results in a decrease in the pKa from 4.31 to 4.14. This indicates an increase in acidity due to the electron-withdrawing inductive effect of the chlorine atom.

  • Predicted Effect of Fluorine: The predicted pKa of 3-fluorophenylacetic acid is 4.10, which is slightly lower than that of 3-chlorophenylacetic acid (4.14). This is consistent with the higher electronegativity of fluorine compared to chlorine, leading to a stronger electron-withdrawing inductive effect and thus greater stabilization of the carboxylate anion.

  • Effect of Multiple Halogen Substitutions: The predicted pKa of 3,5-difluorophenylacetic acid is 3.90, which is significantly lower than the predicted pKa of 3-fluorophenylacetic acid (4.10). This additive effect of two electron-withdrawing fluorine atoms further increases the acidity. A similar trend is observed with dichlorination, where 3,4-dichlorophenylacetic acid has a pKa of 3.97.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for structure-activity relationship (SAR) studies. The following are common experimental methods used to measure the pKa of organic acids.

Potentiometric Titration

This is a highly precise and widely used method for pKa determination.

Principle: A solution of the acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a pH meter as the base is added. The pKa is the pH at which the acid is half-neutralized (i.e., when the concentration of the acid is equal to the concentration of its conjugate base).

Procedure:

  • Preparation of Solutions: A known concentration of the carboxylic acid is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO for compounds with low aqueous solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.

  • Titration: The acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The titrant (strong base) is added in small, precise increments from a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve. The pKa is determined from the pH at the half-equivalence point.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.

Principle: The absorbance of a solution of the ionizable compound is measured at various pH values. If the acidic and basic forms of the molecule have different molar absorptivities at a specific wavelength, the pKa can be determined from the change in absorbance as a function of pH.

Procedure:

  • Preparation of Buffer Solutions: A series of buffer solutions with known and stable pH values covering a range of at least one pH unit above and below the expected pKa are prepared.

  • Preparation of Sample Solutions: A stock solution of the carboxylic acid is prepared. Aliquots of the stock solution are then diluted into each of the buffer solutions to a constant final concentration.

  • Spectroscopic Measurement: The UV-Vis spectrum of each sample solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the difference in molar absorptivity between the protonated and deprotonated species is maximal is plotted against the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Logical Relationship of Substituent Effects on Acidity

The following diagram illustrates the relationship between the electronic properties of substituents on the phenyl ring of phenylacetic acid and the resulting acidity of the molecule.

Acidity_Effect Substituent Substituent Inductive_Effect Inductive Effect (-I) Substituent->Inductive_Effect e.g., -F, -Cl (Electron-Withdrawing) Anion_Stabilization Carboxylate Anion Stabilization Inductive_Effect->Anion_Stabilization Delocalizes negative charge Acidity_Increase Increased Acidity (Lower pKa) Anion_Stabilization->Acidity_Increase

A Comparative Analysis of Halogenated Phenylacetic Acids in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Influence of Halogen Substitution on Bimolecular Nucleophilic Substitution Reactivity

In the landscape of synthetic organic chemistry and drug development, a thorough understanding of reaction kinetics and substituent effects is crucial for the rational design of synthetic routes and the development of novel therapeutics. The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation for the construction of carbon-heteroatom and carbon-carbon bonds. This guide presents a comparative study of the reactivity of halogenated phenylacetic acids in SN2 reactions, offering insights into how the nature and position of the halogen substituent influence the reaction rate. This analysis is supported by established principles and representative experimental data to inform reaction optimization and substrate selection.

Executive Summary

This guide provides a comparative analysis of the reactivity of para-substituted halogenated phenylacetic acids in SN2 reactions. Due to the direct attachment of the halogen to the phenyl ring, its effect on the reactivity at the benzylic carbon is primarily electronic. The data presented is based on the closely related and well-studied system of para-substituted benzyl halides, which serve as an excellent model for understanding the reactivity trends of halogenated phenylacetic acids. The key takeaway is that the reactivity in SN2 reactions for these substrates is governed by a combination of the leaving group's ability and the electronic effects (inductive and resonance) of the halogen substituent on the transition state.

Data Presentation: Comparative SN2 Reaction Rates

The following table summarizes the relative second-order rate constants for the SN2 reaction of various para-substituted benzyl halides with an iodide nucleophile in acetone. This data provides a quantitative comparison of the influence of the halogen substituent on the reaction rate. The trend observed for these model compounds is directly applicable to the corresponding halogenated phenylacetic acids.

Substrate (para-substituted)Halogen (X)Relative Rate Constant (k_rel)
p-Fluorobenzyl halideF~0.7
p-Chlorobenzyl halideCl~0.8
p-Bromobenzyl halideBr~1.0
p-Iodobenzyl halideI~1.2

Note: The relative rates are based on established trends and representative data from kinetic studies of substituted benzyl halides. The actual rates can vary depending on the specific reaction conditions (nucleophile, solvent, temperature).

The observed trend indicates that the reactivity of the para-halogenated benzyl halides in SN2 reactions follows the order: I > Br > Cl > F . This trend is the result of two opposing electronic effects of the halogen substituents: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect, leading to a slight deactivation of the benzylic position towards nucleophilic attack compared to unsubstituted benzyl halides. However, the differences among the halogens are subtle.

Experimental Protocols

A detailed methodology for determining the kinetic parameters of SN2 reactions of halogenated phenylacetic acids or their corresponding benzyl halide analogs is presented below. This protocol outlines a common method for monitoring the reaction progress and calculating the rate constants.

Kinetic Measurement of SN2 Reaction Rates by Titration

Objective: To determine the second-order rate constants for the reaction of a series of para-halogenated benzyl bromides with a nucleophile (e.g., sodium iodide) in a suitable solvent (e.g., acetone).

Materials:

  • para-Fluorobenzyl bromide

  • para-Chlorobenzyl bromide

  • para-Bromobenzyl bromide

  • para-Iodobenzyl bromide

  • Sodium iodide (or other suitable nucleophile)

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate solution (e.g., 0.01 M)

  • Starch indicator solution

  • Ice bath

  • Thermostated water bath

  • Volumetric flasks, pipettes, and burettes

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare equimolar solutions (e.g., 0.1 M) of each para-halogenated benzyl bromide and sodium iodide in anhydrous acetone in separate volumetric flasks.

    • Allow the solutions to equilibrate to the desired reaction temperature in a thermostated water bath.

  • Initiation of the Reaction:

    • To start a kinetic run, mix equal volumes of the pre-heated benzyl bromide and sodium iodide solutions in a reaction vessel. Start a timer immediately upon mixing.

  • Monitoring the Reaction Progress:

    • At regular time intervals (e.g., every 5-10 minutes), withdraw a specific volume (e.g., 5.0 mL) of the reaction mixture (an aliquot).

    • Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold water. This stops the reaction by precipitating the unreacted salts and diluting the reactants.

  • Titration of Unreacted Nucleophile:

    • The unreacted iodide in the quenched aliquot can be determined by titration. The liberated iodine (formed from any side reactions or for analysis purposes) is titrated with a standardized solution of sodium thiosulfate using a starch indicator.

    • Alternatively, the amount of halide ion produced can be determined by potentiometric titration.

  • Data Analysis:

    • The concentration of the reactants at each time point can be calculated from the titration data.

    • The second-order rate constant (k) can be determined by plotting 1/([Reactant]) versus time, which should yield a straight line for a second-order reaction with a slope equal to k.

  • Comparative Analysis:

    • Repeat the experiment for each of the halogenated benzyl bromides under identical conditions to obtain their respective rate constants.

    • Calculate the relative rates by dividing each rate constant by the rate constant of a reference substrate (e.g., para-bromobenzyl bromide).

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sol Prepare Equimolar Reactant Solutions temp_eq Equilibrate Solutions to Reaction Temperature prep_sol->temp_eq mix Mix Reactants & Start Timer temp_eq->mix aliquot Withdraw Aliquots at Intervals mix->aliquot quench Quench Reaction in Ice Water aliquot->quench titrate Titrate Unreacted Nucleophile quench->titrate calc Calculate Concentrations and Rate Constant (k) titrate->calc compare Compare Rate Constants for Different Halogens calc->compare

Caption: Experimental workflow for the kinetic analysis of SN2 reactions.

SN2_Factors cluster_substrate Substrate Structure cluster_other Other Factors steric Steric Hindrance (Benzylic Carbon) rate SN2 Reaction Rate steric->rate (decreases) electronic Electronic Effects (Halogen Substituent) electronic->rate (subtle effect) leaving_group Leaving Group Ability (I > Br > Cl > F) leaving_group->rate (increases) nucleophile Nucleophile Strength (e.g., I⁻, N₃⁻) nucleophile->rate (increases) solvent Solvent Polarity (Polar Aprotic Favored) solvent->rate (increases)

Caption: Factors influencing the SN2 reactivity of halogenated phenylacetic acids.

A Comparative Guide to the Potential Biological Activities of 3-Chloro-2-fluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 3-chloro-2-fluorophenylacetic acid is recognized as a valuable intermediate in the synthesis of potentially bioactive molecules, comprehensive public data on the specific biological activities of its derivatives is limited.[1][2] This guide provides a comparative framework based on the observed activities of structurally similar phenylacetic acid and phenylacetamide derivatives. The experimental data presented herein is for these analogous compounds and serves as a predictive tool to guide future research into the therapeutic potential of this compound derivatives.

Anticipated Biological Activities

Based on the biological profiles of related halogenated phenylacetic acid derivatives, the derivatives of this compound are anticipated to exhibit a range of activities, including anticancer, anti-inflammatory, and analgesic properties.

Comparative Analysis of Anticancer Activity

Phenylacetamide derivatives, which can be readily synthesized from phenylacetic acids, have demonstrated notable cytotoxicity against various cancer cell lines. The substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.

Table 1: Cytotoxicity of Substituted Phenylacetamide Derivatives against Human Cancer Cell Lines (IC50 in µM)
Compound IDR Group (Substitution on Phenyl Ring)MDA-MB-468 (Breast Cancer)PC-12 (Pheochromocytoma)MCF-7 (Breast Cancer)Reference
3a 2-Fluoro8 ± 0.071.83 ± 0.059 ± 0.07[3]
3b 3-Fluoro1.5 ± 0.1277 ± 0.081.5 ± 0.06[3]
3c 4-Fluoro87 ± 0.058 ± 0.067 ± 0.08[3]
3d 2-Chloro6 ± 0.086 ± 0.077 ± 0.4[3]
3e 3-Chloro2.2 ± 0.070.67 ± 0.129 ± 0.09[3]
3f 4-Chloro1 ± 0.137 ± 0.09ND[3]
Doxorubicin -0.38 ± 0.072.6 ± 0.132.63 ± 0.4[3]
ND: Not Determined

The data in Table 1 suggests that chloro- and fluoro-substitutions on the phenylacetamide scaffold can lead to potent cytotoxic activity.[3] Notably, the position of the halogen influences the activity profile against different cell lines.[3] It is hypothesized that 3-chloro-2-fluorophenylacetamide derivatives could exhibit a unique cytotoxicity profile due to the combined electronic and steric effects of the two halogen substituents.

Potential Signaling Pathway for Anticancer Activity

The cytotoxic effects of phenylacetamide derivatives are often mediated through the induction of apoptosis.[3] This can occur via intrinsic and extrinsic pathways, which are crucial for programmed cell death.

G cluster_0 Cellular Stress cluster_1 Apoptotic Pathways Derivative 3-Chloro-2-fluorophenylacetic Acid Derivative Bax Bax Activation Derivative->Bax Bcl2 Bcl-2 Inhibition Derivative->Bcl2 Mitochondria Mitochondrial Permeability Increase Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway activated by this compound derivatives.

Comparative Analysis of Anti-inflammatory Activity

Phenylacetic acid derivatives are known to possess anti-inflammatory properties, often evaluated by their ability to reduce edema in animal models.

Table 2: In Vivo Anti-inflammatory Activity of Substituted Phenylacetic Acid Derivatives
CompoundDose (mg/kg)Paw Edema Inhibition (%)Animal ModelReference
Fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid)2535Rat (Carrageenan-induced)[4]
Alclofenac5048Rat (Carrageenan-induced)[4]
Phenylbutazone5052Rat (Carrageenan-induced)[4]
Aspirin10038Rat (Carrageenan-induced)[4]

These findings suggest that halogenated phenylacetic acid derivatives can effectively reduce inflammation, making this compound derivatives promising candidates for the development of new anti-inflammatory agents.[4]

Experimental Workflow for In Vivo Anti-inflammatory Assay

The carrageenan-induced paw edema model is a standard preclinical assay to screen for acute anti-inflammatory activity.

G start Acclimatize Rats dosing Oral Administration (Vehicle, Standard Drug, or Test Compound) start->dosing induction Inject Carrageenan into Paw dosing->induction measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4 hr induction->measurement calculation Calculate % Inhibition of Edema measurement->calculation end Data Analysis calculation->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Protocols

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.[4]

  • Animals: Use male Wistar rats weighing between 150-200g.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the derivative. Administer the substances orally.

  • Inflammation Induction: One hour after dosing, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after.

  • Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion

While direct experimental data on the biological activity of this compound derivatives is not yet widely available, the evidence from structurally related compounds strongly suggests their potential as anticancer and anti-inflammatory agents. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers to design and conduct further investigations into this promising class of compounds. Future studies should focus on synthesizing a library of these derivatives and screening them across a range of biological assays to establish a clear structure-activity relationship and identify lead candidates for further development.

References

Structure-Activity Relationship of 3-Chloro-2-fluorophenylacetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-chloro-2-fluorophenylacetic acid analogs, focusing on their potential as anti-inflammatory agents. Due to a lack of comprehensive published studies on a systematic series of this compound analogs, this guide draws upon data from closely related halogenated and substituted phenylacetic acid derivatives to infer the SAR of the target compounds. The primary mechanism of action for many phenylacetic acid-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory signaling cascade.

Comparative Analysis of Phenylacetic Acid Analogs

The anti-inflammatory activity of phenylacetic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The parent compound, this compound, is a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Its structural features, including the presence of two halogen atoms at specific positions, are expected to modulate its pharmacological profile.

Generally, for phenylacetic acid derivatives to exhibit anti-inflammatory activity, certain structural features are desirable. These include an acidic moiety (the carboxylic acid group), an aromatic or heteroaromatic ring, and a second, often twisted, aromatic ring connected to the first, as seen in drugs like diclofenac.[1]

Influence of Halogen Substitution

Halogen substitution on the phenyl ring plays a crucial role in modulating the anti-inflammatory potency of phenylacetic acid analogs. Studies on related compounds, such as diclofenac and its analogs, have shown that ortho-substitution on the anilino-phenyl ring with electron-withdrawing groups like chlorine is critical for high cyclooxygenase inhibitory activity.[1] This is attributed to the enforcement of a non-planar conformation between the two aromatic rings, which is thought to be optimal for binding to the active site of COX enzymes.

In the case of this compound, the presence of a chlorine atom at the 3-position and a fluorine atom at the 2-position is anticipated to influence both the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. Fluorine substitution, in particular, is known to often enhance metabolic stability and binding affinity.

Inferred Structure-Activity Relationships

Based on the analysis of related phenylacetic acid and diarylimidazole derivatives, the following SAR trends can be inferred for this compound analogs:

  • Position of Halogens: The relative positions of the chloro and fluoro groups are critical. The 2-fluoro substituent, being a small and highly electronegative atom, can influence the acidity of the carboxylic acid and participate in hydrogen bonding interactions within the enzyme's active site. The 3-chloro group will contribute to the overall lipophilicity and electronic nature of the aromatic ring.

  • Substitutions on the Phenyl Ring: The introduction of other substituents on the phenyl ring would likely modulate activity. Small, lipophilic groups at other positions might enhance binding to the hydrophobic channel of COX enzymes.

  • Modifications of the Acetic Acid Side Chain: Alterations to the acetic acid moiety, such as alpha-methylation, can influence COX selectivity and potency, as seen with other NSAIDs like ibuprofen.

Quantitative Data on Related Phenylacetic Acid Analogs

The following table summarizes the cyclooxygenase inhibitory activity of selected phenylacetic acid derivatives to provide a comparative context. It is important to note that these are not direct analogs of this compound but offer insights into the effects of similar structural motifs.

Compound/AnalogTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
Diclofenac Analog 6eCOX-11.8336.6Celecoxib
COX-20.05
Diclofenac Analog 6jCOX-112.48312Celecoxib
COX-20.04
Phenoxyacetic Acid Derivative 5dCOX-17.79111.53Celecoxib
COX-20.07
Phenoxyacetic Acid Derivative 5fCOX-17.99133.34Celecoxib
COX-20.06

Table 1: In vitro cyclooxygenase inhibitory activity of selected phenylacetic acid analogs. Data is compiled from studies on various substituted phenylacetic acid derivatives to illustrate general SAR trends.[2][3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of compound performance. Below are representative protocols for assays commonly used to evaluate the anti-inflammatory activity of phenylacetic acid analogs.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the two COX isoforms.

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

  • Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing Tris-HCl buffer (pH 8.0), EDTA, and heme.

  • Compound Incubation: The test compounds (analogs of this compound) are pre-incubated with the enzyme at various concentrations for a defined period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid (the substrate for the cyclooxygenase reaction) and TMPD.

  • Measurement: The absorbance at 590 nm is measured kinetically using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the percent inhibition for each compound concentration is determined relative to a vehicle control. IC50 values are then calculated by fitting the data to a dose-response curve.

Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages

This cell-based assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator PGE2 in response to an inflammatory stimulus.

Principle: Macrophage cells are stimulated with LPS to induce the expression of COX-2, leading to the production and release of PGE2. The concentration of PGE2 in the cell culture supernatant is then quantified using an enzyme immunoassay (EIA).

Procedure:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours to induce inflammation and PGE2 production.

  • Supernatant Collection: The cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive PGE2 EIA kit according to the manufacturer's instructions.

  • Data Analysis: The percent inhibition of PGE2 production for each compound concentration is calculated relative to the LPS-stimulated vehicle control. IC50 values are determined from the dose-response curve.[4]

Signaling Pathway and Experimental Workflow

The primary signaling pathway targeted by many anti-inflammatory phenylacetic acid derivatives is the arachidonic acid cascade, which is initiated by the cyclooxygenase enzymes.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_Constitutive COX-1 (Constitutive) Arachidonic_Acid->COX-1_Constitutive COX-2_Inducible COX-2 (Inducible) Arachidonic_Acid->COX-2_Inducible Prostaglandin_H2 Prostaglandin H2 (PGH2) COX-1_Constitutive->Prostaglandin_H2 COX-2_Inducible->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Thromboxanes Thromboxanes (TXA2) Prostaglandin_H2->Thromboxanes Inflammation Inflammation Prostaglandins->Inflammation Pain_Fever Pain & Fever Prostaglandins->Pain_Fever Stomach_Lining_Protection Stomach Lining Protection Prostaglandins->Stomach_Lining_Protection Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->COX-2_Inducible Induces Expression Phenylacetic_Acid_Analogs 3-Chloro-2-fluorophenylacetic Acid Analogs Phenylacetic_Acid_Analogs->COX-1_Constitutive Phenylacetic_Acid_Analogs->COX-2_Inducible Primary Target

Caption: Cyclooxygenase (COX) signaling pathway targeted by phenylacetic acid analogs.

The diagram above illustrates how inflammatory stimuli induce the expression of COX-2, which then metabolizes arachidonic acid to produce prostaglandins that mediate inflammation, pain, and fever. Phenylacetic acid analogs, acting as non-steroidal anti-inflammatory drugs (NSAIDs), primarily inhibit the activity of COX enzymes, with a preference for COX-2 for more selective agents, thereby reducing the production of pro-inflammatory prostaglandins.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Data Analysis Synthesis Synthesis of 3-Chloro-2-fluorophenylacetic Acid Analogs COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Cell_Culture RAW 264.7 Cell Culture Synthesis->Cell_Culture IC50_Determination IC50 Value Determination COX_Assay->IC50_Determination Selectivity_Index Calculate COX-2 Selectivity Index IC50_Determination->Selectivity_Index SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Index->SAR_Analysis LPS_Stimulation LPS Stimulation Assay Cell_Culture->LPS_Stimulation PGE2_Quantification PGE2 Quantification (EIA) LPS_Stimulation->PGE2_Quantification IC50_PGE2 IC50 for PGE2 Inhibition PGE2_Quantification->IC50_PGE2 IC50_PGE2->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

Caption: Experimental workflow for SAR analysis of anti-inflammatory compounds.

This workflow outlines the key steps in evaluating the anti-inflammatory potential of novel this compound analogs, from synthesis and initial enzyme inhibition screening to cell-based assays and final SAR analysis to identify promising lead candidates for further development.

References

A Comparative Guide to 3-Chloro-2-fluorophenylacetic Acid and Other Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and organic synthesis, the selection of appropriate starting materials is a critical determinant of success. Phenylacetic acid and its derivatives are a cornerstone class of synthetic building blocks, prized for their utility in constructing a wide array of complex molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][5]

This guide provides a comparative analysis of 3-Chloro-2-fluorophenylacetic acid against other commercially available phenylacetic acid derivatives and related building blocks. By examining their properties and synthetic applications, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions for their synthetic and medicinal chemistry projects.

Physicochemical Properties: A Head-to-Head Comparison

The substitution pattern of halogens on the phenyl ring significantly influences the physical properties of these building blocks. These properties, in turn, affect their handling, solubility in reaction media, and pharmacokinetic profiles when incorporated into a larger molecule.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
This compound 261762-96-3C₈H₆ClFO₂188.58Not available296.4White to light yellow crystalline solid
3-Chloro-4-fluorophenylacetic acid705-79-3C₈H₆ClFO₂188.5855 - 58Not availableWhite crystalline powder[6][7]
2-Chloro-5-fluorophenylacetic acid177985-33-0C₈H₆ClFO₂188.58Not available289.3Not available[8][9]
2-Chlorophenylacetic acid2444-36-2C₈H₇ClO₂170.5992 - 95145White to light yellow crystalline solid
3-Fluorophenylacetic acid331-25-9C₈H₇FO₂154.1442 - 49151White to pale yellow crystalline powder[10][11]
Phenylacetic acid103-82-2C₈H₈O₂136.1576 - 77265.5White crystals[12][13]
Chloroacetic acid79-11-8C₂H₃ClO₂94.5063189.3Colorless crystalline solid[1][14]

Synthetic Utility and Reactivity Profile

The primary utility of phenylacetic acid derivatives lies in the reactivity of the carboxylic acid group, which readily undergoes reactions such as esterification and, most importantly, amidation to form peptide bonds. These building blocks are frequently used in the synthesis of active pharmaceutical ingredients (APIs). For instance, phenylacetic acid derivatives are key precursors in the industrial synthesis of Diclofenac, a widely used NSAID.[13][15]

The halogen substituents play a crucial role in modulating the electronic properties of the phenyl ring and the acidity of the carboxylic acid. The electron-withdrawing nature of chlorine and fluorine can influence reaction rates and, in a medicinal chemistry context, can be used to fine-tune binding interactions with biological targets, such as the cyclooxygenase (COX) enzymes.[3][16][17]

Key Applications in Medicinal Chemistry

Phenylacetic acid derivatives are foundational scaffolds for a variety of pharmaceuticals.[1] Their structural motif is present in numerous drugs, where they contribute to the molecule's overall shape and ability to interact with protein binding sites.

  • Anti-inflammatory Agents: As mentioned, these compounds are critical for synthesizing NSAIDs like Diclofenac, which functions by inhibiting COX enzymes.[15]

  • Antimicrobials: Phenylacetic acid itself is used in the production of Penicillin G.[13]

  • Other Therapeutics: The versatility of the phenylacetic acid core allows for its incorporation into a diverse range of therapeutic agents.

Experimental Protocols

A common and vital reaction for these building blocks is the formation of an amide bond. Below is a general, representative protocol for the synthesis of an N-substituted-2-phenylacetamide derivative.

Protocol: General Amide Synthesis via Acyl Chloride

This two-step procedure involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the substituted phenylacetic acid (1.0 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂) (1.2 to 1.5 equivalents) dropwise to the suspension at room temperature under a nitrogen or argon atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 40°C for DCM, 110°C for toluene) and stir for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude acyl chloride, which is often used directly in the next step without further purification.

Step 2: Amide Bond Formation

  • Dissolve the amine (1.0 equivalent) and a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 to 2.0 equivalents), in dry DCM in a separate flask under an inert atmosphere.

  • Cool the amine solution to 0°C using an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in a minimal amount of dry DCM.

  • Add the acyl chloride solution dropwise to the chilled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired amide.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation A Suspend Phenylacetic Acid in dry solvent B Add Thionyl Chloride & cat. DMF A->B C Heat to reflux (1-3h) B->C D Evaporate solvent & excess SOCl₂ C->D F Add Acyl Chloride solution dropwise D->F Crude Acyl Chloride E Dissolve Amine & Base in dry DCM, cool to 0°C E->F G Stir (2-12h) F->G H Workup: Quench, Extract, Wash, Dry G->H I Purify Product (Chromatography/Recrystallization) H->I J J I->J Final Product: N-substituted-2-phenylacetamide G Start Start: Need Phenylacetic Acid Building Block Q1 Increased Lipophilicity & Metabolic Stability Needed? Start->Q1 Ans_Unsub Use Phenylacetic Acid (Baseline) Q1->Ans_Unsub No Ans_Halo Select Halogenated Derivative Q1->Ans_Halo Yes Q2 Modulate Electronics for Target Binding? Ans_Specific Choose specific isomer (e.g., 3-Chloro-2-fluoro) based on SAR data Q2->Ans_Specific Yes Ans_Simple Consider simple mono-halogenation (e.g., 3-Fluoro) Q2->Ans_Simple No Ans_Halo->Q2 G AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by Inflammation) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prost Prostaglandins (PGE₂, etc.) PGH2->Prost Throm Thromboxanes PGH2->Throm NSAIDs NSAIDs (e.g., Diclofenac) NSAIDs->COX1 NSAIDs->COX2

References

cost-benefit analysis of different 3-Chloro-2-fluorophenylacetic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Chloro-2-fluorophenylacetic acid is a valuable building block in the creation of various pharmaceutical compounds. This guide provides a comparative cost-benefit analysis of three potential synthetic routes to this important molecule, complete with experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Methods

MetricMethod A: Willgerodt-Kindler ReactionMethod B: Cyanidation and HydrolysisMethod C: Malonic Ester Synthesis
Starting Material 3'-Chloro-2'-fluoroacetophenone3-Chloro-2-fluorobenzyl chloride3-Chloro-2-fluorobenzyl chloride
Key Reagents Morpholine, Sulfur, NaOHSodium Cyanide, H2SO4Diethyl malonate, Sodium ethoxide, H2SO4
Overall Yield Moderate to GoodGood to ExcellentGood
Purity GoodHighHigh
Reaction Time Long (multi-step, >20 hours)Moderate (multi-step, ~8-10 hours)Moderate (multi-step, ~10-12 hours)
Reaction Temperature High (reflux)Moderate to High (room temp to reflux)Moderate (reflux)
Cost of Key Reagents ModerateLowLow
Safety Concerns Use of flammable and odorous sulfur compounds.Highly toxic sodium cyanide.Use of strong bases.
Environmental Impact Generation of sulfur-containing waste.Cyanide-containing waste requires careful disposal.Generation of acidic and basic waste streams.

Method A: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction offers a pathway to synthesize phenylacetic acids from the corresponding acetophenones. This method involves the reaction of an aryl ketone with morpholine and sulfur to form a thiomorpholide, which is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of 2-(3-chloro-2-fluorophenyl)thioacetomorpholide

In a round-bottom flask equipped with a reflux condenser, 3'-Chloro-2'-fluoroacetophenone (1 equivalent) is mixed with morpholine (3 equivalents) and elemental sulfur (2 equivalents). The mixture is heated to reflux for approximately 12-16 hours. After cooling, the excess morpholine and sulfur are removed under reduced pressure. The resulting crude thiomorpholide can be purified by column chromatography.

Step 2: Hydrolysis to this compound

The crude 2-(3-chloro-2-fluorophenyl)thioacetomorpholide is dissolved in a suitable solvent such as ethanol. A solution of sodium hydroxide (e.g., 20% aqueous solution) is added, and the mixture is heated to reflux for 8-10 hours. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2. The precipitated this compound is then collected by filtration, washed with cold water, and dried.

Method B: Cyanidation of 3-Chloro-2-fluorobenzyl Chloride and Subsequent Hydrolysis

This two-step method involves the nucleophilic substitution of the benzylic chloride with a cyanide ion, followed by the hydrolysis of the resulting nitrile to the carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of 3-Chloro-2-fluorobenzyl cyanide

In a well-ventilated fume hood, 3-chloro-2-fluorobenzyl chloride (1 equivalent) is dissolved in a suitable solvent like ethanol or a mixture of ethanol and water. An aqueous solution of sodium cyanide (1.1 to 1.5 equivalents) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature for 2-3 hours or gently heated to 50-60 °C for 1-2 hours to ensure complete reaction. The progress of the reaction can be monitored by TLC. After completion, the solvent is partially evaporated, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude benzyl cyanide.

Step 2: Hydrolysis to this compound

The crude 3-chloro-2-fluorobenzyl cyanide is mixed with an aqueous solution of a strong acid, typically sulfuric acid (e.g., 50-70%). The mixture is heated to reflux (around 100-120 °C) for 4-6 hours. The reaction mixture is then cooled and poured onto ice. The precipitated solid, this compound, is collected by filtration, washed thoroughly with cold water to remove any residual acid, and then dried.

Method C: Malonic Ester Synthesis

The malonic ester synthesis provides a versatile method for preparing carboxylic acids from alkyl halides. This route involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Experimental Protocol:

Step 1: Alkylation of Diethyl Malonate

Sodium metal (1 equivalent) is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. To this solution, diethyl malonate (1 equivalent) is added dropwise, leading to the formation of the diethyl malonate enolate. 3-Chloro-2-fluorobenzyl chloride (1 equivalent) is then added, and the reaction mixture is heated to reflux for 2-3 hours. After cooling, the precipitated sodium chloride is filtered off, and the excess ethanol is removed by distillation.

Step 2: Hydrolysis and Decarboxylation

The resulting diethyl (3-chloro-2-fluorobenzyl)malonate is then subjected to hydrolysis and decarboxylation. An aqueous solution of a strong acid, such as sulfuric acid, is added, and the mixture is heated to reflux for 6-8 hours. During this process, both ester groups are hydrolyzed to carboxylic acids, and the resulting malonic acid derivative decarboxylates upon heating to yield this compound. The product precipitates upon cooling and can be isolated by filtration, followed by washing with cold water and drying.

Logical Workflow of Synthesis Methods

Synthesis_Comparison cluster_A Method A: Willgerodt-Kindler cluster_B Method B: Cyanidation & Hydrolysis cluster_C Method C: Malonic Ester Synthesis A1 3'-Chloro-2'-fluoro- acetophenone A2 Thioacetomorpholide Intermediate A1->A2 Morpholine, Sulfur A3 3-Chloro-2-fluoro- phenylacetic acid A2->A3 Hydrolysis (NaOH, H+) B1 3-Chloro-2-fluoro- benzyl chloride B2 3-Chloro-2-fluoro- benzyl cyanide B1->B2 NaCN B3 3-Chloro-2-fluoro- phenylacetic acid B2->B3 Hydrolysis (H2SO4) C1 3-Chloro-2-fluoro- benzyl chloride C2 Diethyl (3-chloro-2-fluorobenzyl)- malonate C1->C2 Diethyl malonate, NaOEt C3 3-Chloro-2-fluoro- phenylacetic acid C2->C3 Hydrolysis & Decarboxylation (H+)

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This document provides a detailed guide on the proper disposal procedures for 3-Chloro-2-fluorophenylacetic acid (CAS Number: 261762-96-3), a halogenated aromatic compound.

Immediate Safety Considerations:

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All operations should be conducted in a well-ventilated area or a chemical fume hood.

Disposal Procedures

The recommended disposal method for this compound, like other halogenated organic compounds, is high-temperature incineration. This process ensures the complete destruction of the compound into less harmful components. It is crucial to adhere to local, state, and federal regulations regarding hazardous waste disposal.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and its CAS number "261762-96-3".

    • Indicate the hazards associated with the chemical (e.g., "Irritant," "Halogenated Organic Waste").

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Professional Disposal:

    • Arrange for the pickup and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal company.

    • Inform the disposal company of the nature of the waste (halogenated organic acid).

  • Spill Management:

    • In case of a spill, evacuate the area and ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container and dispose of it as hazardous waste.

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the incineration of halogenated organic compounds. This data is based on general guidelines and the disposal of similar chemicals.

ParameterValueRegulation/Guideline
Incineration Temperature > 982 °CGeneral practice for halogenated waste
High-Halogen Content Incineration Temperature ≥ 1100 °CFor waste with >1% halogenated organic substances[1]
Incinerator Residence Time ~ 2.0 secondsTypical for thermal oxidizers[2]
Destruction and Removal Efficiency (DRE) > 99.99%Standard for hazardous waste incinerators[2]

Experimental Protocols

  • High-Temperature Combustion: The waste is injected into a primary combustion chamber operating at temperatures typically between 982 and 1204°C.[2]

  • Afterburner: The gases from the primary chamber are then passed through an afterburner at a higher temperature (e.g., ≥ 1100°C if high halogen content) to ensure complete destruction of any remaining organic compounds.[3]

  • Flue Gas Treatment: The hot gases from the afterburner are rapidly cooled (quenched) and then passed through a series of scrubbers. These scrubbers neutralize the acid gases (hydrochloric acid and hydrofluoric acid) that are formed during the combustion of this compound. A caustic scrubber is typically used for this purpose.[2]

Disposal Decision Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Start: Handling this compound cluster_1 Waste Generation & Collection cluster_2 Final Disposal A Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat B Work in a well-ventilated area (e.g., Fume Hood) A->B C Collect waste in a dedicated, labeled container B->C D Is the waste container full? C->D E Store temporarily in a designated hazardous waste area D->E No F Contact Environmental Health & Safety (EHS) or a licensed disposal company D->F Yes E->C G Waste is transported for high-temperature incineration F->G H Complete destruction of the compound and neutralization of acid gases G->H

Caption: Disposal workflow for this compound.

Disclaimer: The information provided here is based on the safety data for a closely related compound and general best practices for the disposal of halogenated organic waste. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety guidelines before handling or disposing of this chemical.

References

Personal protective equipment for handling 3-Chloro-2-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of 3-Chloro-2-fluorophenylacetic acid (CAS No. 261762-96-3), ensuring the well-being of laboratory personnel and the integrity of research. The following procedural guidance is based on available safety data for the compound and its structural analogs.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an irritant, posing risks to the eyes, skin, and respiratory system.[1] Strict adherence to Personal Protective Equipment (PPE) guidelines is mandatory to mitigate exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). A flame-retardant lab coat must be worn and fully fastened.Prevents skin contact, which can lead to irritation.[2]
Respiratory Protection For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. In cases of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes the risk of respiratory tract irritation from dust or vapors.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

  • Preparation and Engineering Controls :

    • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Assemble all necessary laboratory equipment and reagents before commencing work to minimize movement and potential for spills.

  • Donning PPE :

    • Put on all required PPE as specified in Table 1 before entering the designated work area.

  • Handling the Compound :

    • When transferring the solid, use a spatula and weigh it on a tared weigh boat within the fume hood to avoid generating dust.

    • If preparing a solution, slowly add the compound to the solvent to prevent splashing.

    • Keep containers of this compound tightly closed when not in use.

  • Decontamination :

    • After handling, thoroughly wash gloves with soap and water before removal.

    • Wash hands with soap and water immediately after completing the task and removing PPE.

    • Clean the work surface in the fume hood with an appropriate solvent and decontaminating solution.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill : For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect any solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and labeled container for halogenated organic waste. Do not pour any waste down the drain.

  • Disposal : All hazardous waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations.[3]

Quantitative Data

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, the following table includes data from a structurally similar compound, 3-Chloro-4-fluorophenylacetic acid, for reference.

Table 2: Physical and Chemical Properties and Hazard Information

PropertyValueSource
Chemical Formula C₈H₆ClFO₂ChemBK[1]
Molar Mass 188.58 g/mol ChemBK[1]
Appearance White to light yellow crystalline solidChemBK[1]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Synquest Labs (for 3-Chloro-4-fluorophenylacetic acid)[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Synquest Labs (for 3-Chloro-4-fluorophenylacetic acid)[3]

Experimental Workflow

prep Preparation - Verify fume hood function - Check eyewash/shower - Assemble materials ppe Don PPE - Safety Goggles & Face Shield - Nitrile/Butyl Gloves - Lab Coat prep->ppe Proceed handling Handling in Fume Hood - Weigh solid carefully - Prepare solutions slowly - Keep container closed ppe->handling Proceed decon Decontamination - Clean work surface - Wash gloves before removal - Wash hands after handling->decon Task Complete emergency Emergency Procedures - Eye/Skin Contact - Inhalation/Ingestion - Spill Response handling->emergency If Incident Occurs disposal Waste Disposal - Collect solid & liquid waste - Seal and label containers - Follow institutional protocol decon->disposal End of Workflow

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-fluorophenylacetic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-fluorophenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.